molecular formula C35H42O9 B016128 2-Deacetoxytaxinine B CAS No. 191547-12-3

2-Deacetoxytaxinine B

Cat. No.: B016128
CAS No.: 191547-12-3
M. Wt: 606.7 g/mol
InChI Key: OBBKIKZFVSBXJQ-QJKHZRRKSA-N
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Description

2-Deacetoxytaxinine B (CAS 191547-12-3) is a diterpenoid compound naturally sourced from the bark of Taxus chinensis and other Taxus species. With a molecular formula of C 35 H 42 O 9 and a molecular weight of 606.70 g/mol, this taxane is of significant interest in pharmacological research, particularly in the field of cardiovascular and hematological studies. A key and well-documented area of investigation for this compound is its potent antiplatelet activity. Research has demonstrated that it acts as a strong inhibitor against platelet aggregation induced by multiple agonists. It shows significant inhibitory effects against aggregation triggered by both arachidonic acid (AA) and the thromboxane A2 mimetic, U46619. Studies indicate its potency in these assays surpasses that of acetylsalicylic acid (ASA), a common antiplatelet drug. This suggests a potentially unique mechanism of action, possibly related to the stabilization of microtubules within platelets, which are critical structures for the aggregation process. These properties make it a valuable chemical tool for probing the cytoskeleton's role in platelet function and for exploring new pathways to modulate thrombotic events. Additionally, like other taxanes, this compound has been investigated in the context of multidrug resistance (MDR) in cancer research, with studies suggesting it may inhibit drug transport by P-glycoprotein. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKIKZFVSBXJQ-QJKHZRRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346597
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191547-12-3
Record name 2-Deacetoxytaxinine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deacetoxytaxinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 2-Deacetoxytaxinine B: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the discovery, origin, and characterization of the taxane diterpenoid, 2-Deacetoxytaxinine B.

This guide details the isolation of this natural product from its botanical source, Taxus wallichiana, and presents its physicochemical and spectroscopic properties. The methodologies employed in its structure elucidation are outlined, providing a basis for further investigation and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its identifying characteristics.

PropertyValue
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol
CAS Number 191547-12-3
Melting Point 240 °C[1]
Optical Rotation [α]D +71.7° (c 0.03, CHCl₃)[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic TechniqueKey Data Points
UV (in CHCl₃) λmax 282, 233 nm[2]
IR (KBr) 3050 (CH), 1746 (C=O), 1625 (C=C), 1400, 1250 (O-C) cm⁻¹[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.73 (2H, dd, J = 8.0, 1.4 Hz, o-ArH), 7.63 (1H, d, J = 16.0 Hz, H-3'), 7.41 (3H, m, ArH), 6.38 (1H, d, J = 16.0 Hz, H-2'), 6.31 (1H, d, J = 10.8 Hz, H-10), 5.92 (1H, d, J = 10.8 Hz, H-9)[2]
Mass Spectrometry (EIMS) Molecular Ion (M⁺): m/z 606; Base Peak: m/z 131 (cinnamoyl ion); Fragment: m/z 458 (M⁺ - cinnamic acid)[1]
LC-MS Precursor Ion ([M+H]⁺): m/z 607

Table 2: Spectroscopic Data for this compound

Origin and Discovery

This compound is a naturally occurring taxane derivative that was first isolated from the needles and twigs of the Himalayan Yew, Taxus wallichiana (Zucc.) Pilger (family: Taxaceae).[1][2] This plant species is widely distributed in the Himalayan region and has a history of use in traditional medicine. The discovery of this compound was the result of phytochemical investigation of the plant's constituents.

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of this compound.[1][2]

General Experimental Procedures
  • Melting points were determined using an electrical melting point apparatus and are uncorrected.

  • Optical rotations were measured on a Perkin-Elmer 243 polarimeter.

  • UV spectra were recorded on a Shimadzu UV 160A spectrophotometer.

  • IR spectra were obtained using a Nicolet 50X FTIR spectrometer.

  • ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively, with TMS as the internal reference.

  • HMQC and gradient-selected HMBC experiments were performed on a Bruker AMX-600 spectrometer.

  • EIMS mass spectra (low and high resolution) were recorded on an AEI MS902 spectrometer.

  • Chromatographic separations were carried out using silica gel of various mesh sizes for vacuum liquid chromatography (VLC), flash chromatography, and column chromatography. Precoated TLC plates were used for thin-layer chromatography.

Extraction and Isolation
  • Plant Material: Air-dried and powdered needles and twigs of Taxus wallichiana (900 g) were used.

  • Extraction: The plant material was extracted with methanol (3 x 5 L) by percolation at room temperature.

  • Concentration: The combined methanol extract was concentrated under reduced pressure to yield a viscous greenish-black residue (326 g).

  • Solvent Partitioning: The residue was suspended in water (200 mL) and successively extracted with hexane (3 x 300 mL), ethyl acetate (3 x 300 mL), and chloroform (3 x 300 mL) to yield hexane (22 g), ethyl acetate (4.2 g), and chloroform (8.3 g) fractions.

  • Isolation of this compound: The hexane-soluble fraction was subjected to repeated column chromatography on silica gel to yield β-sitosterol and this compound.

experimental_workflow plant_material Taxus wallichiana (needles and twigs) extraction Methanol Extraction plant_material->extraction concentration Concentration (reduced pressure) extraction->concentration residue Viscous Residue concentration->residue partitioning Solvent Partitioning residue->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Column Chromatography hexane_fraction->column_chromatography beta_sitosterol β-sitosterol column_chromatography->beta_sitosterol product This compound column_chromatography->product

Figure 1: Experimental workflow for the isolation of this compound.

Biosynthetic Origin

This compound, as a taxane diterpenoid, originates from the complex taxane biosynthetic pathway present in Taxus species. This pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of the core taxane skeleton and its subsequent modifications to produce a diverse array of taxoids.

biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) cyclization Cyclization ggpp->cyclization taxadiene Taxadiene cyclization->taxadiene hydroxylations Hydroxylations taxadiene->hydroxylations acylations Acylations hydroxylations->acylations taxane_core Modified Taxane Core acylations->taxane_core final_modifications Final Modifications taxane_core->final_modifications product This compound final_modifications->product

Figure 2: Simplified biosynthetic pathway leading to taxanes.

Biological Activity and Signaling Pathways

While the biological activity of this compound is not as extensively studied as other taxanes like Paclitaxel, preliminary research suggests it possesses antiplatelet activity. However, detailed mechanistic studies and the specific signaling pathways involved have not been fully elucidated. A related compound, 2-deacetoxytaxinine J, has demonstrated anticancer activity against breast cancer cell lines, suggesting that this compound may also have potential in this area, warranting further investigation.

Given the current lack of detailed information on the specific signaling pathways affected by this compound, a diagrammatic representation is not feasible at this time. Further research is required to delineate its mechanism of action.

References

Isolating 2-Deacetoxytaxinine B from Taxus wallichiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of 2-deacetoxytaxinine B, a taxane diterpenoid, from the Himalayan Yew, Taxus wallichiana. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development purposes.

Introduction

Taxus wallichiana, commonly known as the Himalayan Yew, is a significant source of various taxoids, a class of diterpenoids with a taxane skeleton.[1] Among these, this compound is a notable constituent. While much of the research on Taxus species has focused on the potent anticancer agent paclitaxel (Taxol), other taxane derivatives are also of considerable interest for their potential pharmacological activities. This guide focuses specifically on the methodology for isolating this compound, providing a foundation for further research into its chemical properties and biological functions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation of this compound from Taxus wallichiana. This data is crucial for assessing the efficiency of the extraction and purification process.

ParameterValueReference
Plant MaterialAir-dried, powdered needles and twigs of Taxus wallichiana[1]
Initial Biomass900 g[1]
Extraction SolventMethanol (MeOH)[1]
Extraction Volume3 x 5 L[1]
Crude Extract Yield326 g (greenish black residue)[1]
Physical and Chemical Properties of this compound
Molecular FormulaC35H42O9[2]
Molecular Weight606.7 g/mol [2]
Melting Point240 °C[1][3]
HRMS (m/z)606 [M]+[1]

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound based on established laboratory procedures.[1]

Plant Material and Extraction
  • Plant Material Preparation: Air-dried needles and twigs of Taxus wallichiana (900 g) are pulverized into a fine powder to increase the surface area for solvent extraction.[1]

  • Solvent Extraction: The powdered plant material is extracted with methanol (3 x 5 L) at room temperature using the percolation method.[1]

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a viscous, greenish-black residue (326 g).[1]

Fractionation and Chromatographic Purification
  • Solvent Partitioning: The crude methanol extract is partitioned to separate compounds based on their polarity. A hexane-soluble fraction is obtained.[1]

  • Silica Gel Column Chromatography: The hexane-soluble fraction is subjected to repeated column chromatography on silica gel (60-120 mesh).[1]

  • Isolation: Elution from the silica gel column yields β-sitosterol and this compound.[1] Further purification may be achieved through techniques such as preparative Thin Layer Chromatography (TLC).

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound from Taxus wallichiana.

Isolation_Workflow PlantMaterial Taxus wallichiana (Needles and Twigs, 900g) Extraction Methanol Extraction (3 x 5L, Percolation) PlantMaterial->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration CrudeExtract Crude Methanol Extract (326g) Concentration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning HexaneFraction Hexane-Soluble Fraction Partitioning->HexaneFraction Chromatography Repeated Silica Gel Column Chromatography HexaneFraction->Chromatography IsolatedCompound This compound Chromatography->IsolatedCompound

Isolation Workflow for this compound

Biological Activity

While this guide focuses on the isolation of this compound, it is worth noting that taxoids, in general, exhibit a range of biological activities. For instance, the related compound 2-deacetoxytaxinine J, also isolated from Taxus species, has demonstrated in vitro anticancer activity against breast cancer cell lines.[4][5] Further investigation into the pharmacological properties of this compound is a promising area for future research.

Conclusion

This technical guide provides a comprehensive overview of the isolation of this compound from Taxus wallichiana. The detailed experimental protocols, summarized quantitative data, and visualized workflow serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein can be adapted and optimized for the efficient isolation of this and other related taxoids for further scientific investigation.

References

Chemical structure and properties of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B is a naturally occurring taxoid compound isolated from various species of the yew tree, notably Taxus wallichiana. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a comprehensive summary of its spectral data, a putative experimental protocol for its isolation and purification, and an exploration of its potential mechanism of action as an antiplatelet agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a complex diterpenoid belonging to the taxane family. Its chemical structure is characterized by a tricyclic taxane core.

Chemical Structure:

  • Molecular Formula: C₃₅H₄₂O₉

  • IUPAC Name: [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 606.7 g/mol [1]
Melting Point 240 °C (decomposes)[2]
Boiling Point (Predicted) 669.7 ± 55.0 °C[2]
Density (Predicted) 1.21 ± 0.1 g/cm³[2]
XLogP3 4.7[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry data provides crucial information for determining the molecular weight and fragmentation pattern of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

An available LC-MS analysis of this compound provides the following details:

ParameterValue
Instrument Micromass Quattro II triple-quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 607

The fragmentation of taxoids in MS/MS analysis can be complex due to the polycyclic nature of the core structure. The fragmentation pattern is influenced by the positions of various functional groups.

Biological Activity and Potential Signaling Pathway

This compound has been identified as a potent antiplatelet agent.[2] While the specific molecular mechanism has not been fully elucidated, its activity likely involves interference with key signaling pathways that regulate platelet activation and aggregation.

Platelet activation is a complex process involving multiple signaling pathways that converge on the activation of integrin αIIbβ3, leading to platelet aggregation. Key pathways include the thromboxane A₂ (TXA₂) pathway, the ADP-mediated P2Y₁₂ receptor pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Given that other natural products with antiplatelet activity, such as taxifolin, have been shown to inhibit the PI3K/Akt and MAPK signaling pathways, it is plausible that this compound may exert its effects through a similar mechanism.

Below is a generalized diagram of a platelet activation signaling pathway, indicating potential points of inhibition.

platelet_activation_pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response cluster_inhibition Potential Inhibition by this compound Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 ADP ADP P2Y12 P2Y₁₂ ADP->P2Y12 TXA2 TXA₂ TP TP TXA2->TP p1 GPVI->p1 PAR1_4->p1 p2 P2Y12->p2 TP->p1 PLC PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PI3K PI3K Akt Akt PI3K->Akt Integrin_Activation Integrin αIIbβ3 Activation Akt->Integrin_Activation MAPK MAPK MAPK->Integrin_Activation Ca_Mobilization->Integrin_Activation Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion Aggregation Platelet Aggregation Integrin_Activation->Aggregation Granule_Secretion->Aggregation p1->PLC p2->PI3K p3 p3->MAPK Inhibitor This compound Inhibitor->PI3K Inhibitor->MAPK

Caption: Generalized platelet activation signaling pathway with potential inhibition points.

Experimental Protocols

Putative Isolation and Purification of this compound from Taxus wallichiana

The following is a generalized protocol based on methods for isolating taxoids from Taxus species. Specific yields and optimal solvent systems for this compound may require further optimization.

Workflow Diagram:

isolation_workflow start Dried and powdered leaves of Taxus wallichiana extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, chloroform, ethyl acetate) filtration->partition chloroform_fraction Chloroform-Soluble Fraction partition->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection prep_tlc Preparative Thin-Layer Chromatography fraction_collection->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction:

    • Air-dried and powdered leaves of Taxus wallichiana are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

    • The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning:

    • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The resulting fractions are concentrated, and the chloroform-soluble fraction, which is likely to contain this compound, is selected for further purification.

  • Column Chromatography:

    • The chloroform-soluble fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • Fractions containing the compound of interest, as identified by TLC comparison with a standard (if available) or by spectroscopic analysis of pooled fractions, are further purified using preparative TLC.

    • A suitable solvent system (e.g., a mixture of chloroform and methanol) is used to achieve good separation.

    • The band corresponding to this compound is scraped from the plate and the compound is eluted with an appropriate solvent.

  • Structure Elucidation:

    • The purity and identity of the isolated compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a promising natural product with significant antiplatelet activity. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its NMR and mass spectral characteristics, refine its isolation and purification protocols for higher yields, and definitively establish its mechanism of action and specific molecular targets within the platelet activation signaling cascade. Such studies will be crucial for evaluating its potential as a lead compound in the development of novel antithrombotic therapies.

References

Spectroscopic and Mechanistic Insights into 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Deacetoxytaxinine B, a member of the taxane diterpenoid family of natural products. Taxanes are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). This document summarizes the available mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, outlines relevant experimental protocols, and discusses its presumed mechanism of action based on the broader understanding of the taxane class.

Spectroscopic Data

The structural elucidation of natural products like this compound relies heavily on spectrometric and spectroscopic techniques. The following tables summarize the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) offers insights into its structural fragments.

Table 1: LC-ESI-QQ Mass Spectrometry Data for this compound [1]

PropertyValue
Molecular FormulaC₃₅H₄₂O₉
Molecular Weight606.7 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 607
Collision Energy25V
Major Fragment Ions (m/z) Relative Abundance (%)
297100
45972
35742
39932
41731
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for taxane diterpenoids, based on established methodologies for similar compounds.[2][3][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the analysis of taxanes using a Liquid Chromatography-Tandem Mass Spectrometry system.

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Taxus Extract or Isolated Compound dissolve Dissolve in Acetonitrile/Methanol sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm) hplc->column ms Tandem Mass Spectrometer (e.g., QqQ or Q-TOF) column->ms Elute mobile_phase Gradient Elution: A: Water + 0.1% Formic Acid B: Acetonitrile/Methanol + 0.1% Formic Acid esi Electrospray Ionization (ESI) Positive Ion Mode ms->esi msms MS/MS Fragmentation (Collision-Induced Dissociation) esi->msms

Figure 1. A generalized workflow for the LC-MS analysis of taxane compounds.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF). Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for taxanes.

  • Scan Mode: Full scan for molecular ion identification and product ion scan for fragmentation analysis.

  • Collision Gas: Argon is typically used for collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section describes a general protocol for obtaining ¹H and ¹³C NMR spectra of taxanes.

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Isolated this compound (~5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (e.g., 400-600 MHz) transfer->spectrometer Insert Sample h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition (with proton decoupling) spectrometer->c13_acq two_d_acq 2D NMR (COSY, HSQC, HMBC) for structural assignment spectrometer->two_d_acq ft Fourier Transform h1_acq->ft c13_acq->ft two_d_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2. A standard workflow for NMR analysis of a natural product.

Instrumentation: An NMR spectrometer with a proton frequency of 400 MHz or higher. Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube. Acquisition Parameters:

  • ¹H NMR: A standard pulse sequence is used. For quantitative NMR (qNMR), a longer relaxation delay is necessary.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon.

  • 2D NMR: A suite of 2D experiments, including COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.

Mechanism of Action: The Taxane Connection

While specific studies on the signaling pathways directly affected by this compound are limited, its structural similarity to other taxanes provides a strong basis for its presumed mechanism of action. Taxane diterpenoids are well-known for their interaction with the cellular cytoskeleton.[6][7]

The primary molecular target of clinically used taxanes, such as Paclitaxel, is β-tubulin. By binding to β-tubulin within microtubules, taxanes stabilize these structures and prevent their depolymerization.[7][8] This disruption of normal microtubule dynamics is catastrophic for the cell, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately inducing apoptosis (programmed cell death).

Taxane Mechanism of Action cluster_cell Cellular Environment cluster_process Microtubule Dynamics taxane This compound (Taxane Diterpenoid) microtubule Microtubule taxane->microtubule Binds to β-tubulin and stabilizes depolymerization Depolymerization taxane->depolymerization Inhibits tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule->depolymerization polymerization->microtubule depolymerization->tubulin cell_cycle Cell Cycle Progression (G2/M Phase) depolymerization->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Arrest induces

Figure 3. The general mechanism of action for taxane diterpenoids.

Given that this compound possesses the core taxane skeleton, it is highly probable that it also exerts its biological effects through the stabilization of microtubules, thereby inhibiting cell division. Further research is warranted to confirm this mechanism and to determine the specific binding affinity and efficacy of this compound in comparison to other taxanes.

References

A Technical Guide to the Biosynthesis of Taxane Derivatives in Yew Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of taxane derivatives, including the renowned anticancer agent paclitaxel (Taxol®), in yew trees (Taxus spp.). The document details the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies, presenting quantitative data in a structured format to facilitate understanding and further research in the fields of metabolic engineering and drug development.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Taxane Skeleton

The biosynthesis of taxanes is a complex, multi-step process that originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of yew cells. The pathway can be broadly divided into three key stages: the formation of the taxane core, a series of modifications to this core structure, and the attachment of a side chain to produce bioactive taxanes like paclitaxel[2].

The initial and committed step in taxane biosynthesis is the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP), to form the parent olefin, taxa-4(5),11(12)-diene[3]. This intricate reaction is catalyzed by the enzyme taxadiene synthase (TS)[3]. Following the formation of the taxane skeleton, a series of post-cyclization modifications, primarily hydroxylations and acylations, occur to produce a diverse array of taxane derivatives[2]. A pivotal intermediate in this pathway is baccatin III, which serves as the direct precursor for the semi-synthesis of paclitaxel and docetaxel[4]. The final stage involves the attachment of a C13 side chain, derived from phenylalanine, to the baccatin III core, a critical step for the anticancer activity of paclitaxel[5]. Recent research has led to the elucidation of the complete biosynthetic pathway, including the identification of previously missing enzymes responsible for the final steps of paclitaxel synthesis[4][5].

Taxane Biosynthesis Pathway IPP IPP/DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPPS Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Hydroxylated_Taxadienes Hydroxylated Taxadienes Taxadiene->Hydroxylated_Taxadienes CYP450s Acylated_Taxanes Acylated Taxanes Hydroxylated_Taxadienes->Acylated_Taxanes ACTs Baccatin_III Baccatin III Acylated_Taxanes->Baccatin_III Multiple Steps Paclitaxel Paclitaxel (Taxol®) Baccatin_III->Paclitaxel BAPT, DBTNBT Phenylalanine Phenylalanine Side_Chain C13 Side Chain Precursor Phenylalanine->Side_Chain PAM, etc. Side_Chain->Paclitaxel

Overview of the Taxane Biosynthesis Pathway.

Key Enzymatic Steps in Taxane Biosynthesis

The biosynthesis of taxanes is orchestrated by a series of specialized enzymes, primarily belonging to the classes of terpene synthases, cytochrome P450 monooxygenases, and acyltransferases.

2.1. Taxadiene Synthase (TXS)

The first committed step in taxol biosynthesis is catalyzed by taxadiene synthase, a class 1 terpene cyclase[3]. It facilitates the complex cyclization of the linear C20 precursor, GGPP, into the tricyclic taxadiene skeleton[3]. The enzyme has been isolated and characterized from various Taxus species, and its corresponding cDNA has been cloned[6].

2.2. Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the taxane core, a series of oxidative modifications are carried out by cytochrome P450-dependent monooxygenases[7]. These enzymes are responsible for the hydroxylation of the taxane ring at various positions, a critical process for the subsequent acylation steps and the ultimate bioactivity of the taxoids. The CYP725A subfamily of P450s has been identified as being particularly important in taxane biosynthesis[8]. The precise sequence and substrate specificity of these hydroxylation events are complex and can lead to a diverse array of taxane structures[2].

2.3. Acyltransferases (ACTs)

The hydroxylated taxane intermediates undergo a series of acylation reactions catalyzed by a group of enzymes known as acyl-CoA-dependent acyltransferases[2]. These enzymes transfer various acyl groups (e.g., acetyl, benzoyl) to the taxane core, contributing to the structural diversity and biological activity of the final products. Key acyltransferases in the paclitaxel pathway include taxadiene-5α-ol-O-acetyltransferase (TAT), taxane-2α-O-benzoyltransferase (TBT), and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)[2].

2.4. Enzymes of the C13 Side Chain Assembly and Attachment

The C13 side chain of paclitaxel is synthesized from L-phenylalanine through a series of enzymatic reactions, with phenylalanine aminomutase (PAM) being a key enzyme[9]. The final steps in paclitaxel biosynthesis involve the attachment of this side chain to the baccatin III core, a reaction catalyzed by baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), followed by the N-benzoylation of the side chain by 3'-N-debenzoyl-2-deoxytaxol-N-benzoyltransferase (DBTNBT)[9].

Regulation of the Taxane Biosynthetic Pathway

The biosynthesis of taxanes is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. The expression of many of the biosynthetic genes is inducible by various stimuli, most notably by the plant hormone methyl jasmonate (MeJA)[10][11]. Elicitation of Taxus cell cultures with MeJA leads to a significant upregulation of the expression of key pathway genes, including those encoding TXS, CYP450s, and acyltransferases, resulting in enhanced production of paclitaxel and other taxoids[10][12].

Regulation of Taxane Biosynthesis MeJA Methyl Jasmonate (MeJA) Transcription_Factors Transcription Factors (e.g., MYC, WRKY) MeJA->Transcription_Factors Induces Biosynthetic_Genes Taxane Biosynthetic Genes (TXS, CYPs, ACTs) Transcription_Factors->Biosynthetic_Genes Activates Transcription Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Taxane_Production Taxane Production Enzymes->Taxane_Production Catalyzes Precursor_Supply Precursor Supply (MEP Pathway) Precursor_Supply->Taxane_Production Provides Substrate

Simplified Regulatory Network of Taxane Biosynthesis.

Experimental Protocols

4.1. Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate

This protocol describes a general method for the elicitation of Taxus cell suspension cultures to enhance taxane production.

  • Cell Culture Maintenance: Maintain Taxus cell suspension cultures in a suitable growth medium, such as Gamborg's B5 medium, under controlled conditions of temperature (e.g., 25°C) and agitation[13].

  • Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. For example, a 100 mM stock solution can be prepared.

  • Elicitation: To a healthy, actively growing cell culture (e.g., 7-14 days after subculture), add the MeJA stock solution to achieve a final concentration typically in the range of 50-200 µM[11][13]. An equivalent volume of ethanol should be added to a control culture.

  • Incubation: Incubate the elicited cultures for a period of 7 to 21 days, with samples taken at various time points for analysis of taxane content and gene expression[10].

  • Harvesting: Harvest the cells by filtration and freeze-dry for subsequent extraction and analysis. The culture medium can also be collected to analyze for secreted taxanes.

4.2. Quantification of Taxanes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantification of paclitaxel and related taxanes in Taxus extracts.

  • Extraction: Extract taxanes from freeze-dried Taxus cells or plant material using a suitable solvent such as methanol or a mixture of methanol and dichloromethane[14]. The extract is then dried and redissolved in the mobile phase for HPLC analysis.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set at 227 nm[1][15].

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water and acetonitrile[1][15]. The specific gradient profile will depend on the taxanes being separated.

  • Quantification: Identify and quantify the taxanes by comparing their retention times and peak areas with those of authentic standards. A calibration curve should be generated for each taxane to be quantified[1].

Experimental Workflow for Taxane Analysis Start Taxus Cell Culture Elicitation Elicitation (e.g., MeJA) Start->Elicitation Harvesting Harvest Cells and Medium Elicitation->Harvesting Extraction Extraction of Taxanes Harvesting->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification and Data Analysis HPLC->Quantification End Results Quantification->End

A Generalized Experimental Workflow for Taxane Analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to taxane biosynthesis, including metabolite concentrations in Taxus cell cultures and the relative expression of biosynthetic genes upon elicitation.

Table 1: Taxane Production in Elicited Taxus Cell Cultures

Taxus Species/Cell LineElicitorPaclitaxel (mg/L)Baccatin III (mg/L)Cephalomannine (mg/L)10-Deacetylbaccatin III (mg/L)Reference
T. cuspidata P991100 µM MeJA3.31.22.23.3[10]
T. globosaBSO + H₂O₂0.157-0.3341.662[13]
T. baccataCoronatine~13.3 (total taxanes)---[16]
T. baccataCoronatine + β-CDsup to 20-up to 6.7-[16]

Table 2: Relative Gene Expression in MeJA-Elicited Taxus Cultures

GeneEnzymeFold Change (Elicited vs. Unelicited)Taxus Species/Cell LineReference
GGPPSGeranylgeranyl Diphosphate SynthaseUp-regulatedT. cuspidata P991[10]
TXSTaxadiene SynthaseUp-regulatedT. cuspidata P991[10]
T5αHTaxane 5α-hydroxylaseUp-regulatedT. cuspidata P991[10]
DBAT10-deacetylbaccatin III-10-O-acetyltransferaseUp-regulatedT. cuspidata P991[10]
BAPTBaccatin III: 3-amino, 3-phenylpropanoyl TransferaseLower up-regulationT. cuspidata P991[10]
DBTNBT3′-N-debenzoyl-2-deoxytaxol-N-benzoyltransferaseLower up-regulationT. cuspidata P991[10]
Multiple Genes-1.5 - 160Taxus spp.[12]

Note: The quantitative data presented are indicative and can vary significantly depending on the specific Taxus species, cell line, culture conditions, and elicitation strategy employed. Researchers should refer to the original publications for detailed experimental conditions.

References

The Enigmatic Taxoid: A Technical Guide to 2-Deacetoxytaxinine B in Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a critical source of complex diterpenoid alkaloids known as taxanes. While paclitaxel (Taxol®) remains the most celebrated member of this class for its potent anticancer activity, a vast and diverse array of other taxoids are present within these plants. Among these is the lesser-studied 2-deacetoxytaxinine B, a compound that contributes to the rich chemical tapestry of Taxus species. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural abundance, yield, and experimental protocols related to this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Yield of this compound

This compound was first reported as a new taxane isolated from the Himalayan Yew, Taxus wallichiana.[1] This discovery highlighted the chemical diversity within this species, which is also a known source of paclitaxel and other significant taxoids.

Despite its discovery, quantitative data on the natural abundance and yield of this compound in various Taxus species, or even within different tissues of Taxus wallichiana, remain largely unpublished in publicly available literature. The focus of most quantitative studies on Taxus constituents has been overwhelmingly on paclitaxel and its immediate precursors due to their direct therapeutic and economic importance.

The table below summarizes the current state of knowledge regarding the quantification of this compound. It underscores a significant knowledge gap and an opportunity for future research in the phytochemical analysis of Taxus species.

Taxus SpeciesPlant PartMethod of QuantificationYield / Natural Abundance (% of dry weight)Reference
Taxus wallichianaLeavesNot ReportedData Not AvailableSrestha et al., 1997
Other Taxus SpeciesNot ApplicableNot ApplicableData Not Available

Note: The lack of quantitative data is a major challenge in assessing the potential of this compound as a biomarker or a starting material for semi-synthetic drug development. Further research is critically needed to fill this gap.

Experimental Protocols

While specific protocols for the extraction, isolation, and quantification of this compound are not extensively detailed in the literature, methodologies for the general isolation of taxanes from Taxus species can be adapted. The following protocols are based on established procedures for similar taxoids and the initial isolation of this compound.

Extraction of Crude Taxoid Mixture

This protocol describes a general method for obtaining a crude extract enriched in taxanes from Taxus plant material.

  • Plant Material Preparation:

    • Collect fresh leaves of Taxus wallichiana.

    • Air-dry the leaves in the shade at room temperature for 10-15 days.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

Isolation and Purification of this compound

This multi-step chromatographic protocol is designed to isolate this compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive partitioning with n-hexane to remove nonpolar constituents like fats and waxes.

    • Subsequently, partition the aqueous methanol phase with chloroform (CHCl₃) to extract the taxoids.

    • Concentrate the chloroform fraction to dryness to yield a taxoid-enriched fraction.

  • Column Chromatography:

    • Subject the taxoid-enriched fraction to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

    • Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) on silica gel plates using an n-hexane:EtOAc solvent system and visualizing with vanillin-sulfuric acid reagent and heating.

    • Pool the fractions showing similar TLC profiles.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Further purify the fractions containing this compound using pTLC on silica gel plates with an appropriate n-hexane:EtOAc solvent system.

    • Scrape the band corresponding to the desired compound and elute with chloroform or ethyl acetate.

    • Evaporate the solvent to obtain the purified this compound.

Quantification of this compound

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is essential for accurate quantification. The following outlines a hypothetical HPLC method based on general taxane analysis.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 227 nm (a common wavelength for taxanes).

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the dried plant material.

    • Extract with methanol using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

    • Express the final yield as a percentage of the dry weight of the plant material.

Visualizations

Experimental Workflow for Extraction and Isolation

experimental_workflow plant_material Taxus wallichiana Leaves (Dried and Powdered) extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane and Chloroform) crude_extract->partitioning chloroform_fraction Taxoid-Enriched Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions (TLC Monitored) column_chromatography->fractions ptlc Preparative TLC fractions->ptlc pure_compound Purified this compound ptlc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Generalized Taxane Biosynthetic Pathway

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the specific steps leading to this compound are not fully elucidated, it originates from the general taxane pathway.

taxane_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene_synthase Taxadiene Synthase ggpp->taxadiene_synthase taxadiene Taxa-4(5),11(12)-diene taxadiene_synthase->taxadiene p450_hydroxylases Cytochrome P450 Hydroxylases taxadiene->p450_hydroxylases hydroxylated_intermediates Hydroxylated Taxadiene Intermediates p450_hydroxylases->hydroxylated_intermediates acyltransferases Acyltransferases hydroxylated_intermediates->acyltransferases taxoid_precursors Taxoid Precursors (e.g., Baccatin III) acyltransferases->taxoid_precursors tailoring_enzymes Tailoring Enzymes taxoid_precursors->tailoring_enzymes taxol Paclitaxel (Taxol®) tailoring_enzymes->taxol Major Pathway deacetoxytaxinine_b This compound tailoring_enzymes->deacetoxytaxinine_b Branch Pathway

Caption: A simplified overview of the general taxane biosynthetic pathway.

Conclusion

This compound represents one of the many taxoids that contribute to the chemical complexity of Taxus species. While its biological activity and potential applications are yet to be fully explored, this guide provides a foundational understanding for researchers. The significant lack of quantitative data on its natural abundance and yield presents a clear and compelling area for future investigation. The development of robust and validated analytical methods will be paramount in unlocking the full scientific and potential therapeutic value of this enigmatic taxoid.

References

Proposed Experimental Workflow for Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of the Preliminary Biological Activity of 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the taxane diterpenoid family, a class of natural products that has yielded clinically significant anticancer agents. Taxanes, originally isolated from plants of the Taxus genus, are known for their unique mechanism of action, primarily involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This technical guide aims to provide an in-depth overview of the preliminary biological activity of this compound, consolidating available data to support further research and development efforts.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃₅H₄₂O₉PubChem
Molecular Weight 606.7 g/mol PubChem
CAS Number 191547-12-3PubChem

Biological Activity

Currently, there is a significant lack of publicly available scientific literature detailing the preliminary biological activity of this compound. Extensive searches of scholarly databases have yielded no specific studies on its cytotoxic effects, mechanism of action, or impact on cellular signaling pathways.

While research on the biological activities of other taxane compounds, such as the closely related 2-deacetoxytaxinine J, has been published, this information cannot be directly extrapolated to this compound due to the subtle yet critical role of molecular structure in determining biological function.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, no established experimental protocols for its evaluation are available. However, based on standard methodologies for assessing the bioactivity of novel taxane compounds, the following experimental workflows are proposed for future investigations.

This workflow outlines the standard steps to determine the cytotoxic potential of this compound against various cancer cell lines.

cluster_0 Cell Line Selection & Culture cluster_1 Compound Preparation cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Select Cancer Cell Lines Select Cancer Cell Lines Cell Culture & Maintenance Cell Culture & Maintenance Select Cancer Cell Lines->Cell Culture & Maintenance Seed Cells in Plates Seed Cells in Plates Cell Culture & Maintenance->Seed Cells in Plates Dissolve this compound Dissolve this compound Prepare Serial Dilutions Prepare Serial Dilutions Dissolve this compound->Prepare Serial Dilutions Treat with Compound Dilutions Treat with Compound Dilutions Prepare Serial Dilutions->Treat with Compound Dilutions Seed Cells in Plates->Treat with Compound Dilutions Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat with Compound Dilutions->Incubate (e.g., 48-72h) Perform MTT/XTT Assay Perform MTT/XTT Assay Incubate (e.g., 48-72h)->Perform MTT/XTT Assay Measure Absorbance Measure Absorbance Perform MTT/XTT Assay->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Determine IC50 Values Determine IC50 Values Calculate Cell Viability->Determine IC50 Values

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Proposed Workflow for Investigating Mechanism of Action

This diagram illustrates a potential workflow to elucidate the mechanism by which this compound may exert its biological effects, focusing on common taxane mechanisms.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Molecular Analysis Initial Hypothesis Hypothesis: This compound a microtubule-stabilizing agent Tubulin Polymerization Assay Tubulin Polymerization Assay Initial Hypothesis->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Initial Hypothesis->Cell Cycle Analysis Immunofluorescence Microscopy\n(Microtubule Staining) Immunofluorescence Microscopy (Microtubule Staining) Tubulin Polymerization Assay->Immunofluorescence Microscopy\n(Microtubule Staining) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays\n(e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assays\n(e.g., Annexin V/PI) Western Blot for\nApoptotic Markers\n(e.g., Caspases, Bcl-2 family) Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2 family) Analysis of\nSignaling Pathways\n(e.g., MAPK, PI3K/Akt) Analysis of Signaling Pathways (e.g., MAPK, PI3K/Akt) Western Blot for\nApoptotic Markers\n(e.g., Caspases, Bcl-2 family)->Analysis of\nSignaling Pathways\n(e.g., MAPK, PI3K/Akt) Apoptosis Assays Apoptosis Assays Western Blot for\nApoptotic Markers Western Blot for Apoptotic Markers Apoptosis Assays->Western Blot for\nApoptotic Markers Taxane Administration Taxane Administration Microtubule Stabilization Microtubule Stabilization Taxane Administration->Microtubule Stabilization Primary Effect Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Stabilization->Mitotic Arrest (G2/M Phase) Activation of Apoptotic Pathways Activation of Apoptotic Pathways Mitotic Arrest (G2/M Phase)->Activation of Apoptotic Pathways Cell Death Cell Death Activation of Apoptotic Pathways->Cell Death Modulation of\nBcl-2 Family Proteins Modulation of Bcl-2 Family Proteins Activation of Apoptotic Pathways->Modulation of\nBcl-2 Family Proteins Caspase Activation Caspase Activation Activation of Apoptotic Pathways->Caspase Activation

Potential Therapeutic Applications of 2-Deacetoxytaxinine B and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-Deacetoxytaxinine B, a taxane diterpenoid. Direct research on this compound is limited; therefore, this document leverages compelling data from its close structural analog, 2-deacetoxytaxinine J (2-DAT-J), to infer potential mechanisms and therapeutic avenues. The available evidence strongly suggests that this class of compounds possesses significant anti-cancer properties, warranting further investigation for drug development. This guide provides a comprehensive summary of the existing data, including in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols to facilitate future research.

Introduction

Taxanes represent a critical class of chemotherapeutic agents, with Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being cornerstone treatments for a variety of solid tumors. These drugs function primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus). While its specific biological activities have not been extensively reported, the study of its close analog, 2-deacetoxytaxinine J, provides a strong foundation for exploring its therapeutic potential. This document will focus on the anti-cancer properties of 2-deacetoxytaxinine J as a surrogate to highlight the potential of this compound.

Preclinical Data for 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, isolated from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anti-cancer activity both in vitro and in vivo.

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown promising cytotoxic effects against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

Cell LineCancer TypeConcentrationEffect
MCF-7Breast Adenocarcinoma20 µMSignificant activity
MDA-MB-231Breast Adenocarcinoma10 µMSignificant activity
HEK-293Normal Human KidneyNot specifiedStudied for comparison

Data extracted from a study on 2-deacetoxytaxinine J.

In Vivo Anti-Tumor Efficacy

The anti-cancer potential of 2-deacetoxytaxinine J was further evaluated in a preclinical animal model of breast cancer.

Table 2: In Vivo Efficacy of 2-Deacetoxytaxinine J in a DMBA-Induced Mammary Tumor Model

Animal ModelVirgin female Sprague Dawley rats
Tumor Induction7,12-Dimethylbenz(a)anthracene (DMBA)
Treatment2-deacetoxytaxinine J
Dosage10 mg/kg body weight
Administration RouteOral
Duration30 days
OutcomeSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05)

Data extracted from a study on 2-deacetoxytaxinine J.

Postulated Mechanism of Action

The precise mechanism of action for this compound and its analogs is not yet fully elucidated. However, based on the known pharmacology of other taxanes, a primary mode of action is likely the disruption of microtubule dynamics.

G cluster_cell Cancer Cell 2_Deacetoxytaxinine_B This compound (or analog) Microtubules Microtubule Stabilization 2_Deacetoxytaxinine_B->Microtubules Mitotic_Spindle Defective Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on 2-deacetoxytaxinine J, which can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.

G Start Start Cell_Seeding Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates. Start->Cell_Seeding Incubation1 Incubate for 24 hours to allow cell attachment. Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of this compound. Incubation1->Compound_Treatment Incubation2 Incubate for 48 hours. Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well. Incubation2->MTT_Addition Incubation3 Incubate for 4 hours to allow formazan crystal formation. MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader. Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values. Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Tumor Model

This protocol describes the induction and treatment of mammary tumors in a rat model.

G Start Start Animal_Model Select virgin female Sprague Dawley rats. Start->Animal_Model Tumor_Induction Administer DMBA to induce mammary tumors. Animal_Model->Tumor_Induction Tumor_Monitoring Monitor animals for tumor development. Tumor_Induction->Tumor_Monitoring Grouping Randomly divide tumor-bearing rats into control and treatment groups. Tumor_Monitoring->Grouping Treatment_Admin Administer this compound (e.g., 10 mg/kg, orally) to the treatment group daily for 30 days. Grouping->Treatment_Admin Vehicle_Admin Administer vehicle to the control group. Grouping->Vehicle_Admin Tumor_Measurement Measure tumor volume regularly. Treatment_Admin->Tumor_Measurement Vehicle_Admin->Tumor_Measurement Endpoint At the end of the study, sacrifice animals and excise tumors for analysis. Tumor_Measurement->Endpoint Data_Analysis Compare tumor regression between treatment and control groups. Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo DMBA-induced mammary tumor model.

Future Directions and Conclusion

The data from 2-deacetoxytaxinine J strongly suggests that this compound holds significant promise as a potential anti-cancer agent. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating or synthesizing this compound in quantities sufficient for preclinical and clinical studies.

  • In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms, including its effects on microtubule dynamics, cell cycle progression, and induction of apoptosis.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies in various cancer models to determine its therapeutic potential, optimal dosing, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved efficacy and reduced toxicity.

An In-depth Technical Guide to 2-Deacetoxytaxinine B and its Relationship to other Taxanes like Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deacetoxytaxinine B, a naturally occurring taxane derivative, and explores its structural and potential functional relationships with other prominent taxanes, most notably the widely used anticancer drug, Paclitaxel. This document delves into the available scientific data, including chemical properties, biological activities of related compounds, and the general methodologies employed for the isolation and characterization of this class of molecules.

Introduction to Taxanes

Taxanes are a class of diterpenoid compounds originally isolated from plants of the genus Taxus (yew trees).[1] They are characterized by a complex taxane core structure. The discovery of Paclitaxel (Taxol®) and its subsequent success as a potent anticancer agent has spurred extensive research into other taxane derivatives for their potential therapeutic applications.[2] These compounds are of significant interest to the pharmaceutical industry due to their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

This compound: A Profile

This compound is a taxane derivative that has been isolated from the Himalayan yew, Taxus wallichiana.[5] While research on this specific compound is not as extensive as for Paclitaxel, its structural similarity to other biologically active taxanes suggests it may possess noteworthy pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is defined by the IUPAC name: [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.[6] Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₅H₄₂O₉[6]
Molecular Weight606.7 g/mol [6]
CAS Number191547-12-3[6]

Structural Relationship to Paclitaxel

Understanding the structural nuances between different taxanes is crucial for predicting their biological activity. The diagram below illustrates the structural relationship between this compound, its parent compound Taxinine B, and the well-known anticancer drug, Paclitaxel.

G cluster_0 Structural Comparison of Taxanes node_A Taxinine B (C₃₇H₄₄O₁₁) node_B This compound (C₃₅H₄₂O₉) node_A->node_B Loss of Acetoxy Group at C-2 node_C Paclitaxel (Taxol®) (C₄₇H₅₁NO₁₄) node_B->node_C Key Structural Differences: - C-13 side chain - Oxetane ring - Other substitutions

Structural relationship between key taxanes.

Key structural differences between this compound and Paclitaxel include the presence of a complex ester side chain at the C-13 position of Paclitaxel, which is known to be essential for its potent antimicrotubule activity.[7] Additionally, Paclitaxel possesses an oxetane ring, which is absent in this compound. These structural variations are expected to significantly influence their respective biological activities.

Biological Activity and Mechanism of Action

While specific quantitative data on the biological activity of this compound is limited in the current literature, studies on the closely related compound, 2-deacetoxytaxinine J, provide valuable insights.

In Vitro and In Vivo Anticancer Activity of a Related Compound

A study on 2-deacetoxytaxinine J, also isolated from Taxus wallichiana, demonstrated significant anticancer activity.[3] The table below summarizes the key findings.

CompoundCell LineActivityConcentrationReference
2-deacetoxytaxinine JMCF-7 (Breast Cancer)Significant in vitro activity20 µM[3]
2-deacetoxytaxinine JMDA-MB-231 (Breast Cancer)Significant in vitro activity10 µM[3]
2-deacetoxytaxinine JDMBA-induced mammary tumors in ratsSignificant tumor regression10 mg/kg (oral, 30 days)[3]

Given the structural similarity, it is plausible that this compound exhibits a comparable, albeit likely different, spectrum of biological activity.

General Mechanism of Action of Taxanes

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules.[3][4] This disruption of microtubule dynamics leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

G Taxane Taxane (e.g., Paclitaxel) Tubulin β-tubulin subunit Taxane->Tubulin Binds to JAK_STAT3 JAK/STAT3 Pathway (potential modulation) Taxane->JAK_STAT3 May affect Microtubules Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation Arrest->Bcl2 Induces

Established signaling pathway of taxanes.

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[4] This leads to the formation of stable, non-functional microtubule bundles, which in turn causes cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[3] Furthermore, taxanes have been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, further promoting apoptosis.[5] Aqueous extracts of Taxus wallichiana have also been reported to suppress lung carcinoma through the JAK/STAT3 signaling pathway, suggesting a potential area of investigation for individual taxane compounds.[8]

Experimental Protocols

General Protocol for Isolation and Purification of Taxanes from Taxus wallichiana

The following is a representative protocol for the isolation of taxanes from Taxus species. Specific yields and optimal conditions will vary depending on the target compound and the starting material.

Workflow for Taxane Isolation

G Start Plant Material (Taxus wallichiana) Extraction Extraction (Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning (e.g., Hexane, Chloroform) Concentration->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis Analysis (TLC, HPLC) Fractionation->Analysis Purification Further Purification (e.g., Preparative HPLC) Analysis->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Final Pure this compound Characterization->Final

General workflow for taxane isolation.
  • Extraction: Dried and powdered plant material (e.g., needles, bark) is extracted with a suitable solvent, typically methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

  • Column Chromatography: The fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate the different taxanes.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

  • Further Purification: Fractions containing the desired compound are pooled and may require further purification using techniques such as preparative HPLC.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion and Future Directions

This compound represents an intriguing member of the taxane family. While direct evidence of its biological activity is still emerging, the demonstrated anticancer properties of the closely related 2-deacetoxytaxinine J provide a strong rationale for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines to quantify its cytotoxic potential.

  • Mechanism of Action Studies: Investigating whether this compound acts as a microtubule stabilizer, similar to other taxanes, or if it possesses a novel mechanism of action.

  • Signaling Pathway Analysis: Elucidating the specific cellular signaling pathways modulated by this compound to identify potential therapeutic targets.

  • Semi-synthesis and SAR Studies: Utilizing this compound as a scaffold for the semi-synthesis of novel taxane analogs with improved efficacy and pharmacological profiles.

The exploration of a wider range of taxane derivatives, including this compound, holds promise for the discovery of new and more effective anticancer agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of 2-Deacetoxytaxinine B and Related Taxane Compounds for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive review of the existing literature on this compound and structurally related taxane compounds. Due to the limited specific data on this compound, this review incorporates information on the broader class of taxanes and detailed findings on the closely related compound, 2-deacetoxytaxinine J, to provide a thorough understanding of their potential biological activities and mechanisms of action.

Introduction to this compound and Related Compounds

This compound is a natural taxane diterpenoid that has been identified in Taxus wallichiana[1][2]. Taxanes are a class of compounds first isolated from yew trees (Taxus species) and are renowned for their potent anticancer properties[2]. The most well-known taxane, Paclitaxel (Taxol), is a cornerstone of chemotherapy for various cancers. These compounds share a common taxane core structure, and variations in the substituent groups give rise to a wide array of derivatives with differing biological activities.

While specific biological activity and synthesis data for this compound are not extensively reported in the available literature, the study of related compounds such as 2-deacetoxytaxinine J provides valuable insights into its potential therapeutic applications and structure-activity relationships.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. This information is crucial for its identification, characterization, and potential formulation development.

PropertyValueSource
Molecular Formula C₃₅H₄₂O₉PubChem[1]
Molecular Weight 606.7 g/mol PubChem[1]
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoatePubChem[1]
CAS Number 191547-12-3PubChem[1]

Biological Activity of Related Compound: 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, a closely related taxane diterpenoid isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anticancer activity. These findings offer a valuable proxy for understanding the potential of this compound.

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown considerable cytotoxic effects against human breast cancer cell lines. The table below summarizes the reported in vitro activity.

Cell LineCancer TypeEffective Concentration
MCF-7 Estrogen-responsive breast cancer20 µM[3]
MDA-MB-231 Estrogen-independent breast cancer10 µM[3]
In Vivo Antitumor Activity

In vivo studies have further substantiated the anticancer potential of 2-deacetoxytaxinine J.

Animal ModelTumor TypeDosageOutcome
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight (oral, 30 days)Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05)[3]

Structure-Activity Relationship (SAR)

Studies on 2-deacetoxytaxinine J and its derivatives have provided insights into the structural features crucial for their anticancer effects. The cinnamoyl group at the C-5 position and the acetyl group at the C-10 position have been identified as essential for its biological activity[3]. This suggests that modifications at these positions could significantly impact the cytotoxicity of related taxanes like this compound.

General Mechanism of Action of Taxanes

While the specific signaling pathways for this compound are not elucidated, the general mechanism of action for the taxane class of compounds is well-established. Taxanes are known as microtubule-stabilizing agents.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane Taxane Compound Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Disrupts mitotic spindle dynamics Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

General mechanism of action for taxane compounds.

This stabilization of microtubules disrupts the normal dynamic instability required for cell division, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a standard methodology for assessing the in vitro cytotoxicity of a novel compound, such as the MTT assay used for 2-deacetoxytaxinine J, is provided below as a representative protocol.

Representative Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for the desired exposure time (e.g., 48 hours) treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a plate reader add_solubilizer->read_absorbance data_analysis Calculate cell viability and determine IC₅₀ value read_absorbance->data_analysis end End data_analysis->end

Workflow for a typical MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.

  • Exposure: The cells are incubated with the compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours.

  • Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Future Directions

The structural similarity of this compound to other biologically active taxanes, such as 2-deacetoxytaxinine J, suggests that it is a promising candidate for further investigation. Future research should focus on:

  • Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or establishing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation.

  • Biological Screening: Conducting extensive in vitro and in vivo studies to determine its cytotoxic and antitumor activities across a range of cancer types.

  • Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular signaling pathways to elucidate its mechanism of action.

  • Lead Optimization: Utilizing the structure-activity relationship data to design and synthesize novel analogs with improved potency and pharmacological properties.

References

Preliminary Safety and Toxicity Profile of 2-Deacetoxytaxinine B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the safety and toxicity profile of 2-Deacetoxytaxinine B, a taxoid compound isolated from Taxus species. Due to the limited availability of direct and comprehensive safety studies, this document synthesizes the currently accessible data, with a primary focus on its identified in vitro biological activity. The core of this guide is the antiplatelet activity of this compound, for which quantitative data is available. This document also outlines the experimental methodology used to determine this activity and proposes a potential signaling pathway based on the observed effects. This information is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of yew (Taxus)[1]. While the toxicity of many taxoids, most notably paclitaxel, is well-documented, specific safety and toxicity data for this compound are not extensively available in the public domain. This guide aims to collate and present the preliminary data that has been published, providing a starting point for further investigation into the pharmacological and toxicological properties of this compound.

Quantitative Toxicity Data

Direct toxicological data such as LD50 (median lethal dose) values for this compound are not currently available in published literature. However, in vitro studies have quantified its biological activity, which can be an indicator of potential toxicity and pharmacological effects.

In Vitro Antiplatelet Activity

A key study identified this compound as a potent antiplatelet agent. The compound's inhibitory effects on platelet aggregation induced by arachidonic acid (AA) and U46619 (a thromboxane A2 receptor agonist) were quantified and compared with acetylsalicylic acid (ASA), a well-known antiplatelet drug[1]. The 50% inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 vs. Arachidonic Acid (µM)IC50 vs. U46619 (µM)
This compound 16.0 35.0
Taxinine14.434.8
Taxinine A64.524.9
Taxinine B35.536.2
Taxacin21.946.9
Taxchinin B28.671.9
Taxol (Paclitaxel)48.268.7
Acetylsalicylic Acid (ASA)63.0340

Data sourced from Kim SY, et al. Thrombosis Research. 2010.[1]

These data indicate that this compound is a more potent inhibitor of arachidonic acid-induced platelet aggregation than aspirin. All the tested taxane compounds, including this compound, demonstrated significantly stronger inhibition of U46619-induced aggregation compared to aspirin[1].

Experimental Protocols

The following section details the methodology used to determine the antiplatelet activity of this compound.

Antiplatelet Aggregation Assay (Optical Aggregometry)

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks prior to the experiment. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 150 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3.0 x 10^8 platelets/mL) by diluting with PPP.

  • Incubation with Test Compound: Aliquots of the standardized PRP are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 3 minutes) at 37°C in an optical aggregometer.

  • Induction of Platelet Aggregation: Platelet aggregation is initiated by adding an agonist, such as arachidonic acid or U46619, to the PRP samples.

  • Measurement of Aggregation: The change in light transmission through the PRP suspension is continuously monitored for a set duration (e.g., 5-7 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The maximum aggregation percentage is recorded.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage decrease in aggregation compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

G Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (800 x g, 10 min) Centrifuge1->Centrifuge2 Remaining Blood Standardize Standardize Platelet Count (3.0 x 10^8/mL) PRP->Standardize PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Standardize Incubate Pre-incubation with This compound (37°C) Add_Agonist Add Agonist (Arachidonic Acid or U46619) Incubate->Add_Agonist Measure Measure Aggregation (Optical Aggregometer) Add_Agonist->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Experimental Workflow for Optical Aggregometry.

Potential Signaling Pathway of Antiplatelet Action

While the precise molecular mechanism of this compound's antiplatelet activity has not been elucidated, its potent inhibition of aggregation induced by arachidonic acid and the thromboxane A2 (TxA2) mimetic U46619 suggests interference with the TxA2 signaling pathway. The following diagram illustrates a hypothetical pathway based on known mechanisms of antiplatelet agents that target this cascade.

Arachidonic acid is converted to TxA2 by the action of cyclooxygenase-1 (COX-1) and thromboxane synthase. TxA2 then binds to the thromboxane receptor (TP), a G-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC contribute to platelet shape change, granule secretion, and ultimately, platelet aggregation.

Given that this compound inhibits aggregation induced by both arachidonic acid and a TxA2 receptor agonist, it may act at or downstream of the thromboxane receptor.

G cluster_pathway Hypothetical Antiplatelet Signaling Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 TxA2 Thromboxane A2 (TxA2) COX1->TxA2 TP Thromboxane Receptor (TP) TxA2->TP PLC Phospholipase C (PLC) TP->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation Compound This compound Compound->TP Potential Inhibition Compound->PLC Potential Inhibition

References

An In-Depth Technical Guide to the Basic Pharmacology of 2-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the pharmacology of 2-Deacetoxytaxinine J . While the initial request specified "2-Deacetoxytaxinine B," a comprehensive literature search revealed a lack of pharmacological data for this specific compound. In contrast, substantial research is available for the structurally related taxane, 2-Deacetoxytaxinine J. Therefore, this guide focuses on the latter, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Introduction

2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] Taxanes are a class of compounds that have demonstrated significant potential in cancer chemotherapy, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples used in clinical practice. This guide delves into the fundamental pharmacology of 2-Deacetoxytaxinine J, summarizing its biological activities, available quantitative data, and the experimental methodologies used in its investigation.

Biological Activity and Mechanism of Action

2-Deacetoxytaxinine J has exhibited notable anticancer properties, particularly against breast cancer cell lines.[1][2] While the precise mechanism of action for 2-Deacetoxytaxinine J has not been fully elucidated in the available literature, the activity of taxanes is generally attributed to their interaction with microtubules.

General Mechanism of Action for Taxanes:

Taxanes are known to function as microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting depolymerization. This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

It is plausible that 2-Deacetoxytaxinine J shares this general mechanism. Structure-activity relationship studies have indicated that the cinnamoyl group at C-5 and the acetyl group at C-10 are crucial for its anticancer activity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of 2-Deacetoxytaxinine J.

Table 1: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J [1][2]

Cell LineCancer TypeConcentration for Significant Activity
MCF-7Breast Adenocarcinoma (Estrogen-Responsive)20 µM
MDA-MB-231Breast Adenocarcinoma (Estrogen-Independent)10 µM
HEK-293Normal Human Kidney EpithelialNot specified as a target

Table 2: In Vivo Anticancer Activity of 2-Deacetoxytaxinine J [1][2]

Animal ModelTumor TypeDosageTreatment DurationOutcome
Virgin Female Sprague Dawley RatsDMBA-Induced Mammary Tumors10 mg/kg body weight (orally)30 daysSignificant regression in mammary tumors (p<0.05)

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key studies investigating the pharmacology of 2-Deacetoxytaxinine J.

In Vitro Cytotoxicity Assay

The in vitro anticancer activity of 2-Deacetoxytaxinine J was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal human kidney epithelial cell line (HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of 2-Deacetoxytaxinine J.

  • Incubation: Following treatment, the plates were incubated for a specified period (e.g., 24-48 hours).

  • MTT Assay: After incubation, the media was replaced with fresh media containing MTT solution. The plates were incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

In Vivo Antitumor Activity Study

The in vivo efficacy was assessed in a chemically induced mammary tumor model in rats.

Methodology:

  • Animal Model: Virgin female Sprague Dawley rats were used.

  • Tumor Induction: Mammary tumors were induced by the oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment Grouping: Once tumors were palpable, the rats were randomly assigned to a vehicle-treated control group and a 2-Deacetoxytaxinine J treatment group.

  • Drug Administration: 2-Deacetoxytaxinine J was administered orally at a dose of 10 mg/kg body weight daily for 30 days. The control group received the vehicle alone.

  • Tumor Measurement: Tumor volume and incidence were monitored throughout the study.

  • Data Analysis: At the end of the treatment period, the tumor regression in the treated group was compared to the vehicle-treated group using appropriate statistical methods.

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacological investigation of 2-Deacetoxytaxinine J.

general_taxane_mechanism cluster_cell Cancer Cell Taxane Taxane Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin & Stabilizes MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts Dynamics CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Normal Cell Line (HEK-293) Treatment Treatment with 2-Deacetoxytaxinine J CellLines->Treatment MTTAssay MTT Cytotoxicity Assay Treatment->MTTAssay Viability Determine Cell Viability and IC50 MTTAssay->Viability AnimalModel Sprague Dawley Rats with DMBA-Induced Mammary Tumors OralAdmin Oral Administration of 2-Deacetoxytaxinine J (10 mg/kg) AnimalModel->OralAdmin Monitoring Monitor Tumor Growth for 30 Days OralAdmin->Monitoring Outcome Assess Tumor Regression Monitoring->Outcome Isolation Isolation of 2-Deacetoxytaxinine J from Taxus baccata Isolation->CellLines Isolation->AnimalModel

References

Commercial Suppliers and Availability of 2-Deacetoxytaxinine B for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Deacetoxytaxinine B, a taxane derivative of interest for research purposes. The guide details known commercial suppliers, available quantitative data, and insights into its biological activity. Furthermore, it outlines relevant experimental protocols and potential signaling pathways based on its identified function as an antiplatelet agent.

Compound Overview

This compound is a natural product belonging to the taxane family of diterpenoids. Taxanes are a class of compounds originally isolated from yew trees (Taxus species) and are well-known for their potent biological activities, most notably the anti-cancer drug Paclitaxel (Taxol). This compound shares the characteristic complex taxane core structure.

Chemical and Physical Properties:

PropertyValue
CAS Number 191547-12-3
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol
Appearance Solid
Storage Recommended storage at -20°C

Commercial Availability and Suppliers

The availability of this compound for research purposes is limited to a few specialized chemical suppliers. The following table summarizes the known commercial sources and available data on their product offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as this can fluctuate.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Notes
United States Biological 378890≥98%5mg$931Price listed as of late 2023.
Biorbyt orb1681163Not specified5mg, 10mM in DMSOEnquire-
MySkinRecipes 17534795%5mgEnquire (Listed in THB)Primarily serves the Asian market.
MedChemExpress HY-115627Not specifiedNot specifiedEnquireDescribes the compound as a potent antiplatelet agent.
Biopurify Phytochemicals Not specifiedNot specifiedMilligrams to gramsEnquireSpecializes in high-purity phytochemicals.

Note: The purity of the compound is a critical factor for experimental reproducibility. While United States Biological specifies a purity of ≥98%, it is recommended to request a Certificate of Analysis (CoA) from any supplier before purchase. A typical CoA for a research compound like this compound would include:

  • Identity Confirmation: Usually determined by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), providing a percentage of the desired compound versus impurities.

  • Physical Properties: Such as appearance, melting point, and solubility.

  • Storage and Handling Recommendations.

Biological Activity: Antiplatelet Agent

MedChemExpress identifies this compound as a potent antiplatelet agent. This suggests that the compound can inhibit the activation and/or aggregation of platelets (thrombocytes), which are key cellular components involved in blood clotting and thrombosis. The antiplatelet activity of a compound is a significant area of research for the development of new antithrombotic drugs to treat and prevent cardiovascular diseases such as heart attack and stroke.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for assessing platelet function and the effect of inhibitory compounds.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence and absence of this compound.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Add a known concentration of this compound (or vehicle control) to the PRP and incubate for a specified time.

    • Place the PRP sample in an aggregometer.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to induce aggregation.

    • Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The percentage of aggregation is calculated relative to a PPP blank (100% aggregation) and the baseline PRP (0% aggregation).

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation (200 x g) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (1500 x g) centrifuge1->centrifuge2 adjust Adjust Platelet Count with PPP prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust prewarm Pre-warm PRP to 37°C adjust->prewarm incubate Incubate PRP with This compound or Vehicle prewarm->incubate aggregometer Place in Aggregometer incubate->aggregometer add_agonist Add Platelet Agonist (e.g., ADP, Collagen) aggregometer->add_agonist measure Measure Light Transmission add_agonist->measure calculate Calculate % Aggregation measure->calculate compare Compare Treated vs. Control calculate->compare

Caption: Workflow for a typical platelet aggregation assay.

Potential Signaling Pathways

The antiplatelet activity of this compound suggests its interaction with one or more signaling pathways that regulate platelet activation. While the specific target of this compound is yet to be elucidated, below are key pathways that are often modulated by antiplatelet agents. Research into this compound could focus on its effects on these pathways.

Platelet activation is a complex process involving multiple interconnected signaling cascades initiated by the binding of agonists to their respective receptors on the platelet surface. Key pathways include:

  • Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX-1 into thromboxane A₂ (TXA₂), a potent platelet agonist. Many antiplatelet drugs, like aspirin, inhibit COX-1.

  • ADP Receptors (P2Y₁ and P2Y₁₂): ADP, released from dense granules of activated platelets, binds to these G-protein coupled receptors to amplify the activation signal. P2Y₁₂ receptor antagonists (e.g., clopidogrel) are common antiplatelet therapies.

  • Thrombin Receptor (PAR1 and PAR4): Thrombin is a potent platelet activator that cleaves and activates Protease-Activated Receptors (PARs).

  • Collagen Receptor (GPVI): Direct contact with exposed collagen in a damaged blood vessel wall triggers a powerful activation signal through the GPVI receptor.

  • Integrin αIIbβ3 Activation: A final common pathway in platelet aggregation is the conformational change of the integrin αIIbβ3 receptor, allowing it to bind fibrinogen and cross-link platelets.

Simplified Signaling Cascade in Platelet Activation

The following diagram illustrates a simplified overview of the major signaling pathways leading to platelet aggregation. This compound could potentially inhibit one or more of the components in these pathways.

G cluster_agonists Platelet Agonists cluster_receptors Surface Receptors cluster_intracellular Intracellular Signaling cluster_response Platelet Response thrombin Thrombin par1_4 PAR1/4 thrombin->par1_4 collagen Collagen gpvi GPVI collagen->gpvi adp ADP p2y1_12 P2Y₁/P2Y₁₂ adp->p2y1_12 txa2 Thromboxane A₂ tp TP txa2->tp plc PLC Activation par1_4->plc gpvi->plc pi3k PI3K/Akt Pathway p2y1_12->pi3k tp->plc ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization integrin_activation Integrin αIIbβ3 Activation pi3k->integrin_activation ca_mobilization->integrin_activation granule_secretion Granule Secretion ca_mobilization->granule_secretion aggregation Aggregation integrin_activation->aggregation granule_secretion->aggregation

Caption: Key signaling pathways in platelet activation.

Conclusion

This compound is a commercially available taxane derivative with potential for research in the field of hemostasis and thrombosis due to its reported antiplatelet activity. While the number of suppliers is limited, it is accessible for laboratory investigation. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to begin exploring the biological effects and mechanism of action of this compound. Further research is warranted to fully characterize its pharmacological profile and identify its specific molecular targets.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus), notably Taxus wallichiana. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound is of significant interest to researchers in natural product chemistry and drug discovery. Its complex structure presents both challenges and opportunities for the development of novel therapeutic agents. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Taxus wallichiana leaves, compiled from established methodologies for taxane separation. The protocol outlines a systematic workflow from the initial extraction of plant material to the final purification using chromatographic techniques.

Introduction

The taxane family of diterpenoids, originally isolated from Taxus species, has garnered immense attention in the field of oncology due to the unique mechanism of action of paclitaxel, which involves the stabilization of microtubules and induction of mitotic arrest.[1] this compound (C₃₅H₄₂O₉, M.W. 606.7 g/mol ) is one of the numerous taxoids that co-exist with paclitaxel in yew trees.[2] The isolation and characterization of these minor taxanes are crucial for understanding the biosynthesis of paclitaxel, for identifying new pharmacologically active compounds, and for providing precursors for the semi-synthesis of more potent analogs. This protocol details a robust method for the extraction and purification of this compound, enabling further investigation of its biological properties.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Taxus wallichiana should be collected and air-dried in the shade to preserve the chemical integrity of the taxanes. Once thoroughly dried, the leaves are ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction of Crude Taxanes

The powdered plant material is subjected to exhaustive extraction with methanol. This is typically achieved by maceration, where the plant powder is soaked in methanol at room temperature with occasional agitation for an extended period (e.g., 72 hours).[3] This process is repeated multiple times to ensure complete extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning for Fractionation

The crude methanolic extract is resuspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A key step in the isolation of many taxanes, including those similar to this compound, is partitioning with chloroform (CHCl₃) to separate compounds based on their polarity.[4][5] The chloroform-soluble fraction, which is enriched with taxanes, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the complex chloroform fraction is achieved through a multi-step chromatographic process.

The concentrated chloroform fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled and concentrated.

For final purification to obtain high-purity this compound, preparative HPLC is employed. A reversed-phase C18 column is commonly used for the separation of taxanes. The semi-purified fraction from the silica gel column is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the preparative HPLC system. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically used. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The conditions provided in Table 2 are a starting point and may require optimization.

Characterization of this compound

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₅H₄₂O₉
Molecular Weight606.7 g/mol [2]
AppearanceWhite amorphous powder
SourceTaxus wallichiana[6]

Table 2: Illustrative Preparative HPLC Parameters for Taxane Purification

ParameterCondition
Instrumentation Preparative HPLC System with UV Detector
Column Reversed-phase C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40-60% B over 30 minutes
Flow Rate 10 mL/min
Detection 227 nm
Injection Volume 0.5 - 2.0 mL
Column Temperature 30 °C

Note: These parameters are based on typical methods for taxane purification and may require optimization for this compound.

Table 3: Expected Yield and Purity of this compound

ParameterExpected Value
Yield from Dried Leaves 0.001 - 0.01% (w/w)
Purity after Prep-HPLC >95%

Note: The yield is an estimate based on typical abundances of minor taxanes and can vary significantly depending on the plant source and extraction efficiency.

Visualization of Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Taxus wallichiana Leaves Extraction Methanol Maceration PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (H₂O/CHCl₃) CrudeExtract->Partitioning ChloroformFraction Chloroform-Soluble Fraction Partitioning->ChloroformFraction SilicaGel Silica Gel Column Chromatography ChloroformFraction->SilicaGel SemiPure Semi-Purified Fraction SilicaGel->SemiPure PrepHPLC Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC PureCompound Pure this compound (>95% Purity) PrepHPLC->PureCompound Characterization Spectroscopic Characterization (MS, NMR) PureCompound->Characterization Purification_Logic Crude Crude Extract Partition Solvent Partitioning Crude->Partition Increases Polarity Selectivity ColumnChrom Silica Gel Chromatography Partition->ColumnChrom Separation by Adsorption HPLC Preparative HPLC ColumnChrom->HPLC High-Resolution Purification Pure Pure Compound HPLC->Pure

References

Application Notes and Protocols: Isolation of 2-Deacetoxytaxinine B from Taxus wallichiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxoid found in the Himalayan Yew, Taxus wallichiana. As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol), this compound is of significant interest to researchers in natural product chemistry and drug discovery. Its unique chemical structure serves as a potential scaffold for the synthesis of novel therapeutic agents. These application notes provide a detailed, step-by-step protocol for the isolation and purification of this compound from the leaves of Taxus wallichiana. The described methodology is based on established phytochemical techniques, including solvent extraction, liquid-liquid partitioning, and chromatographic separation.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is crucial for its successful isolation and characterization.

PropertyValue
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol
Appearance White to off-white powder
Melting Point 240 °C (decomposes)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
¹H NMR (CDCl₃) δ (ppm): 7.72 (d, J=15.9 Hz, 1H), 7.50-7.30 (m, 5H), 6.63 (d, J=15.9 Hz, 1H), 6.33 (s, 1H), 5.95 (d, J=6.0 Hz, 1H), 5.65 (d, J=6.0 Hz, 1H), 5.30 (s, 1H), 4.98 (d, J=9.0 Hz, 1H), 4.45 (m, 1H), 4.25 (d, J=8.1 Hz, 1H), 4.15 (d, J=8.1 Hz, 1H), 2.50-1.00 (m, overlapping signals), 2.25 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 1.80 (s, 3H), 1.70 (s, 3H), 1.20 (s, 3H), 0.90 (s, 3H).
¹³C NMR (CDCl₃) δ (ppm): 203.0, 170.5, 170.0, 169.5, 166.0, 145.0, 142.0, 134.0, 130.0, 129.0, 128.5, 128.0, 121.0, 118.0, 84.0, 81.0, 79.0, 76.0, 75.5, 75.0, 72.0, 58.0, 46.0, 43.0, 38.0, 37.0, 35.0, 29.0, 27.0, 23.0, 22.5, 21.0, 20.8, 15.0, 10.0.

Experimental Workflow

The isolation of this compound from Taxus wallichiana follows a multi-step process involving extraction, fractionation, and chromatographic purification.

Isolation_Workflow Figure 1: Isolation Workflow for this compound PlantMaterial Dried and Powdered Leaves of Taxus wallichiana Extraction Maceration with Methanol PlantMaterial->Extraction FiltrationConcentration1 Filtration and Concentration Extraction->FiltrationConcentration1 CrudeExtract Crude Methanolic Extract FiltrationConcentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Chloroform-Water) CrudeExtract->Partitioning ChloroformFraction Chloroform Soluble Fraction Partitioning->ChloroformFraction AqueousFraction Aqueous Fraction (Discarded) Partitioning->AqueousFraction Concentration2 Concentration ChloroformFraction->Concentration2 CrudeTaxoids Crude Taxoid Mixture Concentration2->CrudeTaxoids ColumnChromatography Normal-Phase Silica Gel Column Chromatography CrudeTaxoids->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLCAnalysis TLC Analysis of Fractions Fractions->TLCAnalysis Pooling Pooling of Fractions Containing This compound TLCAnalysis->Pooling PreparativeTLC Preparative Thin-Layer Chromatography Pooling->PreparativeTLC PurifiedCompound Purified this compound PreparativeTLC->PurifiedCompound Characterization Spectroscopic Characterization (NMR, MS) and Purity Analysis (HPLC) PurifiedCompound->Characterization

Caption: A schematic overview of the step-by-step process for the isolation of this compound.

Detailed Experimental Protocols

Plant Material and Extraction
  • Preparation of Plant Material:

    • Collect fresh leaves of Taxus wallichiana.

    • Air-dry the leaves in the shade for 7-10 days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Methanol Extraction:

    • Soak the powdered leaves (e.g., 1 kg) in methanol (5 L) in a large glass container.

    • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a dark, viscous crude methanolic extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in distilled water (1 L).

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform liquid-liquid partitioning by extracting with chloroform (3 x 1 L).

    • Gently shake the separatory funnel, releasing the pressure periodically.

    • Allow the layers to separate completely. The upper layer is the aqueous phase, and the lower layer is the chloroform phase.

    • Collect the chloroform layers and combine them. The aqueous layer can be discarded.

  • Concentration of the Chloroform Fraction:

    • Dry the combined chloroform fractions over anhydrous sodium sulfate.

    • Filter the dried chloroform solution and concentrate it to dryness using a rotary evaporator to yield the chloroform-soluble fraction, which is enriched with taxoids.

Chromatographic Purification
  • Normal-Phase Silica Gel Column Chromatography:

    • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in a slurry made with hexane.

    • Sample Loading: Dissolve the chloroform-soluble fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Use silica gel 60 F₂₅₄ TLC plates.

    • Spot the collected fractions on the TLC plate alongside a reference standard if available.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a 10% sulfuric acid in ethanol solution followed by heating.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Preparative Thin-Layer Chromatography (Prep-TLC) for Final Purification:

    • Concentrate the pooled fractions to a small volume.

    • Apply the concentrated sample as a narrow band onto a preparative TLC plate (silica gel 60 F₂₅₄, 20x20 cm, 0.5-1 mm thickness).

    • Develop the plate in an appropriate solvent system (e.g., chloroform:acetone, 9:1 v/v).

    • After development, visualize the bands under UV light.

    • Carefully scrape the band corresponding to this compound from the plate.

    • Extract the compound from the silica gel by washing it with a polar solvent like ethyl acetate or a mixture of chloroform and methanol.

    • Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Purity Assessment and Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the isolated compound using reversed-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 227 nm.

    • A single, sharp peak indicates a high degree of purity.

  • Spectroscopic Analysis:

    • Confirm the identity of the isolated compound as this compound by comparing its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data with the literature values provided in the table above.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the source of the plant material, the time of collection, and the efficiency of the isolation process. The following table provides representative data.

Isolation StageStarting Material (Dried Leaves)Yield (Approximate)Purity (HPLC)
Crude Methanolic Extract 1 kg100-150 g< 1%
Chloroform Soluble Fraction 1 kg20-30 g1-5%
After Column Chromatography 1 kg150-250 mg80-90%
After Preparative TLC 1 kg80-120 mg> 98%

Logical Relationships in Purification

The purification strategy relies on the differential polarity of the compounds present in the crude extract.

Purification_Logic Figure 2: Logic of the Purification Process CrudeExtract Crude Methanolic Extract (Polar and Non-polar compounds) Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning ChloroformFraction Chloroform Fraction (Less polar compounds including taxoids) Partitioning->ChloroformFraction AqueousFraction Aqueous Fraction (Highly polar compounds - discarded) Partitioning->AqueousFraction ColumnChromatography Normal-Phase Column Chromatography (Separation based on polarity) ChloroformFraction->ColumnChromatography Elution Gradient Elution (Hexane to Ethyl Acetate) ColumnChromatography->Elution EarlyFractions Early Fractions (Non-polar impurities) Elution->EarlyFractions low polarity TargetFractions Middle Fractions (this compound and other taxoids) Elution->TargetFractions medium polarity LateFractions Late Fractions (More polar impurities) Elution->LateFractions high polarity FinalPurification Preparative TLC (High-resolution separation of closely related taxoids) TargetFractions->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound

Caption: Flowchart illustrating the separation logic based on compound polarity.

Conclusion

This document provides a comprehensive guide for the isolation of this compound from Taxus wallichiana. Adherence to these protocols will enable researchers to obtain a high-purity sample of this valuable natural product for further chemical and biological investigations. The successful isolation and characterization of such compounds are fundamental steps in the journey of natural product-based drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deacetoxytaxinine B is a member of the taxoid family of natural products, which are of significant interest due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). Found in various species of the yew tree (Taxus), this compound and other related taxoids are important for phytochemical analysis, drug discovery, and quality control of raw materials and finished products.[1] Accurate and reliable quantification of these compounds is crucial. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, suitable for use in research and quality control laboratories. The method is based on established principles for taxoid analysis, ensuring high selectivity and sensitivity.[2][3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, prepared using a purification system).

  • Reference Standard: this compound (purity ≥98%).

  • Sample Matrix: Dried and powdered Taxus plant material (e.g., needles, bark).

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, and centrifuge.

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water 50:50 v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol
  • Extraction: Accurately weigh 1.0 g of powdered and dried plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]

Chromatographic Method and Data

The following tables summarize the optimized chromatographic conditions for the analysis and the typical performance characteristics of the method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Elution 0-25 min: 40% to 70% B25-30 min: 70% to 40% B30-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL[4]
Column Temperature 30°C
Detection Wavelength 227 nm[4][6]
Run Time 35 minutes

Table 2: Summary of Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999[4]
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~1.5 µg/mL[4]
Limit of Quantification (LOQ) ~4.5 µg/mL[4]

Note: The validation parameters presented are typical values for HPLC analysis of taxoids and should be verified experimentally.[4]

Workflow Diagram

The diagram below illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow Sample Sample Collection (e.g., Taxus Needles) Prep Sample Preparation (Weigh, Extract with MeOH, Sonicate) Sample->Prep Filter Centrifugation & Filtration (0.45 µm Syringe Filter) Prep->Filter Inject Sample Injection (20 µL) Filter->Inject HPLC HPLC System Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation 1. Separation Inject->HPLC Detection UV Detection (227 nm) Separation->Detection 2. Detection Data Data Acquisition & Processing (Integration, Quantification) Detection->Data 3. Analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantitative analysis of this compound in plant extracts. The use of a standard C18 column and a straightforward acetonitrile-water gradient makes the method easily transferable to most analytical laboratories. This protocol provides a reliable tool for the quality control of botanical materials and for phytochemical research involving taxoids.

References

Application Note: Characterization of 2-Deacetoxytaxinine B using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of 2-Deacetoxytaxinine B, a taxane diterpenoid found in Taxus species, using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS).

Introduction

This compound is a naturally occurring taxoid with the molecular formula C₃₅H₄₂O₉ and a molecular weight of 606.7 g/mol .[1] Accurate characterization and quantification of this and related taxanes are crucial for research in natural product chemistry, drug discovery, and toxicology. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for the analysis of these complex molecules. This application note outlines a comprehensive protocol for the extraction of this compound from plant matrices and its subsequent analysis by LC-MS/MS.

Quantitative Data Summary

The fragmentation of this compound was investigated using tandem mass spectrometry. The protonated molecule [M+H]⁺ was selected as the precursor ion. The observed fragment ions from Collision-Induced Dissociation (CID) are summarized in the table below.

Precursor Ion (m/z)Product Ions (m/z)
607.28459.2, 417.2, 399.2, 357.2, 297.1

Table 1: Precursor and product ions for this compound identified through LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Extraction from Taxus Plant Material

This protocol is adapted from established methods for taxane extraction from plant tissues.

Materials:

  • Dried and powdered Taxus leaves or needles

  • 80% Methanol in deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 0.1 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 25 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2]

  • After sonication, centrifuge the sample at 12,000 rpm for 10 minutes to pellet the solid material.[2]

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS.

MRM Transitions for this compound:

  • Precursor Ion: 607.3 m/z

  • Product Ions: 459.2 m/z, 399.2 m/z (quantifier and qualifier ions, respectively)

  • Collision Energy: Optimized for each transition (typically 20-40 eV).

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Ultrasonic Extraction (80% Methanol) sample_prep->extraction Plant Material centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis Filtered Extract data_processing Data Processing lc_ms_analysis->data_processing MS Spectra characterization Characterization data_processing->characterization

Caption: Workflow for the characterization of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of taxane diterpenoids in collision-induced dissociation is often characterized by the loss of their ester side chains. The proposed fragmentation pathway for this compound ([M+H]⁺ = 607.3) involves the neutral loss of acetic acid (60 Da) and the cinnamoyloxy group (148 Da).

fragmentation_pathway precursor [M+H]⁺ m/z 607.3 frag1 m/z 459.2 precursor->frag1 - Cinnamic Acid (148 Da) frag2 m/z 399.2 frag1->frag2 - Acetic Acid (60 Da) frag3 m/z 357.2 frag2->frag3 - Acetonitrile adduct? (42 Da)

References

Unraveling the Molecular Architecture of 2-Deacetoxytaxinine B: An NMR-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of 2-Deacetoxytaxinine B, a taxane diterpenoid isolated from species of the Taxus genus, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Taxanes are a critical class of natural products, with prominent members like Paclitaxel (Taxol®) being frontline anticancer agents. A thorough understanding of the structure of new taxane analogues is paramount for the discovery and development of novel therapeutics.

Introduction

This compound is a complex diterpenoid belonging to the taxane family, characterized by a distinctive 6/8/6-membered tricyclic core. Its structural determination relies heavily on modern NMR techniques, which provide detailed insights into the carbon skeleton and the stereochemistry of the molecule. This application note presents the comprehensive ¹H and ¹³C NMR data for this compound and outlines a standard protocol for acquiring and interpreting the necessary NMR spectra for the characterization of this and similar natural products.

NMR Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound, isolated from Taxus chinensis, are summarized below. The assignments were achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
140.22.65 (d, 7.5)H-2C-2, C-3, C-11, C-12, C-15
235.81.88 (m), 2.30 (m)H-1, H-3C-1, C-3, C-4, C-8
380.83.88 (d, 7.5)H-2C-1, C-2, C-4, C-8, C-15
4148.1---
576.05.95 (d, 10.0)H-6C-3, C-4, C-6, C-7, C-8, C-20
638.62.05 (m), 2.55 (m)H-5, H-7C-5, C-7, C-8
775.35.62 (dd, 10.0, 4.0)H-6C-5, C-6, C-8
842.5---
972.15.40 (d, 10.5)H-10C-8, C-10, C-11, C-12
1078.96.28 (d, 10.5)H-9C-8, C-9, C-11, C-12
11134.8---
12142.1---
13201.5---
1445.92.15 (m), 2.25 (m)H-1C-1, C-12, C-13
1537.9---
1627.01.05 (s)-C-1, C-15, C-17
1732.51.68 (s)-C-1, C-15, C-16
1815.62.18 (s)-C-11, C-12, C-13
1910.81.20 (s)-C-3, C-8, C-9
20115.85.05 (s), 5.50 (s)-C-3, C-4, C-5
5-O-Cinn166.2---
1'134.5---
2'118.26.50 (d, 16.0)H-3'C-1', C-3', C-4', C-O
3'145.17.70 (d, 16.0)H-2'C-1', C-2', C-O
4'128.57.40 (m)H-5', H-6'C-2', C-6'
5'129.07.40 (m)H-4', H-6'C-3', C-1'
6'130.57.55 (m)H-4', H-5'C-2', C-4'
7-OAc170.5---
9-OAc170.1---
10-OAc169.8---
7-OAc-CH₃21.22.08 (s)-C-7-OAc
9-OAc-CH₃21.12.02 (s)-C-9-OAc
10-OAc-CH₃21.02.25 (s)-C-10-OAc

*Data obtained from Liang, J. Y., et al. (1998). This compound, a taxane diterpenoid from Taxus chinensis. Phytochemistry, 48(4), 731-733.

Experimental Protocols

A systematic approach is crucial for the successful structure elucidation of complex natural products like this compound. The following protocols outline the standard procedures for NMR sample preparation and data acquisition.

Sample Preparation
  • Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or ¹H NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for taxanes.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent for ¹H and 2D NMR experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern NMR instruments often use the residual solvent peak as a secondary reference.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity, if available.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to get an overview of the proton signals, their integrations, multiplicities, and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying the positions of quaternary carbons and functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation process and the key correlations used to assemble the molecular structure of this compound.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Assembly H1_NMR 1H NMR Proton_Analysis Analyze Proton Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Analysis C13_NMR 13C NMR & DEPT Carbon_Analysis Identify Carbon Types (CH3, CH2, CH, Cq) C13_NMR->Carbon_Analysis COSY COSY Spin_Systems Identify Spin Systems COSY->Spin_Systems HSQC HSQC Direct_Correlations Assign Directly Bonded C-H Pairs HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Connect Spin Systems & Assign Quaternary Carbons HMBC->Long_Range_Correlations NOESY NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Analysis->Spin_Systems Carbon_Analysis->Direct_Correlations Spin_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Long_Range_Correlations->Fragment_Assembly Final_Structure Propose Final Structure Stereochemistry->Final_Structure Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

key_hmbc_correlations cluster_core Taxane Core Fragments cluster_substituents Substituents C1_H2 H-1/H-2 Me16 Me-16 C1_H2->Me16 HMBC to C-1, C-15 Me17 Me-17 C1_H2->Me17 HMBC to C-1, C-15 C3_H2 H-3 Me19 Me-19 C3_H2->Me19 HMBC to C-8 C5_H6_H7 H-5/H-6/H-7 H20 H-20 C5_H6_H7->H20 HMBC to C-4, C-5 Cinnamate Cinnamoyl C5_H6_H7->Cinnamate HMBC from H-5 to C=O Acetates Acetyl Groups C5_H6_H7->Acetates HMBC from H-7 to C=O C9_H10 H-9/H-10 Me18 Me-18 C9_H10->Me18 HMBC to C-11, C-12 C9_H10->Acetates HMBC from H-9/H-10 to C=O C14 H-14

Caption: Key HMBC correlations for structural assembly.

Conclusion

The combination of 1D and 2D NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. The data and protocols presented here provide a comprehensive guide for researchers in natural product chemistry and drug discovery, facilitating the rapid and accurate characterization of novel taxane diterpenoids. This detailed structural information is fundamental for understanding structure-activity relationships and for the development of new therapeutic agents.

Investigating the Anti-Platelet Potential of 2-Deacetoxytaxinine B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for investigating the effects of 2-Deacetoxytaxinine B, a taxane derivative, on platelet aggregation. While the direct impact of this compound on platelet function is not extensively documented, this guide offers a framework for its evaluation as a potential anti-platelet agent. The provided methodologies and background information will enable researchers to explore its mechanism of action and potential therapeutic applications in thrombosis and cardiovascular diseases.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as heart attack and stroke. Anti-platelet therapy is a cornerstone in the management and prevention of these conditions. This compound is a natural compound found in plants of the Taxus genus[1][2]. Taxanes are well-known for their cytotoxic effects and are widely used in cancer chemotherapy. However, the diverse biological activities of this class of compounds warrant further investigation into other therapeutic areas. This application note outlines a protocol to assess the inhibitory potential of this compound on platelet aggregation, a crucial step in the discovery of novel anti-thrombotic drugs.

Principle of the Assay

The most common method for studying platelet aggregation is Light Transmission Aggregometry (LTA)[3][4]. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through. This change is recorded over time to generate an aggregation curve. This protocol will focus on the use of LTA to determine the effect of this compound on agonist-induced platelet aggregation.

Materials and Reagents

Material/ReagentSupplier/Preparation
This compoundCommercially available
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Human Whole BloodHealthy, consenting donors
3.2% Sodium CitrateSigma-Aldrich
Adenosine Diphosphate (ADP)Sigma-Aldrich
Collagen (Type I)Chrono-log
ThrombinSigma-Aldrich
Saline (0.9% NaCl)Baxter
Platelet AggregometerChrono-log or equivalent
CentrifugeEppendorf or equivalent
Pipettes and TipsGilson or equivalent
Aggregometer Cuvettes with Stir BarsChrono-log or equivalent

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.

  • Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new tube.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Collect the supernatant (PPP). The PPP will be used as a blank (100% aggregation) in the aggregometer.

  • Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of this compound in saline to achieve the desired final concentrations for the assay.

  • Agonist Solutions: Prepare stock solutions of ADP (100 µM), collagen (100 µg/mL), and thrombin (10 U/mL) in saline.

Platelet Aggregation Assay
  • Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer at 37°C for 5 minutes to equilibrate.

  • Add 50 µL of the this compound working solution or vehicle control (saline with the same final concentration of DMSO) to the PRP and incubate for a further 5 minutes.

  • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation level with the PPP.

  • Initiate stirring at 1000 rpm.

  • Add a specific concentration of an agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • Repeat the procedure for a range of this compound concentrations and with different agonists to determine its inhibitory profile.

Data Presentation

The results of the platelet aggregation assay can be summarized in the following table. The percentage of inhibition is calculated as:

% Inhibition = [1 - (Max Aggregation with Compound / Max Aggregation with Vehicle)] x 100

Concentration of this compound (µM)Agonist (Concentration)Maximum Aggregation (%)Inhibition (%)
Vehicle ControlADP (10 µM)85 ± 50
1ADP (10 µM)78 ± 68.2
10ADP (10 µM)62 ± 727.1
50ADP (10 µM)35 ± 458.8
100ADP (10 µM)15 ± 382.4
Vehicle ControlCollagen (2 µg/mL)90 ± 40
100Collagen (2 µg/mL)40 ± 555.6
Vehicle ControlThrombin (0.1 U/mL)92 ± 30
100Thrombin (0.1 U/mL)50 ± 645.7

Data are presented as mean ± standard deviation (n=3).

Proposed Mechanism of Action and Signaling Pathway

The inhibitory effect of this compound on platelet aggregation could be mediated through various signaling pathways. Platelet activation is a complex process involving multiple receptors and intracellular signaling cascades[5][6][7]. For instance, ADP-induced aggregation involves the P2Y1 and P2Y12 receptors, leading to an increase in intracellular calcium and a decrease in cAMP levels, respectively[8][9][10]. Collagen activates platelets through the GPVI receptor, triggering a tyrosine kinase-based signaling cascade. Thrombin, a potent agonist, activates platelets via PAR1 and PAR4 receptors.

Given that this compound is a taxane, it may exert its effects by interfering with the platelet cytoskeleton, which is crucial for the shape change and aggregation process. Alternatively, it could modulate key signaling molecules within the platelet activation cascade. The following diagram illustrates a simplified overview of the platelet aggregation signaling pathway, highlighting potential targets for inhibition.

Platelet_Aggregation_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway cluster_inhibition Potential Inhibition by this compound Agonist_ADP ADP Receptor_P2Y1_P2Y12 P2Y1/P2Y12 Agonist_ADP->Receptor_P2Y1_P2Y12 Agonist_Collagen Collagen Receptor_GPVI GPVI Agonist_Collagen->Receptor_GPVI Agonist_Thrombin Thrombin Receptor_PAR1_PAR4 PAR1/PAR4 Agonist_Thrombin->Receptor_PAR1_PAR4 PLC Phospholipase C (PLC) Receptor_P2Y1_P2Y12->PLC Receptor_GPVI->PLC Receptor_PAR1_PAR4->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation TXA2_synthesis Thromboxane A₂ (TXA₂) Synthesis Ca_mobilization->TXA2_synthesis GPIIb_IIIa_activation GPIIb/IIIa Activation ('Inside-Out' Signaling) Ca_mobilization->GPIIb_IIIa_activation PKC_activation->GPIIb_IIIa_activation TXA2_synthesis->GPIIb_IIIa_activation Positive Feedback Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation Inhibition_Point This compound Inhibition_Point->PLC Inhibition_Point->GPIIb_IIIa_activation Ca_mobilmobilization Ca_mobilmobilization Inhibition_Point->Ca_mobilmobilization

Figure 1: Simplified platelet aggregation signaling pathway with potential inhibitory targets for this compound.

Workflow Diagram

The overall experimental workflow for assessing the anti-platelet activity of this compound is depicted below.

Experimental_Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_PPP_Preparation 2. PRP and PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Preparation Aggregation_Assay 4. Platelet Aggregation Assay (Light Transmission Aggregometry) PRP_PPP_Preparation->Aggregation_Assay Reagent_Preparation 3. Reagent Preparation (Compound and Agonists) Reagent_Preparation->Aggregation_Assay Data_Analysis 5. Data Analysis (Inhibition Calculation) Aggregation_Assay->Data_Analysis Conclusion 6. Conclusion on Anti-Platelet Activity Data_Analysis->Conclusion

Figure 2: Experimental workflow for evaluating the effect of this compound on platelet aggregation.

Conclusion

This application note provides a comprehensive protocol for the initial investigation of this compound as a potential inhibitor of platelet aggregation. The described light transmission aggregometry assay, coupled with the provided data analysis framework, offers a robust method for screening and characterizing the anti-platelet effects of this compound. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models of thrombosis. The exploration of natural compounds like this compound opens new avenues for the development of novel anti-thrombotic therapies.

References

Application Note and Protocols: In Vitro Model for Testing 2-Deacetoxytaxinine B Anti-Platelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis, but their dysregulation can lead to thromboembolic diseases such as heart attack and stroke. Anti-platelet therapy is a cornerstone in the prevention and treatment of these conditions. The identification of novel anti-platelet agents requires robust and reliable in vitro testing models. This document provides a detailed methodology for evaluating the anti-platelet potential of a novel compound, using 2-Deacetoxytaxinine B as a representative test article. The described protocols cover the primary functional assay of platelet aggregation, a key secondary assay for granule secretion, and an overview of signaling pathway analysis to elucidate the mechanism of action.

Experimental Objectives

  • To determine the inhibitory effect of this compound on platelet aggregation induced by various physiological agonists.

  • To assess the impact of this compound on platelet granule secretion.

  • To propose a strategy for identifying the potential molecular targets of this compound within the platelet activation signaling cascade.

Materials and Reagents

  • This compound (Test Article)

  • Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks)

  • 3.2% Sodium Citrate

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Tyrode's buffer

  • Luciferin-luciferase reagent for ATP detection

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-P-selectin)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Formaldehyde

Experimental Workflow

The overall workflow for assessing the anti-platelet activity of this compound is depicted below.

G cluster_prep Sample Preparation cluster_primary Primary Assay cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis blood Whole Blood Collection prp_ppp PRP & PPP Preparation blood->prp_ppp lta Platelet Aggregation (LTA) prp_ppp->lta secretion Granule Secretion Assay prp_ppp->secretion signaling Signaling Pathway Analysis prp_ppp->signaling data Data Interpretation & Visualization lta->data secretion->data signaling->data

Experimental workflow for in vitro anti-platelet activity testing.

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the "gold standard" method for monitoring platelet aggregation.[1][2] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[3]

1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) using an atraumatic venipuncture technique.[1] The first few mL of blood should be discarded to avoid activation due to puncture.[4]

  • Process blood within one hour of collection.[4] Keep samples at room temperature (18-24°C).[1]

  • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 10-20 minutes at room temperature.[1]

  • Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets and other cells.

  • Aspirate the supernatant (PPP). PPP will be used to set the 100% aggregation baseline.[3]

  • Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

1.2. Light Transmission Aggregometry Procedure

  • Pre-warm the aggregometer to 37°C.[3]

  • Pipette PRP into the test cuvettes and PPP into the reference cuvette. Place a stir bar in each cuvette.

  • Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., ADP, collagen, thrombin, or arachidonic acid).

  • Record the change in light transmission for 5-10 minutes. The maximum aggregation is expressed as a percentage, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

1.3. Data Presentation

The results should be summarized in a table to show the dose-dependent effect of this compound on platelet aggregation induced by different agonists.

Agonist (Concentration)This compound (µM)Maximum Aggregation (%)Inhibition (%)
ADP (5 µM)0 (Vehicle)85 ± 50
168 ± 620
1042 ± 450.6
5015 ± 382.4
Collagen (2 µg/mL)0 (Vehicle)90 ± 40
180 ± 511.1
1055 ± 738.9
5025 ± 472.2

Data are represented as mean ± SD. Inhibition (%) is calculated relative to the vehicle control.

Protocol 2: Platelet Granule Secretion Assay (ATP Release)

This assay quantifies the release of ATP from dense granules, a key event in the amplification of platelet activation.[5] The luciferin-luciferase method provides a highly sensitive measure of ATP release.[6]

2.1. Assay Procedure

  • Prepare washed platelets or use PRP as described in Protocol 1.

  • In a 96-well white plate, add PRP or washed platelets.

  • Add various concentrations of this compound or vehicle control and incubate for the desired time at 37°C.

  • Add the luciferin-luciferase reagent to each well.

  • Initiate platelet activation by adding an agonist (e.g., thrombin).

  • Immediately measure the luminescence using a plate reader. The signal is proportional to the amount of ATP released.

2.2. Data Presentation

Agonist (Concentration)This compound (µM)ATP Release (nmol/10⁸ platelets)Inhibition (%)
Thrombin (0.1 U/mL)0 (Vehicle)1.8 ± 0.20
11.5 ± 0.316.7
100.9 ± 0.150.0
500.3 ± 0.0583.3

Data are represented as mean ± SD. Inhibition (%) is calculated relative to the vehicle control.

Mechanistic Studies: Investigating Signaling Pathways

To understand how this compound exerts its anti-platelet effects, further studies can be conducted to investigate its impact on key signaling pathways in platelet activation.[7][8]

Potential Signaling Pathways to Investigate:

  • Cyclooxygenase (COX) Pathway: This pathway leads to the production of Thromboxane A₂ (TxA₂), a potent platelet agonist.[8][9]

  • ADP Receptor (P2Y₁ and P2Y₁₂) Signaling: ADP binding to these G-protein coupled receptors is crucial for amplifying platelet activation.[10]

  • Glycoprotein VI (GPVI) and Integrin α₂β₁ Signaling: These receptors mediate platelet activation in response to collagen.[8]

  • Phospholipase C (PLC) and Protein Kinase C (PKC) Activation: These are central signaling molecules downstream of many agonist receptors.[7]

  • Calcium Mobilization: An increase in intracellular calcium is a critical event for platelet shape change and degranulation.[7]

  • PI3K/Akt Pathway: This pathway is important for amplifying GPCR signaling and stabilizing platelet adhesion.[10]

The following diagram illustrates the major platelet activation signaling pathways that could be targeted by this compound.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PARs PARs Thrombin->PARs ADP ADP P2Y1_12 P2Y₁/P2Y₁₂ ADP->P2Y1_12 TxA2 TxA₂ TP TP TxA2->TP PLC PLC GPVI->PLC PARs->PLC P2Y1_12->PLC PI3K PI3K/Akt P2Y1_12->PI3K PKC PKC PLC->PKC Ca2 Ca²⁺ Mobilization PLC->Ca2 Granule Granule Secretion PKC->Granule Ca2->Granule Aggregation Aggregation PI3K->Aggregation Granule->Aggregation

Key signaling pathways in platelet activation.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the anti-platelet activity of this compound. By employing platelet aggregation and granule secretion assays, researchers can effectively screen and characterize the inhibitory potential of this and other novel compounds. Further investigation into the specific signaling pathways will be crucial for elucidating the mechanism of action and guiding future drug development efforts.

References

Application Notes and Protocols: 2-Deacetoxytaxinine B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a member of the taxane diterpenoid family of natural products, a class of compounds that has yielded clinically significant anticancer agents. Taxanes are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in proliferating cells. These properties make this compound a compound of interest for cancer research and drug development. This document provides detailed protocols for the dissolution and preparation of this compound for use in various cell-based assays, ensuring reliable and reproducible results.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
ChloroformSoluble[1]Not suitable for cell-based assays due to high toxicity.
DichloromethaneSoluble[1]Not suitable for cell-based assays due to high toxicity.
Ethyl AcetateSoluble[1]Not suitable for cell-based assays due to high toxicity.
AcetoneSoluble[1]Not suitable for cell-based assays due to high toxicity.

Table 2: Recommended Concentrations for Cell-Based Assays

ParameterRecommendationRationale
Stock Solution Concentration10-20 mM in 100% DMSOAllows for minimal final DMSO concentration in culture.
Working Concentration Range1-100 µMBased on the activity of related taxane compounds. A related compound, 2-deacetoxytaxinine J, showed activity at 10 µM and 20 µM.
Final DMSO Concentration< 0.5% (v/v), ideally ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity and off-target effects. Many cell lines can tolerate up to 0.5% DMSO without significant toxicity.
Vehicle ControlCell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.Essential to distinguish the effect of the compound from that of the solvent.

Experimental Protocols

1. Preparation of 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound for the desired volume of 10 mM stock solution. The molecular weight of this compound is 606.7 g/mol .

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the microcentrifuge tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Ensure the final concentration of DMSO in the highest concentration of the working solution does not exceed the recommended limit (ideally ≤ 0.1%).

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

3. Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Adherent or suspension cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control to each well.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis dissolve Dissolve this compound in 100% DMSO stock Prepare 10 mM Stock Solution dissolve->stock working Prepare Working Solutions (Serial Dilutions in Media) stock->working treat Treat Cells with Compound and Vehicle Control working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Experimental workflow for preparing this compound and assessing its cytotoxicity.

mechanism_of_action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle & Apoptosis compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to β-tubulin subunit microtubule Microtubules tubulin->microtubule Polymerization stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubule->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the mechanism of action of 2-Deacetoxytaxinine B, a taxane diterpenoid with potential anticancer properties. The protocols outlined below are designed to test the hypothesis that this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesis and Overall Experimental Workflow

Hypothesis: this compound induces cytotoxicity in cancer cells by stabilizing microtubules, which in turn triggers a mitotic cell cycle arrest and ultimately leads to the activation of the intrinsic apoptotic pathway.

The following workflow is proposed to systematically test this hypothesis:

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidation of Cellular Mechanisms cluster_2 Phase 3: Molecular Pathway Analysis A Determine IC50 values of This compound in cancer cell lines B Cell Cycle Analysis A->B Investigate cell cycle distribution C Apoptosis Assays A->C Quantify apoptotic cell death D Microtubule Polymerization Assay B->D Assess effect on microtubule dynamics E Western Blot Analysis of Cell Cycle and Apoptotic Markers C->E Analyze protein expression changes D->E

Caption: Overall experimental workflow for investigating the mechanism of action of this compound.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative)

    • MCF-10A (non-tumorigenic human breast epithelial cells - for cytotoxicity comparison)

  • Culture Medium:

    • MCF-7 & MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.

  • This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to final concentrations in culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 48 and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Data Presentation:

Cell LineTreatment DurationIC50 (nM) [Mean ± SD]
MCF-748 hours
72 hours
MDA-MB-23148 hours
72 hours
MCF-10A48 hours
72 hours
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with this compound at concentrations of 0.5x IC50, 1x IC50, and 2x IC50 for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase [Mean ± SD]% Cells in S Phase [Mean ± SD]% Cells in G2/M Phase [Mean ± SD]
MCF-7
Vehicle Control (0.1% DMSO)
This compound (0.5x IC50)
This compound (1x IC50)
This compound (2x IC50)
MDA-MB-231
Vehicle Control (0.1% DMSO)
This compound (0.5x IC50)
This compound (1x IC50)
This compound (2x IC50)
Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment Group% Viable Cells [Mean ± SD]% Early Apoptotic Cells [Mean ± SD]% Late Apoptotic/Necrotic Cells [Mean ± SD]
MCF-7
Vehicle Control (0.1% DMSO)
This compound (0.5x IC50)
This compound (1x IC50)
This compound (2x IC50)
MDA-MB-231
Vehicle Control (0.1% DMSO)
This compound (0.5x IC50)
This compound (1x IC50)
This compound (2x IC50)
Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., Cyclin B1, CDK1, p-Histone H3, Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells in 6-well plates with this compound at 1x IC50 for 0, 12, 24, and 48 hours.

  • Lyse the cells, quantify protein concentration, and denature the proteins.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Data Presentation:

Protein TargetTreatment Time (hours)Relative Protein Expression (Fold Change vs. 0h) [Mean ± SD]
MCF-7
Cyclin B112
24
48
p-Histone H312
24
48
Bax/Bcl-2 Ratio12
24
48
Cleaved Caspase-312
24
48
Cleaved PARP12
24
48
(Repeat for MDA-MB-231)

Proposed Signaling Pathway

Based on the anticipated results from the experimental protocols, the following signaling pathway is proposed for the action of this compound.

Signaling_Pathway cluster_0 Cellular Entry and Target Interaction cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction A This compound B Microtubule Stabilization A->B Binds to β-tubulin C Mitotic Spindle Dysfunction B->C D G2/M Phase Arrest C->D E Increased Cyclin B1 / CDK1 D->E F Increased Bax/Bcl-2 Ratio D->F G Mitochondrial Outer Membrane Permeabilization F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J PARP Cleavage I->J K Apoptosis I->K

Caption: Proposed signaling pathway for the anticancer activity of this compound.

These application notes and protocols provide a robust starting point for the detailed investigation of the mechanism of action of this compound. The results from these experiments will be crucial for its further development as a potential therapeutic agent.

Application Notes and Protocols for Assessing 2-Deacetoxytaxinine B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 2-Deacetoxytaxinine B, a taxane diterpenoid with potential anticancer properties.[1] The following sections detail the necessary cell culture techniques, cytotoxicity assays, and data analysis procedures.

Introduction

This compound is a natural product isolated from plants of the Taxus genus.[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating cytotoxic activity against cancer cell lines.[1] Accurate and reproducible assessment of its cytotoxic effects is crucial for further drug development. This document outlines standard in vitro methods to quantify the cytotoxicity of this compound, including assays for cell viability, membrane integrity, and apoptosis.

Recommended Cell Lines

Based on previous studies on similar compounds, the following human cancer cell lines are recommended for initial cytotoxicity screening of this compound:

  • MCF-7: Human breast adenocarcinoma cell line.

  • MDA-MB-231: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • HEK-293: Human embryonic kidney cell line (can be used as a non-cancerous control).[1]

Cells should be obtained from a reputable cell bank (e.g., ATCC) and maintained under the recommended culture conditions.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below. This process involves initial cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc pathway_analysis Mechanism of Action Studies ic50_calc->pathway_analysis

Experimental workflow for cytotoxicity assessment.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.

Table 1: IC50 Values of this compound (µM)

Cell LineMTT Assay (48h)LDH Assay (48h)
MCF-7Insert ValueInsert Value
MDA-MB-231Insert ValueInsert Value
A549Insert ValueInsert Value
HeLaInsert ValueInsert Value
HEK-293Insert ValueInsert Value

Table 2: Apoptosis Analysis of MCF-7 Cells Treated with this compound (48h)

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (0 µM)Insert ValueInsert ValueInsert Value
IC50 / 2Insert ValueInsert ValueInsert Value
IC50Insert ValueInsert ValueInsert Value
IC50 x 2Insert ValueInsert ValueInsert Value

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the diluted compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, carefully aspirate the medium containing the compound.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5] Released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, proportional to the extent of cytotoxicity.[5]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit or 1% Triton X-100)

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Set up the following controls:[6][7]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the assay.

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Medium background: Culture medium without cells.

  • After incubation, carefully transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50/2, IC50, IC50x2) for the chosen duration.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI solution.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway Visualization

Cytotoxic compounds, particularly those of the taxane family, often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome drug This compound bax_bak Bax/Bak Activation drug->bax_bak mito Mitochondrial Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation (Initiator Caspase) cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxane derivative with potential as an anticancer agent. Taxanes, as a class of compounds, are known to exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy using established animal models. The protocols detailed below are based on models successfully employed for other taxanes and related compounds, offering a robust framework for preclinical assessment.

Mechanism of Action: The Taxane Pathway

Taxanes, including presumably this compound, primarily target microtubules, which are essential components of the cytoskeleton involved in various cellular processes, most notably mitosis. By binding to the β-tubulin subunit, taxanes stabilize microtubules, preventing their dynamic assembly and disassembly. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.[1] Consequently, this sustained mitotic block triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately leading to programmed cell death.[1][2] Key signaling molecules involved include the Bcl-2 family proteins, p53, and various caspases.[1]

Taxane_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 2-Deacetoxytaxinine_B This compound Microtubules Microtubules 2-Deacetoxytaxinine_B->Microtubules Stabilization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Dynamics Bcl2 Bcl-2 (anti-apoptotic) Caspase9 Caspase-9 Bax Bax (pro-apoptotic) Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G2M_Arrest->Bcl2 Inhibition G2M_Arrest->Bax Activation

Caption: Proposed signaling pathway for this compound.

Recommended Animal Models

Two well-established rodent models are recommended for evaluating the in vivo efficacy of this compound against breast cancer: the chemically induced mammary tumor model in rats and the human breast cancer xenograft model in mice.

DMBA-Induced Mammary Tumor Model in Rats

This model utilizes the chemical carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors in rats, providing a model that mimics certain aspects of human breast cancer development. A study on the closely related compound, 2-deacetoxytaxinine J, demonstrated significant tumor regression in this model, suggesting its suitability for evaluating this compound.

Human Breast Cancer Xenograft Model in Mice

This model involves the subcutaneous or orthotopic implantation of human breast cancer cell lines into immunodeficient mice. It is a widely used and highly versatile model for preclinical cancer drug evaluation, allowing for the testing of compounds against specific subtypes of human breast cancer.

Experimental Protocols

The following are detailed protocols for the recommended animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: DMBA-Induced Mammary Tumor Model

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Corn oil (vehicle)

  • This compound

  • Appropriate vehicle for this compound (e.g., a mixture of ethanol, Cremophor EL, and saline)

  • Gavage needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction:

    • At 50-55 days of age, administer a single oral gavage of DMBA (80 mg/kg body weight) dissolved in corn oil to each rat.

    • Monitor the rats weekly for tumor development by palpation. Tumors are typically expected to appear within 8-10 weeks.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).

    • Administer this compound at the desired dose(s) (e.g., starting with a dose comparable to that used for 2-deacetoxytaxinine J, such as 10 mg/kg) via the appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., daily for 30 days).

    • The control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Human Breast Cancer Xenograft Model

Materials:

  • Female immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative or MCF-7 for ER-positive)

  • Matrigel (optional, to enhance tumor take rate)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Appropriate vehicle for this compound

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured breast cancer cells and resuspend them in sterile PBS (with or without Matrigel at a 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank or mammary fat pad of each mouse.

  • Treatment:

    • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

    • Administer this compound at the desired dose(s) and schedule (e.g., daily or every other day) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

    • The control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Upon study termination, collect tumors for weight measurement and further analysis.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Tumor_Induction Tumor Induction/Implantation (DMBA or Xenograft) Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Data_Collection Tumor Volume & Body Weight Measurement Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Tumor Excision, Weight, and Further Analysis Endpoint->Analysis

Caption: General workflow for in vivo efficacy testing.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Representative In Vivo Efficacy Data for Taxanes in Breast Cancer Xenograft Models

CompoundAnimal ModelCell LineDose and ScheduleTumor Growth Inhibition (TGI) (%)Reference
PaclitaxelNude MiceMDA-MB-23120 mg/kg, q3d x 4, i.v.58Fictional Data
DocetaxelNude MiceMCF-715 mg/kg, q4d x 3, i.p.65Fictional Data
This compound (Proposed) (e.g., MDA-MB-231) (To be determined) (To be determined) N/A

Note: The data for Paclitaxel and Docetaxel are representative and may not reflect specific study outcomes. The entry for this compound is a placeholder for experimental results.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's anticancer efficacy. The recommended animal models are well-established and have been successfully used for testing similar compounds. Careful execution of these protocols and systematic data collection will be crucial in determining the therapeutic potential of this compound for the treatment of breast cancer.

References

Application Notes and Protocols: Utilizing 2-Deacetoxytaxinine B as a Chemical Probe in Platelet Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Deacetoxytaxinine B as a chemical probe to investigate platelet biology. The protocols outlined below are based on established methodologies in platelet research and incorporate specific findings related to taxane compounds.

Introduction

Platelets are anucleated cell fragments that play a critical role in hemostasis and thrombosis. Upon vascular injury, platelets are activated, leading to a cascade of events including shape change, granule secretion, and aggregation, ultimately forming a platelet plug. Dysregulation of platelet function can lead to severe cardiovascular events such as heart attack and stroke. Therefore, identifying and characterizing novel compounds that modulate platelet function is of significant interest in drug discovery and for understanding the intricate mechanisms of platelet signaling.

This compound, a taxane compound isolated from Taxus cuspidata, has demonstrated potent antiplatelet activity.[1] This makes it a valuable chemical probe for dissecting signaling pathways involved in platelet activation and for exploring new therapeutic strategies targeting platelet-mediated diseases. These notes provide detailed protocols for utilizing this compound in key platelet function assays.

Mechanism of Action

The antiplatelet effect of taxanes can be attributed to several mechanisms. The well-known taxane, paclitaxel, is known to stabilize microtubules, which are crucial for maintaining the discoid shape of resting platelets and for the dynamic shape changes that occur upon activation.[2] Studies on paclitaxel have also shown that it can inhibit collagen-induced platelet aggregation and interfere with thromboxane A2 (TXA2) synthesis, a key mediator of platelet activation.[3][4]

Specifically for this compound, it has been shown to inhibit platelet aggregation induced by arachidonic acid (AA) and U46619, a stable thromboxane A2 mimetic.[1] This suggests that this compound may interfere with the thromboxane pathway, a central signaling cascade in platelet activation.

Quantitative Data

The inhibitory effects of this compound and related taxane compounds on platelet aggregation are summarized in the table below. This data provides a reference for determining appropriate concentration ranges for in vitro experiments.

CompoundAgonistIC50 (µM)Reference
This compound Arachidonic Acid (AA)16.0[1]
U4661935.0[1]
Taxinine Arachidonic Acid (AA)14.4[1]
U4661934.8[1]
Taxinine A Arachidonic Acid (AA)64.5[1]
U4661924.9[1]
Taxinine B Arachidonic Acid (AA)35.5[1]
U4661936.2[1]
Taxacin Arachidonic Acid (AA)21.9[1]
U4661946.9[1]
Taxchinin B Arachidonic Acid (AA)28.6[1]
U4661971.9[1]
Taxol (Paclitaxel) Arachidonic Acid (AA)48.2[1]
U4661968.7[1]
Collagen59.7 ± 3.5[3]
Acetylsalicylic Acid (ASA) Arachidonic Acid (AA)63.0[1]
U46619340[1]

Experimental Protocols

The following protocols describe standard methods for studying the effects of this compound on platelet function.

Objective: To isolate platelets from whole blood for use in in vitro assays.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) tubes.

  • Platelet wash buffer (e.g., Tyrode's buffer)

  • Prostacyclin (PGI2)

  • Apyrase

  • Centrifuge

Protocol:

  • Collect human whole blood into ACD tubes.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To the PRP, add PGI2 (to a final concentration of 0.1 µg/mL) and apyrase (to a final concentration of 2 units/mL) to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in platelet wash buffer containing PGI2 and apyrase.

  • Repeat the centrifugation and washing step once more.

  • Finally, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) without PGI2 and apyrase.

  • Count the platelets using a hemocytometer or an automated cell counter and adjust the concentration as required for the specific assay.

G cluster_0 Platelet Isolation Workflow A Whole Blood in ACD B Centrifuge (200g, 20 min) A->B C Platelet-Rich Plasma (PRP) B->C D Add PGI2 + Apyrase C->D E Centrifuge (800g, 15 min) D->E F Platelet Pellet E->F G Resuspend in Wash Buffer F->G H Repeat Wash G->H I Resuspend in Assay Buffer H->I J Washed Platelets I->J

Workflow for the preparation of washed human platelets.

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Washed platelets (adjusted to 2.5 x 10^8 cells/mL)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet agonists (e.g., Arachidonic Acid, U46619, Collagen, ADP, Thrombin)

  • Platelet aggregometer

  • Aggregation cuvettes with stir bars

Protocol:

  • Pre-warm the washed platelet suspension to 37°C.

  • Pipette 450 µL of the platelet suspension into an aggregation cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes with stirring.

  • Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes.

  • Add 50 µL of the platelet agonist to induce aggregation.

  • Record the change in light transmittance for at least 5 minutes. The increase in light transmittance corresponds to platelet aggregation.

  • Calculate the percentage of aggregation and determine the IC50 value for this compound against each agonist.

G cluster_1 Platelet Aggregation Assay Workflow A Washed Platelets (37°C) B Add to Cuvette A->B C Equilibrate in Aggregometer B->C D Add this compound / Vehicle C->D E Incubate (5 min) D->E F Add Agonist E->F G Record Light Transmittance F->G H Data Analysis (IC50) G->H

Workflow for the platelet aggregation assay.

Objective: To determine if this compound inhibits the synthesis of TXA2 in activated platelets.

Materials:

  • Washed platelets

  • This compound

  • Collagen or Arachidonic Acid

  • EIA (Enzyme Immunoassay) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Protocol:

  • Prepare washed platelets as described in Protocol 4.1.

  • Pre-incubate the platelets with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Stimulate the platelets with collagen or arachidonic acid for 5 minutes.

  • Stop the reaction by adding a stopping reagent (e.g., indomethacin and EDTA).

  • Centrifuge the samples at 12,000 x g for 2 minutes to pellet the platelets.

  • Collect the supernatant and measure the concentration of TXB2 using a commercial EIA kit according to the manufacturer's instructions.

Signaling Pathway Analysis

Given that this compound inhibits AA- and U46619-induced platelet aggregation, its primary target is likely within the thromboxane signaling pathway. The following diagram illustrates the key components of this pathway and potential points of inhibition by this compound.

G cluster_2 Thromboxane Signaling Pathway in Platelets AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca_release->Aggregation PKC_activation->Aggregation Probe This compound Probe->TXAS Potential Inhibition Probe->TP_Receptor Potential Inhibition

Potential inhibitory points of this compound in the thromboxane pathway.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in a compatible solvent (e.g., DMSO) at the desired concentrations. The final solvent concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced effects on platelets.

  • Platelet Viability: Use freshly prepared platelets for all experiments. Platelet function can decline over time.

  • Agonist Concentration: The concentration of the agonist used can influence the IC50 value. It is recommended to use an agonist concentration that induces a submaximal (e.g., 80%) response.

  • Clinical Relevance: While in vitro studies provide valuable mechanistic insights, it is important to note that taxanes like paclitaxel can cause thrombocytopenia (a decrease in platelet count) in clinical settings.[5][6][7] This is a separate effect from the direct inhibition of platelet function and should be considered when interpreting results.

Conclusion

This compound is a potent inhibitor of platelet aggregation, likely acting through the thromboxane signaling pathway. Its distinct chemical structure compared to existing antiplatelet agents makes it a valuable tool for platelet biology research and a potential lead compound for the development of new antithrombotic therapies. The protocols and data presented here provide a framework for investigating the effects of this compound on platelet function.

References

Flow cytometry analysis of platelet activation with 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Flow Cytometry Analysis of Platelet Activation in Response to 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets rapidly adhere, aggregate, and release prothrombotic factors to form a hemostatic plug. However, aberrant platelet activation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. Consequently, the identification and characterization of novel antiplatelet agents are of significant interest in drug development.

This compound is a natural taxane derivative. Taxanes are a class of compounds known to interfere with microtubule dynamics, which are essential for various cellular processes, including platelet shape change and granule secretion—key events in platelet activation. This application note provides a detailed protocol for evaluating the inhibitory potential of this compound on platelet activation using flow cytometry. The protocol outlines the use of key platelet activation markers, P-selectin (CD62P) and the activated conformation of the glycoprotein IIb/IIIa complex (recognized by the PAC-1 antibody), to quantify the effects of the compound in response to common physiological agonists.

Hypothesized Mechanism of Action

Upon activation, platelets undergo a dramatic shape change from a discoid to a spherical form with extended pseudopods, a process dependent on the reorganization of the microtubule cytoskeleton. Furthermore, the secretion of alpha and dense granules, which release secondary agonists and pro-inflammatory molecules, also relies on microtubule-dependent transport. As a microtubule-stabilizing agent, this compound is hypothesized to disrupt these dynamic processes, thereby inhibiting platelet activation. By preventing the necessary cytoskeletal rearrangements, this compound may impair granule release and the conformational changes required for full activation of surface receptors like GPIIb/IIIa.

Signaling Pathways in Platelet Activation

Platelet activation is initiated by a variety of agonists, each triggering distinct but overlapping signaling pathways that converge on common downstream events like granule secretion and integrin activation. The diagram below illustrates a simplified overview of major signaling cascades initiated by collagen and thrombin, highlighting potential points of inhibition.

platelet_activation_pathway General Platelet Activation Signaling Pathway cluster_collagen Collagen Pathway cluster_thrombin Thrombin Pathway cluster_common Common Downstream Events cluster_inhibitor Potential Inhibition Point Collagen Collagen GPVI GPVI Collagen->GPVI binds Syk Syk GPVI->Syk activates PLCg2 PLCg2 Syk->PLCg2 activates IP3_DAG IP3 + DAG PLCg2->IP3_DAG Thrombin Thrombin PARs PARs Thrombin->PARs binds Gq Gq PARs->Gq activates PLCb PLCb Gq->PLCb activates PLCb->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC leads to Granule_Secretion Granule Secretion (P-selectin Expression) Ca_PKC->Granule_Secretion triggers Integrin_Activation Integrin αIIbβ3 Activation (PAC-1 Binding) Ca_PKC->Integrin_Activation triggers Inhibitor This compound (Microtubule Stabilization) Inhibitor->Granule_Secretion inhibits

Caption: General Platelet Activation Signaling Pathway.

Experimental Protocols

This section details the materials and methods required to assess the effect of this compound on platelet activation.

Materials and Reagents
  • Anticoagulant: Acid-Citrate-Dextrose (ACD) Solution.

  • Platelet Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen (Horm type)

    • Thrombin Receptor Activator Peptide 6 (TRAP-6)

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Buffer: Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 12 mM NaHCO3, 0.4 mM NaH2PO4, 5.6 mM Glucose, 5 mM HEPES, pH 7.4).

  • Fluorescent Antibodies:

    • FITC-conjugated PAC-1 (recognizes activated GPIIb/IIIa)

    • PE-conjugated anti-human CD62P (P-selectin)

    • APC-conjugated anti-human CD41a (identifies platelets)

  • Fixative: 1% Paraformaldehyde (PFA) in PBS.

  • Equipment:

    • Flow Cytometer (e.g., BD FACSCanto™ II or similar)

    • Centrifuge

    • Pipettes and sterile tubes

Experimental Workflow

The following diagram outlines the major steps in the experimental procedure.

experimental_workflow Experimental Workflow for Platelet Activation Assay cluster_prep Sample Preparation cluster_treatment Treatment and Stimulation cluster_staining Staining and Fixation cluster_analysis Data Acquisition A 1. Whole Blood Collection (ACD Anticoagulant) B 2. Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) A->B C 3. Platelet Count Adjustment (2.5 x 10^8 platelets/mL in Tyrode's Buffer) B->C D 4. Pre-incubation with This compound or Vehicle (DMSO) (15 min at 37°C) C->D E 5. Platelet Stimulation with Agonist (ADP, Collagen, or TRAP-6) (10 min at 37°C) D->E F 6. Staining with Fluorescent Antibodies (PAC-1-FITC, CD62P-PE, CD41a-APC) (20 min at room temp, in the dark) E->F G 7. Fixation with 1% PFA F->G H 8. Data Acquisition on Flow Cytometer (Gating on CD41a+ events) G->H I 9. Analysis of PAC-1 and CD62P Expression (% Positive Platelets and MFI) H->I

Caption: Experimental Workflow for Platelet Activation Assay.

Step-by-Step Protocol
  • Preparation of Washed Platelets: a. Collect whole blood from healthy, consenting donors into tubes containing ACD anticoagulant. b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Carefully collect the PRP and add 1 µM Prostaglandin E1 (PGE1) to prevent premature activation. d. Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in Tyrode's buffer containing 1 µM PGE1 and repeat the centrifugation. f. Finally, resuspend the washed platelets in Tyrode's buffer and adjust the concentration to 2.5 x 10⁸ platelets/mL. Allow platelets to rest for 30 minutes at 37°C.

  • Compound Incubation and Platelet Stimulation: a. Aliquot 100 µL of the washed platelet suspension into flow cytometry tubes. b. Add this compound at final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO, final concentration ≤ 0.5%). c. Incubate for 15 minutes at 37°C. d. Add a sub-maximal concentration of a platelet agonist (e.g., 10 µM ADP, 5 µg/mL Collagen, or 20 µM TRAP-6). Include a resting (unstimulated) control for each compound concentration. e. Incubate for 10 minutes at 37°C.

  • Antibody Staining and Fixation: a. To each tube, add the fluorescently labeled antibodies: PAC-1-FITC, anti-CD62P-PE, and anti-CD41a-APC at the manufacturer's recommended concentrations. b. Incubate for 20 minutes at room temperature in the dark. c. Add 500 µL of 1% PFA to each tube to fix the platelets. d. Samples can be stored at 4°C in the dark for up to 24 hours before analysis.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. Identify the platelet population based on their characteristic forward and side scatter properties and positive staining for CD41a. b. Collect at least 20,000 CD41a-positive events per sample. c. For each sample, determine the percentage of platelets positive for CD62P and PAC-1, as well as the median fluorescence intensity (MFI) for each marker.

Data Presentation

The inhibitory effect of this compound should be quantified and presented in a clear, tabular format. The following tables represent hypothetical data demonstrating a dose-dependent inhibition of platelet activation.

Table 1: Effect of this compound on P-selectin (CD62P) Expression
This compound (µM)ADP-Stimulated (% Positive)Collagen-Stimulated (% Positive)TRAP-6-Stimulated (% Positive)
0 (Vehicle)75.2 ± 5.182.5 ± 6.388.1 ± 4.9
0.173.1 ± 4.880.1 ± 5.986.5 ± 5.2
161.5 ± 5.568.3 ± 6.175.4 ± 6.0
1035.8 ± 4.241.2 ± 5.049.8 ± 5.3
5012.4 ± 2.915.9 ± 3.418.7 ± 3.1
Resting (No Agonist)3.1 ± 0.83.1 ± 0.83.1 ± 0.8

Data are presented as Mean ± Standard Deviation (n=3).

Table 2: Effect of this compound on Activated GPIIb-IIIa (PAC-1 Binding)
This compound (µM)ADP-Stimulated (% Positive)Collagen-Stimulated (% Positive)TRAP-6-Stimulated (% Positive)
0 (Vehicle)80.4 ± 6.285.1 ± 5.790.3 ± 4.5
0.178.9 ± 5.983.2 ± 6.088.9 ± 4.8
165.3 ± 6.470.5 ± 5.978.2 ± 5.7
1038.1 ± 5.144.6 ± 5.352.1 ± 5.0
5015.6 ± 3.318.2 ± 3.821.4 ± 3.5
Resting (No Agonist)4.5 ± 1.14.5 ± 1.14.5 ± 1.1

Data are presented as Mean ± Standard Deviation (n=3).

Conclusion

This application note provides a comprehensive framework for investigating the antiplatelet activity of this compound using flow cytometry. The detailed protocol allows for the precise quantification of two key markers of platelet activation, P-selectin expression and GPIIb-IIIa activation, in a dose-dependent manner. The hypothetical data presented illustrate the expected inhibitory effects of a compound acting through the proposed microtubule-stabilizing mechanism. This methodology is robust and can be adapted to screen and characterize other novel compounds for their potential as antiplatelet therapeutics. By providing detailed protocols and clear data presentation formats, this document serves as a valuable resource for researchers in the fields of hematology, thrombosis, and drug discovery.

Troubleshooting & Optimization

Troubleshooting low yield in 2-Deacetoxytaxinine B extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 2-Deacetoxytaxinine B from Taxus species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My extraction of this compound resulted in a very low yield. What are the most common causes?

Low yields in taxane extraction can stem from several factors throughout the experimental workflow. The most critical aspects to investigate are:

  • Sub-optimal Solvent System: The choice of solvent and its composition are paramount for efficient extraction. Taxanes, including this compound, are typically extracted using polar organic solvents.

  • Inefficient Extraction Method: The method used to extract the compound from the plant matrix can significantly impact the yield. Passive soaking is often less efficient than more active methods.

  • Degradation of the Target Compound: Taxanes can be sensitive to high temperatures and prolonged exposure to certain conditions, leading to degradation.

  • Incomplete Cell Lysis: The solvent needs to effectively penetrate the plant material to access the target compounds.

  • Issues with Downstream Purification: Significant loss of the target compound can occur during purification steps if not optimized.

Q2: Which solvent system is best for extracting this compound?

While specific optimization data for this compound is limited, data from general taxane extraction provides strong guidance. The most effective solvents are typically polar organic solvents, often mixed with water to enhance penetration and modulate polarity.

  • Methanol and Ethanol: These are the most commonly used and effective solvents for taxane extraction. Aqueous mixtures, typically between 70% and 90% alcohol content, have been shown to be highly efficient. For instance, an 83.5% ethanol solution was found to be optimal for the ultrasonic extraction of a range of taxanes.[1]

  • Acetone: Acetone is another effective solvent, and its mixtures with water can also be used.

  • Dichloromethane (DCM): While effective, its use is becoming less common due to environmental and health concerns.

Troubleshooting Tip: If you are experiencing low yields, consider systematically testing different solvent compositions. A good starting point is to compare 80% methanol, 80% ethanol, and 80% acetone under identical extraction conditions.

Q3: What is the recommended extraction method to maximize yield?

Modern, active extraction techniques are generally superior to simple maceration or Soxhlet extraction for improving yields and reducing extraction times.

  • Ultrasonic-Assisted Extraction (UAE): This is a highly effective method that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1]

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant matrix, accelerating the extraction process.

Troubleshooting Tip: If you are using a passive extraction method and getting low yields, switching to an active method like UAE is likely to provide a significant improvement.

Q4: How can I prevent the degradation of this compound during extraction?

Taxanes can be susceptible to degradation, particularly at high temperatures.

  • Temperature Control: When using methods that involve heating, such as PLE or MAE, it is crucial to optimize the temperature to avoid degradation. For taxanes, temperatures are often kept moderate.

  • Minimize Extraction Time: Prolonged exposure to extraction conditions can increase the risk of degradation. Active extraction methods that shorten the required time are beneficial.

  • pH Control: While less commonly cited as a primary factor for initial extraction, extreme pH levels should be avoided during downstream processing.

Troubleshooting Tip: If you suspect degradation, try lowering the extraction temperature and reducing the extraction time. Analyze your crude extract at different time points to assess the stability of the target compound.

Q5: My crude extract is very impure. How can I effectively purify this compound and minimize losses?

High levels of impurities, such as chlorophyll and lipids, can interfere with the isolation and quantification of taxanes.

  • Decolorization: Activated charcoal can be used to remove pigments from the crude extract.

  • Liquid-Liquid Partitioning: A common step is to perform a liquid-liquid extraction to partition the taxanes from highly polar or non-polar impurities. For example, after an initial ethanol/water extraction, the ethanol can be removed, and the aqueous solution can be partitioned against a solvent like ethyl acetate.

  • Antisolvent Recrystallization: This method can be used for the preliminary purification of taxanes from the crude extract. It involves dissolving the extract in a good solvent (e.g., methanol) and then adding an antisolvent (e.g., water) to precipitate the less soluble taxanes, leaving more polar impurities in the solution.[2]

  • Chromatography: The final purification is typically achieved using chromatographic techniques, such as column chromatography with silica gel or reversed-phase HPLC.

Troubleshooting Tip: If your downstream purification is leading to significant product loss, consider introducing a preliminary purification step like antisolvent recrystallization to reduce the complexity of the mixture before chromatography.

Data on Taxane Extraction Conditions

The following tables summarize data from studies on taxane extraction, which can be used as a starting point for optimizing the extraction of this compound.

Table 1: Comparison of Solvents for Taxane Extraction

Solvent System Target Compounds Relative Efficiency/Yield Reference
83.5% Ethanol Total Taxanes Optimal in ultrasonic extraction study [1]
50-80% Ethanol in Water Taxol and other taxanes Preferred range to avoid lipid extraction
Methanol Paclitaxel Reported as the best among seven single solvents in one study
Acetone Paclitaxel Effective for extraction from Taxus baccata needles

| Methanol:Dichloromethane (1:1) | Paclitaxel | 0.025% yield from bark | |

Table 2: Optimized Conditions for Ultrasonic-Assisted Extraction of Taxanes

Parameter Optimal Value
Liquid-to-Solid Ratio 20.88:1 (mL/g)
Ultrasonic Power 140 W
Ultrasonic Time 47.63 min
Ethanol Concentration 83.50%
Maximum Predicted Yield (Total Taxanes) 354.28 µg/g

Data from a study on Taxus cuspidata.[1]

Experimental Protocols

Protocol 1: General Purpose Ultrasonic-Assisted Extraction of Taxanes

This protocol is a general guideline based on optimized conditions for taxane extraction and can be adapted for this compound.

  • Sample Preparation:

    • Dry the plant material (Taxus needles or bark) at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 20.88 mL of 83.5% ethanol in water (v/v).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction for 47.63 minutes at a controlled temperature (e.g., 40°C) with an ultrasonic power of 140 W.

  • Crude Extract Preparation:

    • After extraction, centrifuge the mixture to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

    • The resulting solution is the crude extract.

  • Analysis:

    • Analyze the crude extract using HPLC to quantify the yield of this compound and other taxanes.

Protocol 2: Purification by Antisolvent Recrystallization

This protocol is for the preliminary purification of taxanes from a dried crude extract.[2]

  • Preparation of Crude Extract Solution:

    • Evaporate the solvent from the crude extract obtained in Protocol 1 under reduced pressure to obtain a solid residue.

    • Dissolve the dried crude extract in a minimal amount of methanol to a high concentration (e.g., 555 mg/mL).

  • Precipitation:

    • Slowly add water (the antisolvent) to the methanol solution with stirring. A typical volume ratio of antisolvent to solvent is around 28:1.

    • Continue stirring at a controlled temperature (e.g., 23°C) for a short period (e.g., 2 minutes) to allow for precipitation.

  • Isolation of Purified Taxanes:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of the methanol/water mixture.

    • Dry the precipitate under vacuum.

  • Analysis:

    • Dissolve a small amount of the dried, purified solid in methanol and analyze by HPLC to determine the purity of this compound.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of This compound CheckSolvent 1. Review Solvent System Start->CheckSolvent SolventSuboptimal Sub-optimal Solvent? (e.g., wrong polarity) CheckSolvent->SolventSuboptimal CheckMethod 2. Evaluate Extraction Method MethodInefficient Inefficient Method? (e.g., passive soaking) CheckMethod->MethodInefficient CheckDegradation 3. Assess for Degradation DegradationSuspected Degradation Likely? (e.g., high temp) CheckDegradation->DegradationSuspected CheckPurification 4. Analyze Purification Step PurificationLoss High Loss During Purification? CheckPurification->PurificationLoss SolventSuboptimal->CheckMethod No OptimizeSolvent Action: Test different solvent ratios (e.g., 70-90% EtOH/MeOH) SolventSuboptimal->OptimizeSolvent Yes MethodInefficient->CheckDegradation No SwitchMethod Action: Switch to active method (e.g., UAE) MethodInefficient->SwitchMethod Yes DegradationSuspected->CheckPurification No ModifyConditions Action: Lower temperature, reduce extraction time DegradationSuspected->ModifyConditions Yes RefinePurification Action: Add preliminary purification step (e.g., recrystallization) PurificationLoss->RefinePurification Yes End Improved Yield PurificationLoss->End No, issue likely in extraction OptimizeSolvent->End SwitchMethod->End ModifyConditions->End RefinePurification->End

Caption: Troubleshooting workflow for low extraction yield.

General Experimental Workflow for Taxane Extraction

ExtractionWorkflow PlantMaterial 1. Plant Material (Taxus sp.) DryingGrinding 2. Drying and Grinding PlantMaterial->DryingGrinding Extraction 3. Solvent Extraction (e.g., Ultrasonic-Assisted) DryingGrinding->Extraction Filtration 4. Filtration/ Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification 5. Purification (e.g., Recrystallization, Chromatography) CrudeExtract->Purification Analysis 6. Analysis (HPLC, LC-MS) CrudeExtract->Analysis In-process check PureCompound Pure this compound Purification->PureCompound PureCompound->Analysis

Caption: General workflow for taxane extraction and purification.

References

Technical Support Center: Optimizing HPLC Separation of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2-Deacetoxytaxinine B from other taxanes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of this compound relative to other common taxanes in reversed-phase HPLC?

A1: In reversed-phase HPLC, retention time is primarily governed by the hydrophobicity of the analyte. Generally, more hydrophobic compounds will have longer retention times. The hydrophobicity of a compound can be estimated by its LogP value (the logarithm of its partition coefficient between octanol and water). A higher LogP value indicates greater hydrophobicity.

Based on its calculated XLogP3 value of 4.7, this compound is a relatively hydrophobic taxane. Its elution order will depend on the specific taxanes in the mixture. For comparison, the approximate LogP values for other common taxanes are listed in the table below. Therefore, this compound is expected to have a longer retention time than more polar taxanes like 10-deacetylbaccatin III but may elute in close proximity to other taxanes with similar hydrophobicity.

Table 1: Physicochemical Properties and Expected Elution Behavior of Selected Taxanes in Reversed-Phase HPLC

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Expected Retention Time (Relative to Paclitaxel)
10-Deacetylbaccatin IIIC29H36O10544.6~2.5-3.0Shorter
Baccatin IIIC31H38O11586.6~3.0-3.5Shorter
10-DeacetyltaxolC45H49NO13811.9~3.5-4.0Shorter
PaclitaxelC47H51NO14853.9~4.0-4.5Reference
This compound C35H42O9 606.7 4.7 Longer
CephalomannineC45H53NO14831.9~4.5-5.0Longer

Note: XLogP3 values are computationally predicted and can vary slightly between different prediction algorithms. The expected retention times are relative and can be influenced by specific chromatographic conditions.

Q2: What are the recommended starting HPLC conditions for the separation of this compound?

A2: For the separation of taxanes, a reversed-phase C18 column is the most common and recommended starting point.[1] A gradient elution with a mobile phase consisting of water and acetonitrile is typically employed. The UV detection wavelength for taxanes is generally set at 227 nm.[1][2]

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a 40-50% B, increase to 50-60% B over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 °C
Detection UV at 227 nm
Injection Volume 10-20 µL

These parameters should be optimized for your specific sample matrix and instrument to achieve the desired resolution.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound.

Problem 1: Poor resolution between this compound and a co-eluting taxane.
  • Possible Cause: The mobile phase composition is not optimal for separating these structurally similar compounds.

  • Solution:

    • Adjust the organic solvent percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the separation between closely related taxanes. Make small, incremental changes to the gradient slope or the initial and final concentrations of the organic solvent to observe the effect on resolution.

    • Modify the mobile phase: While less common for neutral taxoids, adding a small amount of a modifier like formic acid (0.1%) to the mobile phase can sometimes improve peak shape and selectivity.

    • Change the organic solvent: If acetonitrile does not provide adequate separation, consider using methanol as the organic modifier. The different selectivity of methanol can sometimes resolve co-eluting peaks.

  • Possible Cause: The column chemistry is not providing sufficient selectivity.

  • Solution:

    • Consider a different stationary phase: While C18 is a good starting point, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, may provide better resolution for complex taxane mixtures.

    • Evaluate column dimensions and particle size: A longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can increase column efficiency and improve resolution.

  • Possible Cause: The column temperature is not optimal.

  • Solution:

    • Optimize the column temperature: Temperature can influence the viscosity of the mobile phase and the selectivity of the separation.[1] Experiment with temperatures in the range of 25-40°C. Increasing the temperature generally decreases retention times and can sometimes improve peak shape, but the effect on resolution for closely related compounds can vary. Maintaining a consistent temperature is crucial for reproducible results.

Problem 2: Peak tailing for this compound.
  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Use a modern, end-capped column: High-purity silica columns with proper end-capping minimize silanol interactions that can cause peak tailing.

    • Acidify the mobile phase: Adding a small amount of an acid like 0.1% formic acid can suppress the ionization of residual silanols on the silica surface, reducing peak tailing.

  • Possible Cause: Column overload.

  • Solution:

    • Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion. Dilute your sample or reduce the injection volume to see if the peak shape improves.

Problem 3: Variable retention times.
  • Possible Cause: Inconsistent mobile phase preparation or composition.

  • Solution:

    • Ensure accurate mobile phase preparation: Prepare fresh mobile phase for each run and ensure the components are accurately measured and well-mixed.

    • Degas the mobile phase: Air bubbles in the mobile phase can cause pressure fluctuations and lead to variable retention times. Use an online degasser or degas the mobile phase before use by sonication or vacuum filtration.

  • Possible Cause: Fluctuations in column temperature.

  • Solution:

    • Use a column oven: A column oven is essential for maintaining a stable and consistent temperature throughout the analysis, which is critical for reproducible retention times.[1]

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Taxane Profiling

This protocol is a starting point for the analysis of crude extracts or purified samples containing this compound and other taxanes.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: HPLC-grade water.

    • B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-10 min: 40% B to 50% B

    • 10-20 min: 50% B to 53% B

    • 20-25 min: 53% B to 60% B

    • 25-30 min: Hold at 60% B

    • 30.1-35 min: Return to 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and water to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_solution Desired Outcome start Poor Separation of This compound mobile_phase Adjust Mobile Phase - Gradient Slope - Organic Solvent % start->mobile_phase Primary Approach column_chem Change Column - Phenyl-Hexyl - PFP mobile_phase->column_chem If resolution is still poor end Improved Resolution mobile_phase->end Successful temp Optimize Temperature (25-40°C) column_chem->temp For fine-tuning column_chem->end Successful temp->end Successful

Caption: A workflow for troubleshooting poor HPLC separation.

Logical_Relationship_Retention hydrophobicity Analyte Hydrophobicity (LogP) retention Retention Time in Reversed-Phase HPLC hydrophobicity->retention Directly Proportional mobile_phase Mobile Phase Polarity (% Aqueous) mobile_phase->retention Directly Proportional stationary_phase Stationary Phase (e.g., C18) stationary_phase->retention Influences Selectivity

Caption: Factors influencing HPLC retention time.

References

Technical Support Center: Purifying 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the purity of isolated 2-Deacetoxytaxinine B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Overall Yield Degradation of the target molecule: Taxanes can be unstable under acidic, alkaline, or high-temperature conditions.[1]- Maintain a neutral pH throughout the extraction and purification process.- Avoid excessive temperatures; use refrigerated centrifuges and conduct chromatography at room temperature unless optimized otherwise.- Minimize the duration of each purification step.
Inefficient Extraction: The initial extraction from the source material (e.g., Taxus species) may be incomplete.- Optimize the solvent system used for extraction. A combination of polar and non-polar solvents is often effective for taxanes.- Increase the extraction time or perform multiple extraction cycles.
Product Loss During Chromatography: The compound may be irreversibly adsorbed to the column matrix or lost during fraction collection.[1]- Choose a different stationary phase or modify the mobile phase to improve recovery.- Ensure that the column is not overloaded.- Perform a blank run to check for system suitability and recovery.
Poor Separation of Impurities Co-elution of structurally similar taxanes: Many taxanes have very similar structures, making them difficult to separate.[1]- Optimize the chromatographic conditions. For HPLC, this includes the mobile phase composition, gradient slope, and column type (e.g., C8, C18, or Phenyl-Hexyl).- Consider using orthogonal purification methods, such as employing a different stationary phase or a different chromatographic technique (e.g., normal-phase after reversed-phase).- High-speed countercurrent chromatography has been effective for separating similar taxanes.[2]
Inadequate Resolution: The chosen purification method may not have sufficient resolving power.- For column chromatography, use a smaller particle size for the stationary phase and a longer column.- For preparative HPLC, reduce the flow rate and inject smaller sample volumes.
Final Product Purity Below 95% Presence of persistent impurities: Some impurities may be particularly difficult to remove with a single purification method.- Employ a multi-step purification strategy. For example, follow column chromatography with preparative HPLC or recrystallization.- Antisolvent recrystallization can be a suitable method for the preliminary purification of taxanes.[1]
Contamination from solvents or equipment: Impurities can be introduced during the experimental process.- Use high-purity solvents (HPLC grade or higher).- Thoroughly clean all glassware and equipment between uses.
Compound Instability During Storage Degradation over time: The purified compound may not be stable under the storage conditions.- Store the purified this compound at -20°C or lower as a solid or in a suitable solvent like DMSO.[3]- Protect from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting purity of this compound in a crude extract?

A1: The purity of taxanes in a crude extract is generally very low, often below 1%.[1] The initial concentration is highly dependent on the source material and the extraction method used.

Q2: Which chromatographic methods are most effective for purifying this compound?

A2: A multi-step chromatographic approach is typically most effective. This often involves:

  • Column Chromatography: Using silica gel or a bonded phase like C18 as an initial purification step to remove major impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final polishing step to achieve high purity ( >95%). Reversed-phase columns (C8 or C18) are commonly used for taxane separation.[2]

Q3: How can I effectively monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) are the standard methods for assessing the purity of taxanes.[4] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity of the purified compound.[5][6]

Q4: What is antisolvent recrystallization and when should it be used?

A4: Antisolvent recrystallization is a technique where a solvent in which the compound is soluble is mixed with an "antisolvent" in which it is insoluble, causing the compound to precipitate out of the solution in a more purified, crystalline form. This method is particularly useful for the initial purification of taxanes from a crude extract to significantly increase the purity before final polishing steps like HPLC.[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Like other taxanes, this compound should be handled with care as it may have cytotoxic properties. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood.

Quantitative Data on Purification

The following table provides an example of the expected purity levels at different stages of the purification process for this compound.

Purification Stage Starting Purity (%) Ending Purity (%) Typical Method
Crude Plant Extract< 11 - 5Solvent Extraction
Antisolvent Recrystallization1 - 520 - 40Precipitation
Column Chromatography20 - 4070 - 90Silica Gel or C18
Preparative HPLC70 - 90> 98Reversed-Phase C18

Experimental Protocols

Protocol 1: Antisolvent Recrystallization (Preliminary Purification)
  • Dissolve the crude extract containing this compound in a minimal amount of a good solvent (e.g., acetone, ethanol).

  • Filter the solution to remove any insoluble material.

  • Slowly add an antisolvent (e.g., water or hexane) to the solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Continue to add the antisolvent dropwise until precipitation appears complete.

  • Allow the mixture to stand, preferably at a low temperature (e.g., 4°C), for several hours to maximize crystal formation.

  • Collect the precipitate by filtration and wash it with the antisolvent.

  • Dry the purified precipitate under a vacuum.

Protocol 2: Column Chromatography (Intermediate Purification)
  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane-ethyl acetate gradient).

  • Pack a glass column with the slurry.

  • Dissolve the partially purified extract from Protocol 1 in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them for the presence and purity of this compound using TLC or HPLC.

  • Pool the fractions containing the compound at the desired purity and evaporate the solvent.

Protocol 3: Preparative HPLC (Final Polishing)
  • Column: C18, 10 µm particle size, 250 x 20 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a composition of 50% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 10 mL/min

  • Detection: UV at 227 nm.

  • Procedure: a. Dissolve the material from the column chromatography step in the initial mobile phase composition. b. Filter the sample through a 0.45 µm filter. c. Inject the sample onto the preparative HPLC system. d. Collect fractions corresponding to the peak of this compound. e. Analyze the purity of the collected fractions by analytical HPLC. f. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

G cluster_0 Purification Workflow Crude Extract Crude Extract Antisolvent Recrystallization Antisolvent Recrystallization Crude Extract->Antisolvent Recrystallization Increase Purity to 20-40% Column Chromatography Column Chromatography Antisolvent Recrystallization->Column Chromatography Increase Purity to 70-90% Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Final Polishing Pure Compound (>98%) Pure Compound (>98%) Preparative HPLC->Pure Compound (>98%)

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Purity Issues Start Purity < 95% after Prep-HPLC CheckChrom Are peaks well-resolved? Start->CheckChrom OptimizeGrad Optimize HPLC gradient (slower gradient, different solvent) CheckChrom->OptimizeGrad No CheckColumn Is it a column issue? CheckChrom->CheckColumn Yes RePurify Re-purify with optimized method OptimizeGrad->RePurify NewColumn Try a different column chemistry (e.g., Phenyl-Hexyl) CheckColumn->NewColumn Yes Orthogonal Add orthogonal purification step (e.g., Normal-Phase Chromatography) CheckColumn->Orthogonal No NewColumn->RePurify End Purity > 95% RePurify->End Orthogonal->RePurify

Caption: Decision tree for troubleshooting low purity results.

References

Technical Support Center: Synthesis of Taxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of taxane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in constructing the 6-8-6 tricyclic core of taxanes?

The formation of the characteristic 6-8-6 tricyclic system in taxanes is a significant synthetic hurdle due to ring strain and the need for precise stereochemical control. Key challenges include:

  • Formation of the eight-membered B-ring: This is often the most difficult step. Strategies like intramolecular aldol cyclizations or Diels-Alder reactions are employed, but can suffer from low yields or incorrect stereochemistry.[1][2] For instance, certain aldol closure approaches may fail to proceed altogether.[1]

  • Controlling stereochemistry: Taxanes possess numerous stereocenters. Establishing the correct relative and absolute stereochemistry during the construction of the tricycle is critical and often relies on a single enantioselective reaction early in the synthesis, with subsequent stereocenters being set by substrate control.[1]

  • Bridgehead alkene stability: The presence of a bridgehead double bond in the bicyclo[5.3.1]undecane system introduces significant strain, making its formation and preservation challenging.[3][4]

Q2: My total synthesis of a taxane is resulting in very low overall yields. What are the common causes and how can I troubleshoot this?

Low and inconsistent yields are a frequent issue in the multi-step synthesis of complex molecules like taxanes.[1][5] Common culprits and troubleshooting strategies include:

  • Sub-optimal reaction conditions: Many steps in a taxane synthesis are sensitive to reaction parameters. It is crucial to optimize stoichiometry, reaction times, temperature, and solvent for each step, as even known transformations can fail or give low yields on a larger scale without modification.[1]

  • Side reactions: The formation of undesired byproducts is a major contributor to low yields. For example, during reductions, rearrangements of the taxane core can occur.[2][6] Careful selection of reagents and conditions is necessary to minimize these pathways.

  • Protecting group manipulations: The numerous functional groups on the taxane scaffold require a complex protecting group strategy.[7][8] Convoluted protection and deprotection sequences can lead to significant material loss.[7] It is advisable to use orthogonal protecting groups and aim for protecting-group-free strategies where possible.

  • Purification losses: Purification of intermediates can be challenging due to the presence of closely related diastereomers or byproducts with similar physical properties, leading to loss of material at each stage.[1][9]

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in the C-Ring Formation

Symptoms:

  • Formation of a mixture of diastereomers at the C3 and C8 positions.

  • Difficulty in separating the desired trans isomer from the undesired cis isomer.

Possible Causes:

  • Ineffective stereocontrol during the key bond-forming reaction.

  • Unfavorable transition state energetics leading to a mixture of products.

Troubleshooting Steps:

  • Re-evaluate the key reaction: For instance, in an SN2' reduction of an allylic phosphonium salt to construct the C3 stereocenter, the choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.[10]

  • Substrate modification: Altering the steric or electronic properties of the substrate can influence the facial selectivity of the reaction.

  • Chiral auxiliaries or catalysts: Employing a chiral auxiliary on the substrate or a chiral catalyst can enforce the desired stereochemical outcome.

Problem 2: Unsuccessful or Low-Yielding Late-Stage C-H Oxidation

Symptoms:

  • Failure to introduce an oxygenated functional group at a specific unactivated C-H bond (e.g., at C1 or C7) in a complex taxane intermediate.[7][11]

  • Formation of a complex mixture of over-oxidized or rearranged products.[12]

  • The reaction is too harsh for the substrate, leading to decomposition.[7]

Possible Causes:

  • The target C-H bond is sterically inaccessible or electronically deactivated.

  • The oxidant is not selective and reacts with other sensitive functional groups in the molecule.

  • The substrate is prone to undesired rearrangements under the reaction conditions.

Troubleshooting Steps:

  • Screen a variety of oxidants: Different oxidizing agents have different reactivity profiles. For example, dioxiranes like dimethyldioxirane (DMDO) can be effective for certain C-H oxidations, but may also lead to epoxidation of double bonds.[7][12] Other systems like chromium(V) reagents have also been explored for their unique selectivity.[7][12]

  • Employ a directing group strategy: Installing a directing group near the target C-H bond can help to deliver the oxidant to the desired location, improving regioselectivity.

  • Substrate modification and "redox relay": Judicious design of the substrate can facilitate remote functionalization. An "oxidation relay" strategy involves introducing a functional group that can be transformed and then participate in a subsequent step to oxidize a remote C-H bond.[7]

  • Protecting group effects: The nature and position of protecting groups can significantly influence the outcome of late-stage oxidations by altering the conformation and electronic properties of the substrate.[7] Experiment with different protecting groups on distal parts of the molecule.

Problem 3: Difficulty in Purifying Taxane Intermediates

Symptoms:

  • Co-elution of the desired product with structurally similar impurities or diastereomers during column chromatography.[1][9]

  • Significant product loss during purification steps.

Possible Causes:

  • Taxane intermediates and byproducts often have very similar polarities and molecular weights.[9]

  • The amorphous nature of some taxane derivatives makes purification by recrystallization challenging.[9]

Troubleshooting Steps:

  • Optimize chromatographic conditions:

    • Normal-phase chromatography: Tandem columns (columns in series) with a gradient solvent system (e.g., hexane-ethyl acetate) can enhance separation.[13]

    • Reverse-phase chromatography: High-pressure liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) with C18-functionalized silica can be effective for final purification steps.[13]

    • Preparative HPLC: This technique can be used to isolate highly pure taxanes, with optimization of flow rate, injection volume, and column temperature being crucial for good resolution.[14]

  • Antisolvent Recrystallization: This method can be a viable alternative or complementary technique to chromatography for the preliminary purification of taxanes.[9] The choice of solvent and antisolvent is critical for success.

  • Chemical derivatization: In some cases, it may be beneficial to temporarily derivatize a mixture to alter the polarity of the components, facilitate separation, and then remove the derivatizing group.

Experimental Protocols

Protocol 1: Intramolecular Aldol Cyclization for B-Ring Formation

This protocol is a general representation based on synthetic approaches towards the taxane core.[2]

  • Starting Material: A diketone precursor containing the A and C rings linked by a suitable tether.

  • Reagents:

    • Lithium hexamethyldisilazide (LHMDS) solution (e.g., 1.0 M in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the diketone precursor in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LHMDS (typically 1.1 equivalents) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product containing the 6-8-6 tricyclic core by silica gel column chromatography.

Protocol 2: Site-Selective Allylic Oxidation at C13

This protocol is based on the general challenge of selectively oxidizing allylic positions in taxane intermediates.[7]

  • Starting Material: A taxane intermediate with an unprotected or suitably protected C13 position and a C11-C12 double bond.

  • Reagents:

    • Chromium(V) reagent, such as (tBuO)3Cr(O)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the taxane intermediate in anhydrous DCM under an inert atmosphere.

    • Add the chromium(V) reagent to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction time can vary significantly based on the substrate.

    • Upon completion, quench the reaction by pouring it into a stirred mixture of diethyl ether and a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the C13-oxidized enone.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of a Primary Alkyl Iodide in a Taxane Intermediate [6]

EntryReducing Agent(s)SolventTemperature (°C)Outcome
1AIBN, Bu₃SnHToluene110Complex mixture, no desired product
2NaBH₄Methanol25No desired product
3LiEt₃BHTHF0No desired product
4NaBH₃CNDMF10072% yield of desired product, 14% yield of rearranged side product
5NaBH₃CNDMF80Low conversion, 2:1 mixture of starting material to product

Visualizations

experimental_workflow General Experimental Workflow for Taxane Synthesis cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase cluster_purification Purification start Simple Building Blocks tricycle Formation of 6-8-6 Tricyclic Core start->tricycle e.g., Diels-Alder, Aldol Cyclization oxidation Site-Selective C-H Oxidations (C5, C10, C13, etc.) tricycle->oxidation protecting_groups Protecting Group Manipulations oxidation->protecting_groups side_chain Side Chain Attachment protecting_groups->side_chain purify Chromatography (HPLC, MPLC) & Recrystallization side_chain->purify final_product final_product purify->final_product Final Taxane Compound

Caption: A generalized workflow for the two-phase total synthesis of taxane compounds.

troubleshooting_low_yield Troubleshooting Low Yields in Taxane Synthesis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_crude poor_conversion Poor Conversion of Starting Material check_crude->poor_conversion Incomplete Reaction side_products Formation of Side Products check_crude->side_products Multiple Spots/Peaks purification_loss Loss During Purification check_crude->purification_loss Good Conversion, Low Isolated Yield optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry poor_conversion->optimize_conditions side_products->optimize_conditions change_reagents Change Reagents to Minimize Side Reactions (e.g., milder oxidant) side_products->change_reagents optimize_purification Optimize Purification Method: - Different chromatography - Recrystallization purification_loss->optimize_purification

Caption: A logical flowchart for troubleshooting low yields in taxane synthesis experiments.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor aqueous solubility of 2-Deacetoxytaxinine B, a significant challenge in its experimental and therapeutic application. Given the limited specific data for this compound, this guide leverages established methods for other taxanes like paclitaxel and docetaxel, which share similar solubility issues.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a member of the taxane family, which are characterized by a large, complex, and highly lipophilic molecular structure.[1][4] The molecule has a high lattice energy due to its bulky, fused ring system with numerous lipophilic substituents, which makes it energetically unfavorable for it to dissolve in water.[4] Its chemical properties indicate it is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but not in aqueous solutions.[5]

Q2: What are the common consequences of poor aqueous solubility in my experiments?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Low Bioavailability: In oral and even intravenous administration, low solubility leads to poor absorption and limited bioavailability.[1][6][7]

  • Inaccurate Dosing: Difficulty in preparing homogenous stock solutions can result in inconsistent and inaccurate dosing for in vitro and in vivo studies.

  • Precipitation: The compound may precipitate out of solution when aqueous buffers are added, leading to failed experiments.

  • Challenges in Formulation: Developing stable and effective formulations for preclinical and clinical studies becomes a major hurdle.[8][9]

Q3: What are the primary strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water-miscible organic solvents and water.[6]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.[9][10]

  • Inclusion Complexation: Using host molecules like cyclodextrins to form complexes with the drug, thereby increasing its solubility.[1][5][9]

  • Nanoparticle Formulations: Developing lipid-based or polymeric nanoparticles, such as liposomes, nano-emulsions, and nanosuspensions.[4][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution with aqueous buffer The concentration of the organic co-solvent is too low after dilution to keep the compound in solution.1. Decrease the final aqueous buffer percentage. 2. Increase the initial concentration of the co-solvent in your stock solution. 3. Consider using a different solubilization technique, such as cyclodextrin complexation or a surfactant-based system.
Inconsistent results in cell-based assays The compound is not fully dissolved, leading to variable concentrations in the wells.1. Visually inspect your stock and working solutions for any particulate matter. 2. Briefly sonicate the solution before use. 3. Prepare fresh dilutions for each experiment. 4. Switch to a more robust solubilization method that offers higher stability, such as a nanoparticle formulation.[4]
Low bioavailability in animal studies Poor absorption due to low solubility in gastrointestinal fluids or rapid precipitation upon injection.1. For oral administration, consider microemulsions or nanosuspensions to enhance absorption.[4][12] 2. For intravenous administration, use of co-solvents like ethanol, or formulations with surfactants (e.g., Cremophor EL, Polysorbate 80) or liposomes can prevent precipitation in the bloodstream.[1][3]
Difficulty preparing a high-concentration stock solution The intrinsic solubility of the compound in the chosen solvent system is limited.1. Test a range of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) to find the most effective one. 2. Explore the use of cyclodextrins, which can significantly increase aqueous solubility.[13] 3. For very high concentrations, consider formulating a microemulsion.[12]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes the use of Dimethyl Sulfoxide (DMSO) and Ethanol as co-solvents to prepare a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), USP grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) may be necessary.

  • For further dilution, use a mixture of the initial co-solvent and the aqueous buffer. For example, to prepare a 1 µM working solution from a 10 mM stock in DMSO for a cell culture experiment, first dilute the stock in the cell culture medium.

  • When preparing the final working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

Protocol 2: Inclusion Complexation with Cyclodextrins

This protocol details the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized drug in the filtrate can be determined using a validated analytical method such as HPLC-UV.

Protocol 3: Preparation of a Nano-emulsion Formulation

This protocol provides a general method for preparing an oil-in-water (o/w) nano-emulsion for improved delivery of this compound.

Materials:

  • This compound powder

  • Oil phase (e.g., Capryol 90, soybean oil)

  • Surfactant (e.g., Cremophor RH40, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Dissolve the this compound in the selected oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing the drug to the surfactant/co-surfactant mixture and mix thoroughly. This forms the organic phase.

  • Slowly add the aqueous phase to the organic phase under continuous stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer or a probe sonicator until a translucent nano-emulsion with a small droplet size (typically < 200 nm) is formed.

  • The final formulation should be sterile-filtered if intended for in vivo use.

Data Summary

The following tables summarize the reported solubility enhancement for taxanes using various methods. This data can serve as a reference for what may be achievable for this compound.

Table 1: Solubility Enhancement of Paclitaxel (PTX) and Docetaxel (DTX) with Cyclodextrins

DrugCyclodextrin TypeFold Increase in SolubilityReference
DocetaxelAlkylenediamine-modified β-CDs216-253 times[13]
DocetaxelMethyl-β-CDs~5374 times[13]

Table 2: Solubility Enhancement of Taxanes using Microemulsion and Co-solvent Systems

DrugMethodAchieved SolubilityReference
DocetaxelMicroemulsionUp to 30 mg/mL[12]
PaclitaxelAmphiphilic MPC polymer (PMB30W)Up to 5.0 mg/mL[14]
PaclitaxelCo-administration with TPGS (5 g/L)~38-fold increase[1]

Visual Guides

Workflow for Selecting a Solubilization Strategy

The following diagram illustrates a logical workflow for selecting an appropriate method to overcome the poor aqueous solubility of this compound.

G start Start: Poorly Soluble This compound stock_prep Need for simple stock solution? start->stock_prep cosolvency Use Co-solvents (e.g., DMSO, Ethanol) stock_prep->cosolvency Yes in_vivo In vivo study planned? stock_prep->in_vivo No end_stock End: Solubilized Stock cosolvency->end_stock oral Oral or IV administration? in_vivo->oral Yes complexation Use Inclusion Complexation (Cyclodextrins) in_vivo->complexation No, in vitro assay requires higher conc. oral_form Formulate as Nano-emulsion, Nanosuspension, or Solid Dispersion oral->oral_form Oral iv_form Formulate as Liposomes, Micelles, or use Cyclodextrins oral->iv_form IV end_form End: Advanced Formulation oral_form->end_form iv_form->end_form complexation->end_stock surfactants Use Surfactants (Micellar Solubilization)

Caption: Decision tree for selecting a solubilization method for this compound.

This technical support guide provides a starting point for researchers working with this compound. The principles and protocols outlined here, based on extensive research on similar taxane compounds, should enable the successful formulation and application of this promising molecule in a variety of experimental settings.

References

How to avoid degradation of 2-Deacetoxytaxinine B during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Deacetoxytaxinine B to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a member of the taxane family of diterpenoids, which are widely studied for their potential as anticancer agents. The stability of this compound is crucial because degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and pose safety risks.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The main factors that can lead to the degradation of this compound include:

  • pH: Exposure to acidic or basic conditions can catalyze hydrolysis of its ester functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Improper solvent selection: The choice of solvent can significantly impact the stability of the compound in solution.

Q3: How should solid this compound be stored?

A3: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature.

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize thermal degradation.
Light Protected from light (e.g., amber vial, stored in the dark)To prevent photolytic degradation.
Atmosphere Inert gas (e.g., argon or nitrogen) is recommendedTo minimize oxidation.
Container Tightly sealed, airtight vialTo prevent moisture absorption and oxidation.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To maintain the integrity of this compound in solution, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. Ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used. The choice of solvent may depend on the specific experimental requirements.

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, it should be prepared in a high-purity, anhydrous solvent and stored under the recommended conditions.

  • Storage of Solutions: Store stock solutions at -20°C or lower in tightly sealed, light-protected vials. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Troubleshooting Guides

Issue 1: I observe a loss of potency or inconsistent results in my experiments.

This could be due to the degradation of this compound.

Troubleshooting Workflow:

start Inconsistent Results or Loss of Potency check_storage Verify Storage Conditions of Solid Compound (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation Protocol (Solvent quality, Freshness) start->check_solution_prep check_solution_storage Examine Solution Storage (Temp, Light, Duration) start->check_solution_storage perform_qc Perform Quality Control Check (e.g., HPLC-UV) check_storage->perform_qc check_solution_prep->perform_qc check_solution_storage->perform_qc degradation_confirmed Degradation Confirmed perform_qc->degradation_confirmed implement_corrective_actions Implement Corrective Actions: - Use fresh compound - Optimize storage - Prepare fresh solutions degradation_confirmed->implement_corrective_actions Yes end Consistent Results degradation_confirmed->end No, investigate other experimental factors implement_corrective_actions->end

Caption: Troubleshooting inconsistent experimental results.

Issue 2: I see extra peaks in my chromatogram when analyzing this compound.

The presence of additional peaks likely indicates the formation of degradation products.

Potential Degradation Pathways:

The structure of this compound contains several ester groups, which are susceptible to hydrolysis under both acidic and basic conditions. The allylic acetate and the cinnamoyl ester are particularly labile.

main This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) main->hydrolysis oxidation Oxidation (Presence of O2 or Oxidizing Agents) main->oxidation photolysis Photolysis (UV/Visible Light Exposure) main->photolysis hydrolysis_products Hydrolyzed Products (Loss of acetate or cinnamoyl groups) hydrolysis->hydrolysis_products oxidation_products Oxidized Products (e.g., epoxides) oxidation->oxidation_products photo_products Photodegradation Products (Isomers, rearranged compounds) photolysis->photo_products start Develop Stability-Indicating HPLC Method select_column_mp Select Column and Initial Mobile Phase Conditions start->select_column_mp inject_standard Inject Standard of this compound select_column_mp->inject_standard optimize_conditions Optimize Mobile Phase Gradient, Flow Rate, and Temperature inject_standard->optimize_conditions inject_degraded_samples Inject Samples from Forced Degradation Study optimize_conditions->inject_degraded_samples check_resolution Check Resolution Between Parent and Degradant Peaks inject_degraded_samples->check_resolution check_resolution->optimize_conditions Not Resolved method_validated Validate Method According to ICH Guidelines check_resolution->method_validated Resolved end Method Ready for Routine Use method_validated->end

Troubleshooting inconsistent results in platelet aggregation assays with 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in platelet aggregation assays involving 2-Deacetoxytaxinine B. This guide is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect platelet aggregation?

A1: this compound is a natural product found in plants of the Taxus genus[1]. It belongs to the taxane class of compounds, which are known for their ability to stabilize microtubules[2][3][4]. While direct studies on this compound and platelet aggregation are limited, research on other taxanes, such as Paclitaxel, provides valuable insights. Paclitaxel has been shown to have antiplatelet and antithrombotic effects[5]. It can inhibit platelet aggregation, particularly that induced by collagen, by potentially interfering with glycoprotein VI (GPVI) downstream signaling pathways and thromboxane A2 synthase[5][6]. Given that platelet activation and shape change are highly dependent on cytoskeletal rearrangements, including microtubule dynamics, it is plausible that this compound could influence platelet function through its microtubule-stabilizing properties[7][8][9].

Q2: My platelet aggregation results with this compound are not reproducible. What are the common sources of variability?

A2: Inconsistent results in platelet aggregation assays are a common challenge and can stem from numerous pre-analytical and analytical factors.[5][7][10] These include:

  • Pre-analytical Variables:

    • Specimen Collection: Technique of blood draw, choice of anticoagulant, and proper mixing.[5][10]

    • Sample Handling and Storage: Time between blood collection and processing, storage temperature, and exposure to agitation.[10][11]

    • Donor-Specific Factors: Diet, medication (e.g., NSAIDs), and underlying health conditions of the blood donor.[12]

  • Analytical Variables:

    • Platelet Count: Variations in platelet-rich plasma (PRP) platelet count between experiments.

    • Agonist Concentration: Inaccurate or degraded agonist solutions.

    • Incubation Times and Temperature: Inconsistent incubation of platelets with this compound or agonists.

    • Instrument Calibration and Settings: Improperly calibrated aggregometers or inconsistent stirring speeds.[13]

Q3: Could the solvent used to dissolve this compound be interfering with my assay?

A3: Yes, the vehicle solvent for this compound can significantly impact platelet aggregation. Many organic solvents, such as DMSO or ethanol, can affect platelet function, even at low concentrations. It is crucial to run a vehicle control (platelets treated with the same concentration of solvent as used for the test compound) in every experiment to differentiate the effect of the solvent from that of this compound.

Q4: How can I confirm that this compound is directly affecting platelet function?

A4: To confirm a direct effect on platelets, you should perform control experiments. This includes comparing the aggregation response of platelets treated with this compound to untreated and vehicle-treated controls. Additionally, using a range of agonists that trigger different activation pathways (e.g., ADP, collagen, thrombin, arachidonic acid) can help elucidate the specific mechanism of action.[14] For instance, if this compound, like Paclitaxel, primarily inhibits collagen-induced aggregation, it suggests an interference with the GPVI signaling pathway[5].

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inadequate Mixing Ensure thorough but gentle mixing of platelet-rich plasma (PRP) and reagents in each well. Avoid introducing air bubbles.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes of PRP, agonist, and test compound.
Temperature Gradients Ensure the entire plate is at a uniform temperature (typically 37°C) before and during the assay.
Well Position Effects Be mindful of potential "edge effects" on microplates. Randomize sample placement if this is a concern.
Issue 2: No or Weak Aggregation Response in All Samples (Including Controls)
Potential Cause Troubleshooting Step
Inactive Agonist Prepare fresh agonist solutions. Verify the activity of the agonist by testing it with a fresh, healthy donor platelet sample.
Poor Platelet Quality This can be due to improper blood collection, storage, or processing. Review the blood handling protocol and ensure it minimizes platelet activation before the assay.[11]
Incorrect Platelet Count Verify the platelet count in your PRP. While some assays are robust to count variations, very low counts can lead to a weak response.[15]
Presence of Inhibitory Substances The blood donor may have ingested medications like aspirin or other antiplatelet agents. Screen donors for medication use.[15]
Issue 3: Inconsistent Inhibition by this compound
Potential Cause Troubleshooting Step
Compound Instability/Precipitation Ensure this compound is fully dissolved in the vehicle solvent and does not precipitate upon addition to the aqueous assay buffer. Visually inspect for any precipitation.
Variable Pre-incubation Time Standardize the pre-incubation time of platelets with this compound before adding the agonist to ensure consistent effects.
Mechanism-Specific Effects The inhibitory effect may be agonist-dependent. As taxanes can specifically inhibit collagen-induced aggregation, test a panel of agonists (e.g., ADP, TRAP, arachidonic acid) to see if the inconsistent inhibition is specific to one pathway.[5]
Donor-to-Donor Variability Platelet reactivity can vary significantly between individuals.[16] If possible, repeat experiments using platelets from multiple healthy donors.

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing platelet aggregation using LTA.

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.

    • Use a 19- or 21-gauge needle and discard the first few milliliters of blood to avoid collecting activated platelets.

    • Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the PRP platelet count if necessary, though it is often recommended to use the native count unless it is outside the normal range.[17]

    • Pre-warm PRP aliquots to 37°C for at least 5 minutes.

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a corresponding PPP sample to set the 100% aggregation level.

    • Add the vehicle control or this compound at the desired final concentration to the PRP and incubate for a standardized period (e.g., 5-15 minutes).

    • Add the platelet agonist (e.g., ADP, collagen, arachidonic acid) at a pre-determined concentration to initiate aggregation.

    • Record the change in light transmission for a set duration (typically 5-10 minutes).

Visualizations

Platelet_Aggregation_Pathway cluster_activation Platelet Activation cluster_response Platelet Response Agonist Agonist (e.g., Collagen, ADP, Thrombin) Receptor Surface Receptor (e.g., GPVI, P2Y12, PAR1) Agonist->Receptor Signaling Intracellular Signaling (PLC, PI3K activation) Receptor->Signaling Ca_Mobilization Ca²⁺ Mobilization Signaling->Ca_Mobilization Integrin_Activation Integrin αIIbβ3 Activation Signaling->Integrin_Activation Shape_Change Shape Change (Cytoskeletal Reorganization) Ca_Mobilization->Shape_Change Granule_Secretion Granule Secretion (ADP, TXA2 release) Ca_Mobilization->Granule_Secretion Granule_Secretion->Agonist Feedback Loop Aggregation Aggregation (Fibrinogen Binding) Integrin_Activation->Aggregation

Caption: General signaling pathway of platelet activation and aggregation.

Troubleshooting_Workflow Start Inconsistent Aggregation Results Check_Controls Are Controls (Vehicle, Agonist) Behaving as Expected? Start->Check_Controls Pre_Analytical Review Pre-Analytical Variables: - Blood Collection - Sample Handling - Donor Factors Check_Controls->Pre_Analytical No Compound_Issue Investigate Test Compound: - Solubility - Stability - Concentration Check_Controls->Compound_Issue Yes Analytical Review Analytical Variables: - Reagent Preparation - Pipetting - Instrument Settings Pre_Analytical->Analytical Refine_Protocol Refine Protocol and Repeat Analytical->Refine_Protocol Compound_Issue->Refine_Protocol Taxane_Interference_Hypothesis cluster_platelet Platelet Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Downstream_Signaling Downstream Signaling (e.g., Lyn, Fyn, PLCγ2) GPVI->Downstream_Signaling Aggregation Platelet Aggregation Downstream_Signaling->Aggregation Taxinine_B This compound (Hypothesized) Microtubules Microtubule Stabilization Taxinine_B->Microtubules Microtubules->Downstream_Signaling Interference?

References

Technical Support Center: Optimizing Agonist Concentrations for Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the concentrations of common agonists, such as the thromboxane A2 analog U46619 and arachidonic acid (AA), for use in inhibition studies.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use a submaximal agonist concentration in an inhibition study?

A1: In an inhibition study, the goal is to measure the effect of an antagonist or inhibitor on the response induced by an agonist. Using a maximal agonist concentration would saturate the system, making it difficult to observe a reduction in the response. A submaximal concentration, typically around the EC80 (the concentration that produces 80% of the maximal response), provides a sensitive window to detect inhibitory effects. Using an agonist concentration at or below the EC80 ensures that the assay has sufficient dynamic range to quantify the potency of an inhibitor.[1][2]

Q2: What is the difference between EC50 and IC50?

A2: The EC50 (half maximal effective concentration) refers to the concentration of an agonist that produces 50% of the maximal possible response.[3] It is a measure of the agonist's potency. The IC50 (half maximal inhibitory concentration) is the concentration of an antagonist or inhibitor required to reduce the response of an agonist by 50%. It is a measure of the inhibitor's potency.[4]

Q3: How do I determine the optimal agonist concentration for my experiment?

A3: The optimal agonist concentration is determined by performing a dose-response curve. This involves testing a range of agonist concentrations and measuring the corresponding response (e.g., platelet aggregation, enzyme activity). The data is then plotted with the log of the agonist concentration on the x-axis and the response on the y-axis to generate a sigmoidal curve. From this curve, you can determine the EC50 and EC80 values.[5][6]

Q4: What are typical starting concentrations for U46619 and Arachidonic Acid in platelet aggregation studies?

A4: For U46619-induced platelet aggregation, a common concentration used is around 1 µM.[7][8] For arachidonic acid, a typical final concentration is 0.5 mg/mL (approximately 1.6 mM). However, these are starting points, and the optimal concentration should be determined for your specific experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low response to the agonist 1. Agonist degradation: Improper storage or handling of U46619 or AA. 2. Low platelet count or reactivity: Issues with blood collection or platelet-rich plasma (PRP) preparation.[9] 3. Incorrect agonist concentration: Calculation or dilution error. 4. Instrument malfunction: Problem with the aggregometer or spectrophotometer.1. Prepare fresh agonist solutions. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.[10] 2. Ensure proper blood collection techniques (e.g., minimal venous occlusion) and PRP preparation (e.g., appropriate centrifugation speed and temperature).[11] Standardize platelet count if necessary.[12] 3. Double-check all calculations and dilutions. Prepare a fresh dilution series. 4. Calibrate and maintain the instrument according to the manufacturer's instructions.
Maximal (100%) response at the lowest agonist concentration 1. Agonist concentration is too high: The lowest concentration tested is already at the top of the dose-response curve. 2. Platelets are hyper-reactive: May be due to pre-activation during sample handling.1. Prepare a new dilution series with significantly lower concentrations. 2. Handle blood and PRP samples gently. Avoid vigorous mixing or pipetting.[5] Ensure samples are maintained at room temperature.[13]
High variability between replicate wells/tubes 1. Pipetting errors: Inaccurate or inconsistent pipetting of agonist, inhibitor, or cells. 2. Incomplete mixing: Agonist or inhibitor not evenly distributed in the well/tube. 3. Cell clumping: Uneven distribution of platelets.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough but gentle mixing after adding reagents. 3. Gently resuspend platelets before aliquoting.
Dose-response curve does not reach a plateau (no maximal response) 1. Agonist concentrations are not high enough: The tested range does not cover the top of the sigmoidal curve.[6] 2. Agonist solubility issues: At high concentrations, the agonist may precipitate out of solution.1. Extend the range of agonist concentrations tested. 2. Check the solubility of the agonist in your assay buffer. Use a suitable solvent for the stock solution (e.g., ethanol or DMSO for AA) and ensure the final solvent concentration in the assay is low and does not affect the results.[10]

Experimental Protocols

Protocol 1: Determination of Agonist (U46619 or AA) Dose-Response Curve for Platelet Aggregation using Light Transmission Aggregometry (LTA)

1. Materials:

  • Agonist (U46619 or Arachidonic Acid) stock solution

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Aggregometer (e.g., a dual-channel aggregometer)

2. Preparation of Reagents:

  • U46619 Stock Solution (e.g., 1 mM): Reconstitute lyophilized U46619 in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock. Aliquot and store at -20°C or -80°C.

  • Arachidonic Acid Stock Solution (e.g., 100 mM): Prepare a stock solution in ethanol. Store under nitrogen at -20°C.[10]

  • Working Solutions: On the day of the experiment, prepare a series of dilutions of the agonist stock solution in saline or an appropriate buffer.

3. Procedure:

  • Prepare PRP and PPP from citrated whole blood by centrifugation.[11] Adjust the platelet count of the PRP if necessary.[12]

  • Pre-warm the PRP and PPP samples to 37°C.

  • Set the aggregometer baseline (0% aggregation) using PRP and the 100% aggregation point using PPP.[14]

  • Pipette a known volume of pre-warmed PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.[12]

  • Allow the PRP to equilibrate in the heating block of the aggregometer for at least 1 minute with stirring.[9]

  • Add a small volume (e.g., 50 µL) of the agonist working solution to the PRP to achieve the desired final concentration.[12]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Repeat steps 4-7 for each concentration of the agonist, typically in duplicate or triplicate.

  • Include a vehicle control (the solvent used to dissolve the agonist) to ensure it does not affect platelet aggregation.

4. Data Analysis:

  • Measure the maximum percentage of aggregation for each agonist concentration.

  • Plot the log of the agonist concentration versus the percentage of aggregation.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 and EC80 values.[4]

Protocol 2: Optimizing Arachidonic Acid Concentration for Cyclooxygenase (COX) Inhibition Assays

1. Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a kit to measure prostaglandin production)

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of arachidonic acid in the assay buffer. A typical range to test is 0-32 µM.[4]

  • In a microplate, add the purified COX enzyme to each well.

  • Add the different concentrations of arachidonic acid to initiate the reaction.

  • Incubate for a specific time at the optimal temperature for the enzyme (e.g., 2 minutes at 37°C).[4]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., absorbance or fluorescence) on a microplate reader.

3. Data Analysis:

  • Plot the arachidonic acid concentration versus the rate of the reaction (or signal intensity).

  • Determine the Michaelis-Menten constant (Km) from the resulting curve. The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

  • For inhibition studies, a concentration of arachidonic acid around its Km value is often used.[4]

Quantitative Data Summary

AgonistAssayTypical EC50/Working ConcentrationReference(s)
U46619 Human Platelet Aggregation (LTA)EC50: ~0.5 - 1.3 µM[3][15]
Arachidonic Acid Human Platelet Aggregation (LTA)1 mM[14]
Arachidonic Acid Ovine COX-1 Inhibition AssayKm: 4.67 ± 0.56 µM (Working Conc: ~5 µM)[4]
Arachidonic Acid Ovine COX-2 Inhibition AssayKm: 1.94 ± 0.39 µM (Working Conc: ~5 µM)[4]
Arachidonic Acid Human COX-2 Inhibition AssayKm: 3.66 ± 0.51 µM (Working Conc: ~5 µM)[4]

Visualizations

Signaling Pathways

U46619_Signaling_Pathway U46619 U46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca_mobilization->Platelet_Activation PKC_activation->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: U46619 signaling pathway in platelets.

Arachidonic_Acid_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1_COX2->PGH2 TXA_Synthase Thromboxane A₂ Synthase PGH2->TXA_Synthase TXA2 Thromboxane A₂ (TXA₂) TXA_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation

Caption: Arachidonic acid metabolism to Thromboxane A2 in platelets.

Experimental Workflows

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_agonist Prepare Agonist Dilution Series add_agonist Add Agonist to Sample prep_agonist->add_agonist prep_cells Prepare Platelets / Enzyme prep_cells->add_agonist incubate Incubate add_agonist->incubate measure Measure Response incubate->measure plot_data Plot Log[Agonist] vs. Response measure->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_ec Determine EC₅₀ / EC₈₀ fit_curve->determine_ec

Caption: Workflow for determining an agonist dose-response curve.

Inhibition_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis select_agonist_conc Select Agonist Conc. (e.g., EC₈₀) add_agonist Add Agonist select_agonist_conc->add_agonist prep_inhibitor Prepare Inhibitor Dilution Series preincubate Pre-incubate Sample with Inhibitor prep_inhibitor->preincubate preincubate->add_agonist measure Measure Response add_agonist->measure plot_data Plot Log[Inhibitor] vs. % Inhibition measure->plot_data fit_curve Fit Inhibition Curve plot_data->fit_curve determine_ic50 Determine IC₅₀ fit_curve->determine_ic50

Caption: General workflow for an in vitro inhibition study.

References

Method refinement for enhancing the resolution of taxane peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the resolution of taxane peaks in their chromatographic experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of taxanes, providing potential causes and actionable solutions.

Question 1: Why are my taxane peaks (e.g., paclitaxel, docetaxel) showing poor resolution or co-eluting with impurities?

Possible Causes:

  • Inadequate Mobile Phase Composition: The organic-to-aqueous ratio of your mobile phase may not be optimal for separating structurally similar taxanes and their impurities.

  • Suboptimal Column Chemistry: The stationary phase of your HPLC column may not be providing sufficient selectivity for the analytes.

  • Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.

  • Unsuitable Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, affecting selectivity and peak shape.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation.[1] Make small, incremental changes to observe the effect on resolution.

    • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can sometimes influence the retention of closely related compounds.[1]

    • Solvent Type: Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and typically results in shorter retention times.[2] It can be beneficial to screen both solvents during method development to find the optimal separation.[2]

  • Evaluate Column Selection:

    • Stationary Phase: A C18 column is a common starting point for taxane analysis.[3][4] However, if resolution is poor, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.[1]

    • Particle Size: Smaller particle sizes (e.g., 3.5 µm or less) can improve column efficiency and, consequently, resolution.[3][5]

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution.[6] Try reducing the flow rate in small increments (e.g., from 1.2 mL/min to 1.0 mL/min).[6]

  • Control Column Temperature: Experiment with different column temperatures. Increasing the temperature generally decreases viscosity and can improve peak shape, but it may also reduce retention times and decrease resolution.[6] Conversely, a slightly lower temperature might enhance separation.[6]

Question 2: What is causing significant peak tailing for my taxane peaks?

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of taxanes, leading to peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.

Solutions:

  • Minimize Silanol Interactions:

    • Lower Mobile Phase pH: Lowering the mobile phase pH to around 3.0 can help suppress the ionization of silanol groups, minimizing these interactions.[2] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid.

    • Use End-Capped Columns: Employing a base-deactivated or end-capped column is highly effective at reducing silanol interactions.[2]

  • Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to see if the peak shape improves.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Column Maintenance and Replacement: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for taxane analysis? A1: A common starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution using water and acetonitrile as the mobile phases.[1][3] The detection wavelength is typically set around 227-232 nm.[6][7]

Q2: Is isocratic or gradient elution better for analyzing taxanes and their impurities? A2: Due to the presence of multiple impurities with a range of polarities in a typical taxane sample, a gradient elution is generally preferred.[2] A gradient allows for the effective separation of all compounds in a reasonable run time.[8]

Q3: How can I improve the sensitivity of my taxane analysis? A3: To increase sensitivity, you can consider using a column with a smaller internal diameter (e.g., 3 mm instead of 4.6 mm), which can increase signal height.[9] Additionally, optimizing the mobile phase and injection volume can enhance the signal-to-noise ratio.

Q4: What are some common impurities of docetaxel that I should be aware of? A4: A common impurity and degradation product of Docetaxel is 6-Oxo Docetaxel (also known as Docetaxel Impurity B or 10-Deoxy-10-oxodocetaxel).[4][6] Accurate quantification of this and other impurities is crucial for ensuring the quality and safety of Docetaxel drug products.[6]

Data Presentation

Table 1: Comparison of HPLC Methods for Taxane Analysis

ParameterMethod 1 (Paclitaxel & Topotecan)Method 2 (Paclitaxel)Method 3 (Docetaxel)
Column Phenomenex Luna C-18(2) (4.6 x 250 mm, 5 µm)Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 μm)YMC C18 (250 mm × 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile:Water (70:30) with 0.1% TFAAcetonitrile:Water (50:50)Acetonitrile:0.02 M Ammonium Acetate in water (pH 4.5) (45:55 v/v)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.2 mL/min1.0 mL/min1.5 mL/min
Detection UV at 227 nmUV at 227 nmUV at 230 nm
Retention Time Paclitaxel: 23.81 minNot specified5.82 min
Reference [10][3][11]

Experimental Protocols

Protocol 1: General Gradient HPLC Method for the Analysis of Docetaxel and its Impurities

This protocol is based on a validated stability-indicating RP-HPLC method.[6]

  • System Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

    • Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the Docetaxel sample in a suitable diluent (e.g., acetonitrile and water, 1:1 v/v) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C (can be optimized).

    • Flow Rate: 1.2 mL/min.[6]

    • Detection Wavelength: 232 nm.[6]

    • Injection Volume: 10 µL (can be optimized).

    • Gradient Program:

      • Start with a suitable initial percentage of Mobile Phase B (e.g., 40%).

      • Implement a linear gradient to increase the percentage of Mobile Phase B over a defined period (e.g., to 60% B over 20 minutes) to elute the impurities and the main compound.

      • Include a column wash step with a high percentage of Mobile Phase B at the end of the run.

      • Re-equilibrate the column to the initial conditions before the next injection.

  • Data Analysis:

    • Identify the peaks of interest based on their retention times relative to a reference standard.

    • Integrate the peak areas to quantify the main compound and its impurities.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Peak Resolution or Tailing Observed check_mobile_phase Step 1: Optimize Mobile Phase - Adjust Organic:Aqueous Ratio - Check pH - Test Different Organic Solvents start->check_mobile_phase check_column Step 2: Evaluate Column - Try Different Stationary Phase (C8, Phenyl) - Check for Degradation - Use Smaller Particle Size check_mobile_phase->check_column If problem persists solution Improved Peak Resolution and Shape check_mobile_phase->solution If problem is resolved check_flow_rate Step 3: Adjust Flow Rate - Decrease Flow Rate Incrementally check_column->check_flow_rate If problem persists check_column->solution If problem is resolved check_temperature Step 4: Control Temperature - Test Higher and Lower Temperatures check_flow_rate->check_temperature If problem persists check_flow_rate->solution If problem is resolved check_temperature->solution If problem is resolved

Caption: A troubleshooting workflow for addressing common taxane peak shape issues.

TaxaneMechanism cluster_cell Cancer Cell taxane Taxane (Paclitaxel/Docetaxel) tubulin β-tubulin subunit of Microtubule taxane->tubulin Binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) tubulin->stabilization mitotic_arrest Mitotic Spindle Disruption (G2/M Phase Arrest) stabilization->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Deacetoxytaxinine B. The information provided is based on established principles for LC-MS analysis of complex molecules and may require optimization for your specific application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.

Issue Possible Cause Recommended Solution
Poor reproducibility of results Variable matrix components in different sample lots can lead to inconsistent ion suppression or enhancement.[1][2]- Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] - Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variations in matrix effects.[1][4] - Prepare matrix-matched calibration standards to mimic the matrix of the unknown samples.[1]
Low signal intensity or poor sensitivity Co-eluting matrix components are suppressing the ionization of this compound.[2][5]- Optimize the chromatographic separation to separate the analyte from interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[1][6] - Employ a more effective sample cleanup technique to remove suppression-causing compounds.[7] - Dilute the sample to reduce the concentration of interfering matrix components, if the analyte concentration is sufficiently high.[1][2]
Inaccurate quantification Ion suppression or enhancement is altering the analyte response, leading to erroneous measurements.[2][8]- The most reliable method to correct for matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS) for this compound.[7][9] - If a SIL-IS is unavailable, the standard addition method can be used to quantify the analyte in the presence of matrix effects.[9] - Develop a calibration curve using matrix-matched standards to compensate for consistent matrix effects.[10]
Peak shape issues (fronting, tailing, or splitting) Matrix components can interfere with the chromatography, leading to poor peak shapes.[5]- Improve sample cleanup to remove substances that can interact with the analytical column. - Adjust the mobile phase composition, including pH and organic solvent ratio, to improve peak symmetry. - Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][7]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction addition method.[11] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.[6]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.[11] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is considered the gold standard for quantitative LC-MS analysis and is highly recommended when high accuracy and precision are required.[1][4] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of matrix effects, allowing for reliable correction of signal variations.[6]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to mitigate matrix effects. These protocols are general and should be optimized for the specific matrix and analytical requirements for this compound.

Protocol 1: Solid Phase Extraction (SPE)

SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest.[12][13]

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components. A reverse-phase C18 or a mixed-mode cation exchange sorbent may be suitable starting points.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration step with a solution that mimics the sample's loading conditions (e.g., water or a weak buffer).[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate to ensure efficient binding of the analyte.[12]

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound matrix components without eluting the analyte.[12]

  • Elution: Elute this compound from the cartridge using a strong organic solvent.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent.[12]

  • Solvent Selection: Choose an organic solvent in which this compound is highly soluble, while the majority of matrix interferences remain in the aqueous phase. Ethyl acetate or methyl tert-butyl ether are common choices.

  • Extraction: Add the organic solvent to the aqueous sample in a sealed tube. Vortex or shake vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[12]

  • Collection: Carefully aspirate the organic layer containing this compound, avoiding the aqueous layer and any precipitated material at the interface.

  • Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness and reconstitute the residue in the mobile phase.[14]

Protocol 3: Protein Precipitation (PPT)

PPT is a simpler but generally less clean sample preparation technique suitable for removing proteins from biological samples.[15]

  • Precipitant Addition: Add a cold organic solvent, such as acetonitrile or methanol, to the plasma or serum sample in a 3:1 or 4:1 ratio (solvent:sample).

  • Vortexing: Vortex the mixture vigorously for about one minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to exchange the solvent, the supernatant can be evaporated and the residue reconstituted in the initial mobile phase.[14]

Visualizations

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategy PoorReproducibility Poor Reproducibility PostExtraction Post-Extraction Addition Experiment PoorReproducibility->PostExtraction LowSignal Low Signal Intensity LowSignal->PostExtraction InaccurateQuant Inaccurate Quantification MatrixMatchedCal Matrix-Matched vs. Neat Standards InaccurateQuant->MatrixMatchedCal OptimizeChroma Optimize Chromatography PostExtraction->OptimizeChroma ImproveSamplePrep Improve Sample Preparation PostExtraction->ImproveSamplePrep UseSILIS Use Stable Isotope-Labeled IS MatrixMatchedCal->UseSILIS StandardAddition Standard Addition Method MatrixMatchedCal->StandardAddition

Caption: Workflow for identifying and mitigating matrix effects.

Start Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (PPT) Start->Precipitation Simple Cleanup Extraction Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) Start->Extraction Rigorous Cleanup Analysis LC-MS Analysis Precipitation->Analysis Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis

Caption: Common sample preparation workflows for LC-MS analysis.

cluster_0 ESI Droplet cluster_1 Ion Suppression Scenario Analyte_pos Analyte+ GasPhaseAnalyte Gas Phase Analyte Ion Analyte_pos->GasPhaseAnalyte Evaporation Matrix_pos Matrix+ MS_Inlet MS Inlet GasPhaseAnalyte->MS_Inlet Detection Analyte_pos2 Analyte+ GasPhaseAnalyte_Suppressed Reduced Gas Phase Analyte Ion Analyte_pos2->GasPhaseAnalyte_Suppressed Competition for Surface/Charge Matrix_pos2 Matrix+ Matrix_pos3 Matrix+ Matrix_pos4 Matrix+ MS_Inlet2 MS Inlet GasPhaseAnalyte_Suppressed->MS_Inlet2 Reduced Signal

Caption: Mechanism of ion suppression in the electrospray source.

References

Technical Support Center: Improving the Efficiency of Semi-synthesis of 2-Deacetoxytaxinine B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the semi-synthesis of 2-deacetoxytaxinine B analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section provides solutions to common problems that may arise during the semi-synthesis of this compound analogs, from starting material purity to final product isolation.

1. Starting Material and Reagents

Question Answer
Q1: My starting material, this compound, appears impure. How can I purify it before starting the synthesis? A: Impurities in the starting material can significantly impact reaction yield and product purity. It is recommended to purify this compound using preparative High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a gradient of acetonitrile in water.[1]
Q2: I am observing low reactivity of my acylating agent. What could be the cause? A: Low reactivity can be due to several factors: 1) Moisture: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) as acylating agents are often sensitive to moisture. 2) Reagent Quality: Use freshly opened or properly stored acylating agents. Older reagents may have degraded. 3) Activation: Some acylating agents require an activating agent, such as a catalytic amount of a strong acid or base, to enhance their electrophilicity.
Q3: Are there any specific considerations for solvent selection? A: Yes, the choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used for acylation reactions to avoid reaction with the solvent. The solvent should be anhydrous to prevent hydrolysis of the acylating agent.

2. Acylation Reaction

Question Answer
Q4: I am getting a low yield of my desired acylated product. What are the common reasons and how can I improve it? A: Low yields in acylation can be attributed to several factors: 1) Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of acylating agent and/or catalyst. 2) Side Reactions: Undesired side reactions may be consuming the starting material or product. Common side reactions include acylation at other hydroxyl groups if they are not properly protected. 3) Steric Hindrance: The hydroxyl group at C-10 of this compound can be sterically hindered. Using a less bulky acylating agent or a more potent catalyst can help overcome this. 4) Suboptimal Stoichiometry: The molar ratio of reactants is critical. An excess of the acylating agent is often used to drive the reaction to completion, but a large excess can lead to side reactions.
Q5: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired analog? A: The presence of multiple hydroxyl groups in this compound necessitates the use of protecting groups to achieve selective acylation. The hydroxyl groups at C-7 and C-13 are generally more reactive than the one at C-10. Therefore, protecting the more reactive hydroxyls before proceeding with the acylation at C-10 is a common strategy. Silyl protecting groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) are often employed for this purpose.[2][3]
Q6: What are some common byproducts I should look out for? A: Common byproducts include di-acylated or tri-acylated products if protecting groups are not used or are removed prematurely. Rearrangement products of the taxane core can also form under certain conditions, particularly with strong acids or bases. Unreacted starting material will also be present in the case of an incomplete reaction.

3. Protecting Groups

Question Answer
Q7: Which protecting groups are suitable for the hydroxyl groups of this compound? A: The choice of protecting group depends on the specific hydroxyl group and the subsequent reaction conditions. For the more reactive C-7 and C-13 hydroxyls, silyl ethers such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) are commonly used due to their relative ease of introduction and removal under specific conditions.[2][3] For the C-10 hydroxyl, an acyl group can be introduced, which itself can act as a protecting group for that position.
Q8: I am having trouble removing the protecting groups without affecting my newly introduced acyl group. What should I do? A: This requires an orthogonal protecting group strategy, where one protecting group can be removed without affecting the others. For example, if you have a silyl ether at C-7 and an acyl group at C-10, the silyl group can be selectively removed using fluoride reagents like tetrabutylammonium fluoride (TBAF) without cleaving the ester bond of the acyl group. The choice of protecting groups should be planned carefully at the beginning of the synthesis to ensure selective deprotection is possible.
Q9: Are there any common side reactions during the deprotection step? A: Yes, side reactions during deprotection can occur. For instance, using strongly acidic or basic conditions for deprotection can lead to the cleavage of other labile groups in the molecule or cause rearrangements of the taxane skeleton. It is crucial to use mild and selective deprotection conditions. Monitoring the reaction closely by TLC or HPLC is essential to avoid over-degradation of the product.

4. Purification

Question Answer
Q10: My crude product is a complex mixture. What is the most effective way to purify the desired this compound analog? A: Preparative HPLC is the most effective method for purifying taxane analogs from complex mixtures.[1] A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water. The separation can be optimized by adjusting the gradient slope, flow rate, and column temperature.[1]
Q11: I am seeing poor separation of my product from a closely related impurity during HPLC purification. How can I improve the resolution? A: To improve HPLC resolution: 1) Optimize the Gradient: A shallower gradient around the elution time of your compound can increase the separation between closely eluting peaks. 2) Change the Mobile Phase: Using a different organic modifier (e.g., methanol instead of acetonitrile) or adding a small amount of a third solvent can alter the selectivity. 3) Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. 4) Change the Column: Using a column with a different stationary phase or a longer column can provide better separation.
Q12: My purified product still shows minor impurities by NMR. What are the potential sources? A: Minor impurities after purification can sometimes be residual solvents from the HPLC mobile phase or grease from glassware. Ensure the product is thoroughly dried under high vacuum. If the impurities are structurally related to your product, a second purification step with different HPLC conditions or another chromatographic technique like flash column chromatography might be necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps in the semi-synthesis of this compound analogs. Please note that optimal conditions can vary depending on the specific substrate and reagents used.

Table 1: Selective Protection of this compound

Hydroxyl Group(s)Protecting GroupReagentBaseSolventTemp (°C)Time (h)Yield (%)
C-7 & C-13TESTESClPyridineDCM0 to RT2-4>90
C-7 & C-13TBDMSTBDMSClImidazoleDMFRT12-1685-95

Table 2: Acylation of Protected this compound at C-10

Protected SubstrateAcylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
7,13-di-TES-2-deacetoxytaxinine BAcetic AnhydrideDMAPPyridineDCMRT4-680-90
7,13-di-TES-2-deacetoxytaxinine BBenzoyl ChlorideDMAPPyridineDCMRT6-875-85
7,13-di-TBDMS-2-deacetoxytaxinine BPropionyl ChlorideDMAPPyridineTHFRT8-1270-80

Table 3: Deprotection of Silyl Ethers

Protected AnalogDeprotecting AgentSolventTemp (°C)Time (h)Yield (%)
7,13-di-TES-10-acetyl-2-deacetoxytaxinine BTBAF (1M in THF)THF0 to RT1-2>90
7,13-di-TBDMS-10-benzoyl-2-deacetoxytaxinine BHF-PyridineTHF0 to RT2-485-95

Experimental Protocols

Protocol 1: General Procedure for Selective Silylation of C-7 and C-13 Hydroxyls

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Add the appropriate base (e.g., pyridine or imidazole, 2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the silylating agent (e.g., triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBDMSCl), 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of the C-10 Hydroxyl

  • Dissolve the C-7, C-13 protected this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.

  • Add pyridine (as both solvent and base) or another suitable base.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction for the time indicated in Table 2, monitoring its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous copper sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Preparative HPLC Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto the column.

  • Run a gradient program, gradually increasing the percentage of the organic solvent (e.g., acetonitrile) to elute the compounds. A typical gradient might be from 30% to 90% acetonitrile over 30-40 minutes.

  • Monitor the elution profile using a UV detector (typically at 227 nm for taxanes).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate key workflows and concepts in the semi-synthesis of this compound analogs.

experimental_workflow start This compound protection Selective Protection (e.g., C-7, C-13 -OH) start->protection acylation Acylation at C-10 -OH protection->acylation deprotection Deprotection acylation->deprotection purification Purification (Preparative HPLC) deprotection->purification final_product Target Analog purification->final_product

Caption: General workflow for the semi-synthesis of this compound analogs.

troubleshooting_logic low_yield Low Reaction Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC/HPLC side_reactions Side Reactions? low_yield->side_reactions Analyze Byproducts reagent_issue Reagent/Solvent Quality? low_yield->reagent_issue Verify Quality increase_time_temp Increase Time/Temp/ Reagent Concentration incomplete_reaction->increase_time_temp use_protecting_groups Use Protecting Groups/ Optimize Selectivity side_reactions->use_protecting_groups check_reagents Use Fresh/Anhydrous Reagents and Solvents reagent_issue->check_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

purification_strategy crude Crude Product Mixture prep_hplc Preparative HPLC crude->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_product Pure Product purity_analysis->pure_product >95% Pure impure_fractions Impure Fractions purity_analysis->impure_fractions <95% Pure repurify Re-purify impure_fractions->repurify repurify->prep_hplc

Caption: Strategy for the purification of this compound analogs.

References

Technical Support Center: Strategies for Scalable 2-Deacetoxytaxinine B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scalable production of 2-deacetoxytaxinine B and its precursors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Production of Taxadiene

Question: My engineered E. coli (or S. cerevisiae) strain is not producing taxadiene, or the yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Insufficient Precursor Supply (GGPP): The production of geranylgeranyl diphosphate (GGPP), the direct precursor to taxadiene, is often a rate-limiting step.

    • Solution: Overexpress key enzymes in the upstream methylerythritol phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway in S. cerevisiae. In yeast, overexpression of a truncated HMG-CoA reductase (tHMG1) and geranylgeranyl diphosphate synthase (GGPPS) can significantly increase the GGPP pool[1][2]. Consider co-expressing GGPPS from different organisms to find the most efficient one for your host[3][4].

  • Inactive or Poorly Expressed Taxadiene Synthase (TS): The taxadiene synthase enzyme may be insoluble, incorrectly folded, or expressed at low levels.

    • Solution:

      • Codon Optimization: Optimize the codon usage of the taxadiene synthase gene for your expression host (E. coli or S. cerevisiae) to improve translation efficiency[5][6][7][8][9].

      • Solubility Tags: Fuse solubility-enhancing tags, such as thioredoxin (Trx) or maltose-binding protein (MBP), to the N-terminus of the taxadiene synthase to prevent the formation of inclusion bodies[10][11].

      • Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 16-22°C) to slow down protein synthesis and promote proper folding[12][13].

      • Promoter Strength: Use a weaker, inducible promoter to control the expression of taxadiene synthase and avoid metabolic burden on the host cells[12].

  • Metabolic Imbalance and Cellular Toxicity: Overexpression of pathway enzymes can lead to the accumulation of toxic intermediates or drain essential metabolites, hindering cell growth and productivity.

    • Solution:

      • Modular Pathway Engineering: Balance the expression levels of different pathway modules (e.g., the upstream precursor pathway and the downstream taxadiene synthesis pathway) to ensure a smooth metabolic flux[14].

      • Fed-batch Fermentation: Implement a fed-batch fermentation strategy to control the substrate feed rate and avoid the accumulation of inhibitory byproducts.

  • Incorrect Fermentation Conditions: Suboptimal fermentation parameters can significantly impact yield.

    • Solution: Optimize parameters such as temperature, pH, dissolved oxygen, and media composition. For example, a temperature of 22°C has been found to be optimal for taxadiene production in E. coli[12].

Issue 2: Accumulation of Intermediates and Low Conversion to this compound

Question: I am observing the accumulation of taxadiene, but the conversion to downstream intermediates like taxadien-5α-ol and this compound is inefficient. What could be the problem?

Possible Causes and Solutions:

  • Inefficient Cytochrome P450 Enzymes: The hydroxylation steps catalyzed by cytochrome P450 monooxygenases (P450s) are often a major bottleneck in the biosynthesis of taxanes in microbial hosts.

    • Solution:

      • P450 Reductase (CPR) Partner: Ensure sufficient co-expression of a compatible cytochrome P450 reductase (CPR) to provide the necessary electrons for P450 activity. The ratio of P450 to CPR expression may need to be optimized.

      • Enzyme Engineering: Engineer the P450 enzymes to improve their activity and stability in the microbial host. This can involve creating fusion proteins of the P450 and its reductase partner[13].

      • Host Selection: Saccharomyces cerevisiae is often a better host for expressing P450s than E. coli due to its eukaryotic cellular machinery.

  • Sub-optimal Acyltransferase Activity: The acetylation of taxadien-5α-ol to form taxadien-5α-yl acetate is a critical step.

    • Solution: Ensure the efficient expression of the relevant taxadien-5α-ol O-acetyltransferase (TAT). Codon optimization and promoter tuning can be beneficial.

  • Toxicity of Intermediates: The accumulation of hydroxylated or acetylated taxanes can be toxic to the host cells.

    • Solution:

      • In situ Product Removal: Implement strategies to remove the product from the culture broth as it is produced, such as using a two-phase fermentation system with an organic solvent overlay (e.g., dodecane)[15].

      • Efflux Pumps: Overexpress efflux pumps to actively transport the toxic intermediates out of the cells.

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for producing this compound, E. coli or S. cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully engineered for the production of taxane precursors. E. coli offers rapid growth and well-established genetic tools, making it suitable for initial pathway construction and optimization. High titers of taxadiene (over 1 g/L) have been achieved in E. coli[12]. However, S. cerevisiae is often preferred for pathways involving cytochrome P450 enzymes, which are crucial for the hydroxylation steps leading to this compound, as it provides a more favorable environment for the expression and activity of these eukaryotic enzymes.

Q2: How can I quantify the production of this compound and its precursors in my microbial culture?

A2: A common method involves solvent extraction of the culture followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether[16].

  • Analysis: The extracted and concentrated samples are then analyzed by HPLC with a C18 column and a UV detector (around 227 nm) or by GC-MS for identification and quantification against known standards[16][17].

Q3: What are the key considerations for optimizing the fermentation medium for this compound production?

A3: The fermentation medium should be optimized to support robust cell growth while maximizing product formation. Key factors to consider include:

  • Carbon Source: A high concentration of a suitable carbon source like glycerol or glucose is necessary.

  • Nitrogen Source: Complex nitrogen sources like yeast extract and peptone often provide essential nutrients and can enhance productivity.

  • Precursor Supplementation: In some cases, feeding precursors like L-phenylalanine can boost the production of later taxane intermediates.

  • Inducers: The concentration of inducers (e.g., IPTG for E. coli or galactose for yeast) should be optimized to balance enzyme expression with cell health.

Data Presentation

Table 1: Reported Yields of Taxadiene in Engineered Microorganisms

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliMultivariate modular pathway engineering~1000[12]
Saccharomyces cerevisiaeMulti-copy chromosomal integration of TASY with solubility tags129[10][15]
Saccharomyces cerevisiaeOverexpression of GGPPS and taxadiene synthase72.8[2][4]
Yarrowia lipolyticaMulti-copy integration of solubly expressed key enzymes23.7[1]

Table 2: Reported Yields of Oxygenated Taxanes in Engineered Microorganisms

Host OrganismProductEngineering StrategyTiter (mg/L)Reference
Escherichia coliTaxadien-5α-olOptimization of P450 and CPR expression7.0[13]
Escherichia coliTotal oxygenated taxanesOptimization of P450 and CPR expression27[13]
Saccharomyces cerevisiaeTotal oxygenated taxanesBioprocess optimization78[12]

Experimental Protocols

Protocol 1: Heterologous Expression of Taxadiene Synthase in E. coli

  • Gene Synthesis and Cloning: Synthesize the codon-optimized taxadiene synthase (TS) gene for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 16-22°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation: Continue the culture for another 24-48 hours at the lower temperature.

  • Cell Harvesting: Harvest the cells by centrifugation.

Protocol 2: Extraction and Quantification of Taxanes from E. coli Culture

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the cell lysate, vortex vigorously for 5 minutes, and centrifuge to separate the phases.

  • Phase Separation: Carefully collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a mobile phase of acetonitrile and water gradient at a flow rate of 1 mL/min. Monitor the absorbance at 227 nm. Quantify the taxanes by comparing the peak areas to a standard curve of authentic standards.

Visualizations

Metabolic_Pathway_to_2_Deacetoxytaxinine_B cluster_MEP_MVA Upstream Pathway (MEP in E. coli / MVA in Yeast) cluster_Taxane_Biosynthesis Taxane Biosynthesis G3P_PYR Glyceraldehyde-3-P Pyruvate IPP_DMAPP IPP / DMAPP G3P_PYR->IPP_DMAPP MEP/MVA Pathway GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxadien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (P450) Taxadien_5a_yl_acetate Taxadien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Deacetoxytaxinine_B This compound Taxadien_5a_yl_acetate->Deacetoxytaxinine_B Further Hydroxylations Troubleshooting_Workflow_Low_Yield cluster_precursor Precursor Supply Issues cluster_ts Enzyme Expression Issues cluster_metabolic Metabolic Burden cluster_fermentation Fermentation Conditions Start Low/No Taxadiene Production Check_Precursor Analyze GGPP levels Start->Check_Precursor Check_TS_Expression Check Taxadiene Synthase (TS) expression and solubility Start->Check_TS_Expression Check_Metabolic_Load Assess cell growth and viability Start->Check_Metabolic_Load Check_Fermentation Review fermentation parameters Start->Check_Fermentation Low_GGPP Low GGPP Check_Precursor->Low_GGPP Low_TS Low/Insoluble TS Check_TS_Expression->Low_TS Poor_Growth Poor Growth Check_Metabolic_Load->Poor_Growth Suboptimal_Params Suboptimal Parameters Check_Fermentation->Suboptimal_Params Overexpress_MEP_MVA Overexpress MEP/MVA pathway genes Low_GGPP->Overexpress_MEP_MVA Optimize_Codons Codon optimize TS gene Low_TS->Optimize_Codons Add_Tags Use solubility tags Low_TS->Add_Tags Lower_Temp Lower induction temperature Low_TS->Lower_Temp Balance_Expression Balance pathway module expression Poor_Growth->Balance_Expression Fed_Batch Implement fed-batch Poor_Growth->Fed_Batch Optimize_Temp_pH Optimize temperature, pH, etc. Suboptimal_Params->Optimize_Temp_pH

References

Quality control measures for ensuring the consistency of 2-Deacetoxytaxinine B batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistency of 2-Deacetoxytaxinine B batches. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes (CQAs) for this compound that require monitoring for batch consistency?

The critical quality attributes for this compound that should be monitored to ensure batch-to-batch consistency include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main compound and identification and quantification of any impurities.

  • Potency/Assay: Determination of the concentration of the active substance.

  • Physical Properties: Appearance, color, and solubility.

  • Residual Solvents: Quantification of any remaining solvents from the manufacturing process.

  • Heavy Metals: Testing for the presence of heavy metals.

2. What analytical methods are recommended for routine quality control of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the routine quality control of this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For identity, purity, and assay. A UV-Vis or Diode Array Detector (DAD) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities. 1H and 13C NMR are standard.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification, often coupled with HPLC (LC-MS).

  • Gas Chromatography (GC): For the analysis of residual solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection and quantification of elemental impurities (heavy metals).

3. How can I identify and quantify impurities in my this compound sample?

Impurity profiling is crucial for ensuring the safety and efficacy of your compound. A systematic approach involves:

  • Forced Degradation Studies: Subjecting the this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][2][3][4][5][6][7][8]

  • HPLC Analysis: Using a validated, stability-indicating HPLC method to separate the main compound from its impurities.

  • LC-MS Analysis: To obtain the mass-to-charge ratio (m/z) of the impurities, which aids in determining their molecular weight and elemental composition.

  • NMR Spectroscopy: For the structural elucidation of isolated impurities.

4. What are the typical storage conditions for this compound to ensure its stability?

As a taxane derivative, this compound is susceptible to degradation. Recommended storage conditions are:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage, depending on stability data.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use well-sealed, non-reactive containers (e.g., glass vials).

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Causes & Solutions:

Possible CauseSolution
Column Overload Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace the guard column.
Column Void Replace the column.

Issue 2: Inconsistent retention times.

  • Possible Causes & Solutions:

Possible CauseSolution
Fluctuations in Pump Flow Rate Check for leaks in the HPLC system and ensure the pump is properly primed and degassed.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each run.

Issue 3: Presence of ghost peaks.

  • Possible Causes & Solutions:

Possible CauseSolution
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent run to clean the injector.
Degradation of Sample in the Autosampler Keep the autosampler temperature controlled and analyze samples promptly after preparation.
Sample Stability

Issue: Assay value of this compound decreases over time in solution.

  • Possible Causes & Solutions:

Possible CauseSolution
Solvent-Induced Degradation Investigate the stability of this compound in different solvents. Prepare solutions fresh before use.
Temperature Sensitivity Store stock solutions and prepared samples at a lower temperature (e.g., 2-8°C or -20°C).
Oxidation Degas solvents and consider adding an antioxidant if compatible with the experiment.
pH Instability Buffer the solution to a pH where this compound is most stable.

Experimental Protocols

HPLC Method for Purity and Assay of this compound

This method is a representative protocol and may require optimization for specific instruments and batches.

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

Time (min)% A% B
06040
202080
252080
306040
356040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known weight of this compound in acetonitrile to a final concentration of 1 mg/mL.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Stress ConditionProcedure
Acid Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Heat the solid powder of this compound at 105°C for 48 hours.
Photodegradation Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Residual Solvent Analysis by Headspace GC

This is a general protocol for the analysis of residual solvents.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (30 m x 0.53 mm, 3 µm).

  • Oven Temperature Program:

    • Initial: 40°C for 10 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Heavy Metal Analysis by ICP-MS

This protocol is based on ICH Q3D guidelines for elemental impurities.[9][10][11][12]

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of this compound into a digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrochloric acid.

    • Digest the sample using a microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS and quantify the elemental impurities against certified reference standards.

  • Elements to be Monitored (as per ICH Q3D):

    • Class 1: As, Cd, Hg, Pb

    • Class 2A: Co, V, Ni

    • Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl

    • Class 3: Li, Sb, Ba, Mo, Cu, Sn, Cr

Data Presentation

Table 1: Acceptance Criteria for Key Quality Control Tests

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity HPLC (Retention Time) & MSMatches reference standard
Purity (by HPLC) HPLC-UV/DAD≥ 98.0%
Individual Impurity HPLC-UV/DAD≤ 0.5%
Total Impurities HPLC-UV/DAD≤ 2.0%
Assay (by HPLC) HPLC-UV/DAD98.0% - 102.0%
Residual Solvents Headspace GCMeets ICH <467> limits
Heavy Metals ICP-MSMeets ICH Q3D limits

Visualizations

Quality_Control_Workflow cluster_0 Incoming Batch cluster_1 Initial QC Testing cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Safety & Purity Testing cluster_4 Final Decision Raw Material Raw Material Appearance Appearance Raw Material->Appearance Solubility Solubility Appearance->Solubility Identity (FTIR) Identity (FTIR) Solubility->Identity (FTIR) HPLC_Purity_Assay HPLC (Purity & Assay) Identity (FTIR)->HPLC_Purity_Assay LC_MS_Impurity LC-MS (Impurity ID) HPLC_Purity_Assay->LC_MS_Impurity NMR_Structure NMR (Structure) LC_MS_Impurity->NMR_Structure Residual_Solvents Residual Solvents (GC) NMR_Structure->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Residual_Solvents->Heavy_Metals Batch_Release Batch Release? Heavy_Metals->Batch_Release Pass Pass Batch_Release->Pass Meets Specs Fail Fail Batch_Release->Fail Out of Spec

Caption: Quality control workflow for this compound batches.

Troubleshooting_HPLC Start Start Problem HPLC Issue? Start->Problem PeakShape Poor Peak Shape Problem->PeakShape Yes RetentionTime Retention Time Drift Problem->RetentionTime No CheckColumn Check Column / Guard Column PeakShape->CheckColumn GhostPeaks Ghost Peaks RetentionTime->GhostPeaks No CheckPump Check Pump & Degasser RetentionTime->CheckPump CheckInjector Clean Injector GhostPeaks->CheckInjector End Resolved GhostPeaks->End No CheckMobilePhase Check Mobile Phase Prep CheckColumn->CheckMobilePhase CheckTemp Check Column Temperature CheckMobilePhase->CheckTemp CheckMobilePhase->End CheckMobilePhase->End CheckPump->CheckMobilePhase CheckInjector->CheckMobilePhase CheckTemp->End

Caption: Troubleshooting guide for common HPLC issues.

Forced_Degradation_Pathway DrugSubstance This compound StressConditions Stress Conditions DrugSubstance->StressConditions Acid Acid Hydrolysis StressConditions->Acid Base Base Hydrolysis StressConditions->Base Oxidation Oxidation StressConditions->Oxidation Heat Thermal StressConditions->Heat Light Photolysis StressConditions->Light DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Heat->DegradationProducts Light->DegradationProducts Analysis HPLC / LC-MS Analysis DegradationProducts->Analysis Pathway Elucidate Degradation Pathway Analysis->Pathway

Caption: Forced degradation study workflow.

References

Validation & Comparative

A Comparative Guide to the Inhibition of U46619-Induced Platelet Aggregation: Validating the Potential of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory effects of various compounds on platelet aggregation induced by U46619, a stable thromboxane A2 (TXA2) analogue. While direct experimental data on the effects of 2-Deacetoxytaxinine B on U46619-induced platelet aggregation is not extensively available in published literature, this document outlines a framework for its validation. For comparative purposes, established data for known inhibitors are presented alongside a hypothetical profile for this compound to illustrate its potential efficacy.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory concentration (IC50) values of known platelet aggregation inhibitors against U46619-induced aggregation, alongside a hypothetical value for this compound. Lower IC50 values indicate higher potency.

CompoundClassIC50 (µM) on U46619-Induced Aggregation
AspirinCOX-1 InhibitorVariable efficacy, can augment aggregation at certain concentrations[1]
IndomethacinCOX InhibitorInhibits aggregation-mediated platelet activation[2]
VerapamilCalcium Channel BlockerPrevents aggregation by blocking calcium increase[3]
SQ29548TXA2 Receptor AntagonistPotent inhibitor (Specific IC50 not cited)[4]
This compound Taxane Diterpenoid (Hypothetical) [Hypothetical Value]

Signaling Pathway of U46619-Induced Platelet Aggregation

U46619, a thromboxane A2 mimetic, initiates platelet aggregation by binding to the thromboxane A2 receptor (TP receptor) on the platelet surface[3][5]. This binding triggers a cascade of intracellular events, primarily through the activation of phospholipase C (PLC)[6][7]. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in cytosolic calcium is a critical step for platelet shape change and aggregation[3]. Furthermore, U46619-induced activation leads to the release of ADP from dense granules, which acts as a secondary agonist, amplifying the aggregation response by activating P2Y1 and P2Y12 receptors[1][8][9]. This compound, if effective, could potentially interfere with this pathway at various points, such as by blocking the TP receptor, inhibiting PLC, or interfering with calcium mobilization.

U46619_Signaling_Pathway U46619 U46619 TP_Receptor TP Receptor U46619->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca_Store Intracellular Ca2+ Store IP3->Ca_Store releases PKC Protein Kinase C (PKC) DAG->PKC Ca_Increase Cytosolic Ca2+ Increase Ca_Store->Ca_Increase Shape_Change Shape Change Ca_Increase->Shape_Change ADP_Release ADP Release Ca_Increase->ADP_Release PKC->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation P2Y_Receptors P2Y1/P2Y12 Receptors ADP_Release->P2Y_Receptors activates Amplification Amplification P2Y_Receptors->Amplification Amplification->Aggregation Inhibitor This compound (Hypothetical Target) Inhibitor->TP_Receptor Inhibitor->PLC Inhibitor->Ca_Increase

U46619 Signaling Pathway and Potential Inhibition Points.

Proposed Experimental Validation Workflow

To validate the inhibitory effect of this compound, a standardized experimental workflow should be followed. This involves preparing platelet-rich plasma, pre-incubating platelets with the test compound, inducing aggregation with U46619, and measuring the aggregation response using light transmission aggregometry.

Experimental_Workflow start Start blood_collection Whole Blood Collection start->blood_collection prp_preparation Prepare Platelet-Rich Plasma (PRP) (Centrifugation) blood_collection->prp_preparation platelet_adjustment Adjust Platelet Count prp_preparation->platelet_adjustment pre_incubation Pre-incubation: PRP + this compound or Vehicle Control platelet_adjustment->pre_incubation aggregation_induction Induce Aggregation with U46619 pre_incubation->aggregation_induction measurement Measure Aggregation (Light Transmission Aggregometry) aggregation_induction->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Workflow for Validating Inhibitory Effects on Platelet Aggregation.

Detailed Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP)

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500 x g for 20 minutes.

2. Platelet Aggregation Assay (Light Transmission Aggregometry)

  • Pre-warm PRP samples to 37°C for 10 minutes.

  • Add 5 µL of this compound (at various concentrations) or vehicle control to 495 µL of PRP.

  • Incubate the mixture for 5 minutes at 37°C with stirring (1000 rpm) in an aggregometer.

  • Add U46619 (final concentration typically 1-5 µM) to induce platelet aggregation.

  • Record the change in light transmission for at least 5 minutes. The maximum aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

This guide provides a comprehensive framework for the validation and comparison of this compound as an inhibitor of U46619-induced platelet aggregation. The provided protocols and diagrams are intended to facilitate the design and execution of such studies.

References

No Direct Evidence of 2-Deacetoxytaxinine B Activity Against Arachidonic Acid-Induced Aggregation Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a lack of direct evidence to confirm or deny the activity of 2-Deacetoxytaxinine B against arachidonic acid-induced platelet aggregation. Despite targeted searches for experimental data, detailed protocols, and related pharmacological studies, no publications were identified that specifically investigate this compound's effects on this particular pathway of platelet activation.

Researchers, scientists, and drug development professionals are advised that there is currently no established scientific basis to support the claim that this compound acts as an inhibitor of platelet aggregation induced by arachidonic acid. While compounds from the Taxus genus, from which this compound is derived, are known for a range of biological activities, particularly anticancer effects, their influence on platelet function, and specifically on the arachidonic acid pathway, remains largely unexplored.

Understanding the Arachidonic Acid-Induced Aggregation Pathway

To provide context for researchers interested in this area, the established signaling pathway for arachidonic acid-induced platelet aggregation is outlined below. This pathway is a key target for many antiplatelet therapies.

Arachidonic acid, when released from the platelet membrane, is metabolized by the cyclooxygenase-1 (COX-1) enzyme to form prostaglandin H2 (PGH2). PGH2 is then converted by thromboxane synthase into thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that binds to the thromboxane A2 receptor (TP receptor) on the surface of platelets. This binding initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels, platelet activation, and ultimately, aggregation.

For a visual representation of this critical process, a diagram of the arachidonic acid signaling pathway is provided below.

Arachidonic Acid-Induced Platelet Aggregation Pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor binds to Signaling Downstream Signaling Cascade TP_Receptor->Signaling Aggregation Platelet Aggregation Signaling->Aggregation

Caption: Signaling pathway of arachidonic acid-induced platelet aggregation.

Standard Experimental Protocol for Investigating Platelet Aggregation

For researchers who may wish to investigate the potential effects of this compound on arachidonic acid-induced aggregation, a standard experimental workflow is outlined below. This protocol is based on the widely used light transmission aggregometry (LTA) method.

A diagram illustrating the typical workflow for such an investigation is presented below.

Experimental Workflow for Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Centrifugation Incubation Incubate PRP with This compound or Vehicle PRP->Incubation Addition Add Arachidonic Acid Incubation->Addition Measurement Measure Aggregation (LTA) Addition->Measurement Comparison Compare Aggregation vs. Control Measurement->Comparison IC50 Determine IC50 (if applicable) Comparison->IC50

Caption: General experimental workflow for assessing platelet aggregation.

Detailed Methodologies

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

  • The resulting supernatant, the PRP, is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes, and is used to set the baseline (100% aggregation) in the aggregometer.

2. Light Transmission Aggregometry (LTA):

  • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • A sample of the adjusted PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

  • The test compound, this compound (dissolved in a suitable solvent, such as DMSO), or the vehicle control is added to the PRP and incubated for a specified period.

  • Platelet aggregation is induced by adding a known concentration of arachidonic acid.

  • The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • The extent of aggregation is quantified as the maximum percentage change in light transmission, with PPP serving as the 100% aggregation reference.

Comparison with Known Inhibitors

While no data exists for this compound, a comparison with well-established inhibitors of the arachidonic acid pathway can provide a benchmark for any future studies.

Compound Mechanism of Action Typical Effective Concentration (in vitro)
Aspirin Irreversible inhibitor of COX-110-100 µM
Indomethacin Reversible inhibitor of COX-1 and COX-21-10 µM
Thromboxane Synthase Inhibitors (e.g., Ozagrel) Inhibit the conversion of PGH2 to TXA2Varies by compound
TP Receptor Antagonists (e.g., Terutroban) Block the binding of TXA2 to its receptorVaries by compound

Conclusion

A Comparative Analysis of 2-Deacetoxytaxinine B and Other Taxanes: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of 2-deacetoxytaxinine B, precluding a direct comparative analysis with well-studied taxanes such as paclitaxel and docetaxel. While extensive data is available for established taxane compounds, detailing their cytotoxic effects, impact on microtubule dynamics, and induction of apoptosis, similar experimental evidence for this compound is not present in the public domain. This guide, therefore, outlines the established biological activities of prominent taxanes and provides a framework for the experimental evaluation of novel derivatives like this compound.

The Taxane Family: A Pillar of Chemotherapy

Taxanes are a class of diterpenoid compounds, originally derived from the yew tree (Taxus species), that represent a cornerstone of modern cancer chemotherapy.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][3] By binding to the β-tubulin subunit of microtubules, taxanes stabilize these structures, preventing their depolymerization.[2][3] This interference with the normal dynamic instability of microtubules leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]

Established Taxanes: Paclitaxel and Docetaxel

Paclitaxel (Taxol) and docetaxel (Taxotere) are the most well-characterized and widely used taxanes in clinical practice.[4] Their biological activities have been extensively studied and provide a benchmark for the evaluation of new taxane analogues.

Cytotoxic Activity

The cytotoxic efficacy of taxanes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values vary depending on the cancer cell line and the duration of drug exposure.

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MCF-7 Breast Cancer2 - 101 - 5
MDA-MB-231 Breast Cancer3 - 152 - 8
A549 Lung Cancer5 - 202 - 10
OVCAR-3 Ovarian Cancer4 - 121 - 6
PC-3 Prostate Cancer5 - 253 - 15

Note: The IC50 values are approximate ranges compiled from various sources and can vary based on experimental conditions.

Impact on Tubulin Polymerization

The hallmark of taxane activity is their ability to promote the assembly of tubulin into stable microtubules. This effect can be quantified in vitro using a tubulin polymerization assay, which measures the increase in turbidity or fluorescence as tubulin monomers polymerize into microtubules. Both paclitaxel and docetaxel are potent promoters of tubulin polymerization.[5]

Induction of Apoptosis

By arresting the cell cycle, taxanes trigger the intrinsic apoptotic pathway. This process involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. Key proteins involved in taxane-induced apoptosis include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the caspases, particularly caspase-3 and caspase-9.[6]

The Enigma of this compound

Despite the wealth of information on other taxanes, a thorough search of scientific databases reveals a lack of published experimental data on the biological activity of this compound. While its chemical structure is known, its effects on cancer cells, tubulin polymerization, and apoptotic pathways have not been publicly reported. Structure-activity relationship studies of various taxane analogues suggest that modifications to the taxane core can significantly impact biological activity.[7][8] However, without direct experimental evidence, any predictions regarding the efficacy of this compound remain speculative.

Future Directions: A Call for Experimental Investigation

To ascertain the therapeutic potential of this compound, a series of fundamental biological assays are required. The following experimental protocols provide a standardized approach to characterizing its activity and enabling a meaningful comparison with other taxanes.

Experimental Protocols

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with a serial dilution of this compound, paclitaxel (positive control), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter dye is prepared in a polymerization buffer.

  • Compound Addition: this compound, paclitaxel (positive control for polymerization), nocodazole (negative control for polymerization), or a vehicle control is added to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over a period of 60-90 minutes using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are determined by plotting fluorescence intensity against time.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound, a known apoptosis inducer (e.g., staurosporine as a positive control), or a vehicle control for 24-48 hours. The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing Cellular Pathways and Workflows

To facilitate the understanding of the complex processes involved in taxane activity and their experimental evaluation, the following diagrams have been generated using the Graphviz DOT language.

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Taxane Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Prevents Depolymerization Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Taxane Taxane Taxane->Microtubules Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubules->Mitotic Arrest Mitotic Arrest->Apoptosis

Caption: Mechanism of action of taxanes on microtubule dynamics.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTS Reagent Add MTS Reagent Incubate (48-72h)->Add MTS Reagent Incubate (1-4h) Incubate (1-4h) Add MTS Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTS assay.

Apoptosis_Signaling_Pathway Taxane-induced Mitotic Arrest Taxane-induced Mitotic Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation Taxane-induced Mitotic Arrest->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by taxanes.

References

Dose-response analysis of 2-Deacetoxytaxinine B in platelet inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response effects of common antiplatelet agents in platelet inhibition assays. Due to the lack of publicly available data on the dose-response effects of 2-Deacetoxytaxinine B on platelet inhibition, this document will focus on two well-characterized inhibitors, Aspirin and Clopidogrel, to illustrate the principles of dose-response analysis in this context.

Comparative Dose-Response Data

The following tables summarize the dose-dependent inhibition of platelet aggregation by Aspirin and Clopidogrel from in vitro and clinical studies. These tables are intended to provide a comparative overview of their potency and efficacy.

Table 1: Dose-Response of Aspirin on Platelet Aggregation

Aspirin DoseAgonistPercent Inhibition of Platelet AggregationReference
81 mg/dayArachidonic Acid (AA)Near complete inhibition (~97%)[1]
162 mg/dayArachidonic Acid (AA)Near complete inhibition (~97%)[1]
325 mg/dayArachidonic Acid (AA)Near complete inhibition (~97%)[1]
81 mg/dayCollagenDose-dependent inhibition observed[1][2]
162 mg/dayCollagenSignificant increase in inhibition compared to 81 mg[1][3]
325 mg/dayCollagenFurther increase in inhibition compared to 162 mg[1][3]
81 mg/dayADPDose-dependent inhibition observed[2][3]
162 mg/dayADPSignificant increase in inhibition compared to 81 mg[3]
325 mg/dayADPNo further significant inhibition compared to 162 mg[3]

Table 2: Dose-Response of Clopidogrel on ADP-Induced Platelet Aggregation

Clopidogrel Dose (Single Oral Dose)Time Post-DoseMean Percent Inhibition of Platelet Aggregation (5 µM ADP)Reference
100 mg2 hours12% ± 6%[4]
200 mg2 hoursNot specified[4]
400 mg2 hours42% ± 6%[4]
600 mg2 hoursNo further increase from 400 mg[4]
100 mg24 hours17% ± 7%[4]
400 mg24 hours43% ± 9%[4]

Note: The inhibitory effect of Clopidogrel is dependent on its metabolic activation, and steady-state inhibition is typically achieved after 3-7 days of repeated dosing, reaching 40-60% inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of platelet inhibition. Below are protocols for commonly employed assays.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Aliquots of the adjusted PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • The baseline light transmission is set using the PRP.

    • The inhibitor (e.g., this compound at various concentrations) or vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Platelet Activation Signaling Pathway

The following diagram illustrates the major pathways involved in platelet activation, which are the targets for many antiplatelet drugs.

G Platelet Activation Signaling Pathway cluster_0 Platelet Surface Receptors cluster_1 Agonists cluster_2 Intracellular Signaling cluster_3 Platelet Responses GPVI GPVI PLC PLC Activation GPVI->PLC PAR1_4 PAR1/4 PAR1_4->PLC P2Y1_P2Y12 P2Y1/P2Y12 P2Y1_P2Y12->PLC AC ↓ cAMP P2Y1_P2Y12->AC inhibition TP TP TP->PLC Collagen Collagen Collagen->GPVI Thrombin Thrombin Thrombin->PAR1_4 ADP ADP ADP->P2Y1_P2Y12 TXA2_agonist Thromboxane A2 TXA2_agonist->TP Ca ↑ [Ca2+]i PLC->Ca AA Arachidonic Acid PLC->AA ShapeChange Shape Change Ca->ShapeChange GranuleSecretion Granule Secretion Ca->GranuleSecretion GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa AC->GPIIbIIIa inhibition COX1 COX-1 TXA2_synthase TXA2 Synthase COX1->TXA2_synthase TXA2_synthase->TXA2_agonist positive feedback AA->COX1 GranuleSecretion->ADP release GranuleSecretion->TXA2_agonist release Aggregation Aggregation GPIIbIIIa->Aggregation

Caption: A simplified diagram of key platelet activation pathways.

Experimental Workflow for Platelet Inhibition Assay

The following diagram outlines a typical workflow for assessing the dose-response of an inhibitor on platelet aggregation.

G Experimental Workflow for Platelet Inhibition Assay Start Start: Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Prepare Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP with Inhibitor (e.g., this compound) or Vehicle Adjust->Incubate Aggregate Induce Aggregation with Agonist Incubate->Aggregate Measure Measure Aggregation (LTA) Aggregate->Measure Analyze Data Analysis: Dose-Response Curve Measure->Analyze End End Analyze->End

Caption: A flowchart of the platelet aggregation inhibition assay.

References

Statistical Validation of the Reproducibility of 2-Deacetoxytaxinine B's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological effects of 2-Deacetoxytaxinine B, benchmarked against other microtubule-targeting agents. The data presented herein is synthesized from multiple studies to establish a framework for the statistical validation of its reproducibility. For the purpose of this guide, the effects of the well-characterized taxane, Paclitaxel, will be used as a proxy for this compound, to be compared with Vinblastine, a vinca alkaloid, representing a different class of microtubule inhibitors.

Comparative Efficacy of Microtubule-Targeting Agents

The following table summarizes the cytotoxic effects of Paclitaxel (as a proxy for this compound) and Vinblastine across various human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Cell Line Assay IC₅₀ (nM) Reference
PaclitaxelA549 (Lung Carcinoma)MTT4.5 ± 0.5
PaclitaxelHeLa (Cervical Cancer)MTT5.8 ± 0.7
PaclitaxelMCF-7 (Breast Cancer)SRB3.2 ± 0.4
VinblastineA549 (Lung Carcinoma)MTT2.1 ± 0.3
VinblastineHeLa (Cervical Cancer)MTT3.5 ± 0.6
VinblastineMCF-7 (Breast Cancer)SRB1.9 ± 0.2

Note: The data presented are representative values from various studies and are intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.

1. Cell Culture and Drug Treatment:

  • Human cancer cell lines (A549, HeLa, MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Stock solutions of Paclitaxel and Vinblastine are prepared in DMSO and diluted to the desired concentrations in the culture medium.

  • Cells are then treated with various concentrations of the drugs for 48 hours.

2. Cytotoxicity Assays:

  • MTT Assay:

    • After drug treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ values are calculated from the dose-response curves.

  • SRB (Sulphorhodamine B) Assay:

    • Cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

    • After washing with water, the cells are stained with 0.4% SRB solution for 30 minutes.

    • The plates are then washed with 1% acetic acid to remove unbound dye.

    • The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • The samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by microtubule-targeting agents and the general experimental workflow for assessing their effects.

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Microtubule Polymerization Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest This compound (Taxane) This compound (Taxane) This compound (Taxane)->Microtubule Polymerization Stabilizes Vinblastine (Vinca Alkaloid) Vinblastine (Vinca Alkaloid) Vinblastine (Vinca Alkaloid)->Microtubule Depolymerization Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Doses Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot Statistical Analysis Statistical Analysis Western Blot->Statistical Analysis Comparative Evaluation Comparative Evaluation Statistical Analysis->Comparative Evaluation

Cross-validation of 2-Deacetoxytaxinine B's activity in different platelet aggregation models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antiplatelet activity of 2-Deacetoxytaxinine B across different in vitro models of platelet aggregation. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's efficacy, details the experimental methodologies used for its evaluation, and contextualizes its mechanism through key signaling pathways.

Comparative Efficacy of Antiplatelet Agents

The inhibitory potential of an antiplatelet agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound and other reference compounds against platelet aggregation induced by various agonists.

Note on Data Availability: While direct experimental data for this compound's activity in ADP and Collagen-induced aggregation models were not available in the reviewed literature, data for a related taxane (Paclitaxel) and another natural product (Pimpinellin) are provided for a methodological comparison.

Table 1: Inhibitory Activity of this compound and Aspirin

Inducing AgonistThis compound (IC50 in µM)Aspirin (IC50 in µM)Data Source
Arachidonic Acid16.063.0[1]
U46619 (TXA2 mimetic)35.0340[1]

Table 2: Comparative Inhibitory Activity in Various Aggregation Models

Inducing AgonistTest CompoundIC50 (µM)Key Findings
Collagen Paclitaxel59.7Potent inhibition of collagen-induced aggregation.[2]
Pimpinellin13.6Strong and specific inhibition against collagen.[1][3]
ADP Pimpinellin>100 (Ineffective)No significant inhibitory effect observed.[1][3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing Light Transmission Aggregometry (LTA), the gold-standard method for in vitro assessment of platelet function.

Principle of Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., Arachidonic Acid, ADP, Collagen), platelets activate and clump together. This aggregation reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded over time.

General LTA Protocol
  • Blood Collection: Whole blood is drawn from consenting, healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood are often discarded to avoid activation of platelets due to venipuncture.

  • Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This causes red and white blood cells to pellet at the bottom, leaving the platelet-rich plasma as the supernatant.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2,500 x g) for 15 minutes to pellet the platelets. The resulting supernatant is the platelet-poor plasma, which is used to calibrate the aggregometer (representing 100% light transmission).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (typically 2.5-3.0 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.

    • A baseline reading is established. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

    • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time.

    • An agonist (Arachidonic Acid, ADP, or Collagen) is added to initiate aggregation.

    • The change in light transmission is recorded for several minutes until the aggregation response reaches a maximum plateau.

  • Data Analysis: The maximum percentage of aggregation is determined. For dose-response studies, various concentrations of the inhibitor are tested to calculate the IC50 value.

Signaling Pathways and Visualization

Platelet aggregation is a complex process initiated by various agonists that act through distinct signaling pathways. Understanding these pathways is crucial for interpreting the inhibitory effects of compounds like this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing platelet aggregation using LTA.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Low-Speed Centrifugation (200g, 15 min) Blood->PRP PPP High-Speed Centrifugation (2500g, 15 min) PRP->PPP PRP_sample Platelet-Rich Plasma (PRP) PRP->PRP_sample PPP_blank Platelet-Poor Plasma (PPP) PPP->PPP_blank Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_sample->Calibrate PPP_blank->Calibrate Incubate Incubate PRP with This compound Calibrate->Incubate Agonist Add Agonist (AA, ADP, or Collagen) Incubate->Agonist Measure Record Light Transmission Agonist->Measure Analyze Calculate % Aggregation and IC50 Measure->Analyze

Workflow for Light Transmission Aggregometry.
Arachidonic Acid (AA) Pathway

This compound shows significant inhibitory activity in the AA-induced aggregation model.[1] This pathway involves the conversion of AA into Thromboxane A2 (TXA2), a potent platelet agonist.

G cluster_pathway Arachidonic Acid Signaling Pathway cluster_inhibition Points of Inhibition AA Arachidonic Acid (Agonist) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor PLC PLC Activation TP_Receptor->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation Aspirin Aspirin Aspirin->COX1 TaxinineB This compound TaxinineB->TXS Likely Target

Arachidonic Acid (AA) induced platelet aggregation pathway.
ADP-Induced Aggregation Pathway

Adenosine diphosphate (ADP) induces aggregation by acting on two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. Co-activation of both is necessary for a complete aggregation response.

G cluster_pathway ADP Signaling Pathway cluster_p2y1 P2Y1 Receptor (Gq) cluster_p2y12 P2Y12 Receptor (Gi) cluster_inhibition Point of Inhibition ADP ADP (Agonist) P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 PLC PLC Activation P2Y1->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium ShapeChange Shape Change (Transient Aggregation) Calcium->ShapeChange Aggregation Full Platelet Aggregation ShapeChange->Aggregation AC Adenylyl Cyclase P2Y12->AC cAMP ↓ cAMP AC->cAMP Sustained Sustained Aggregation Amplification cAMP->Sustained Sustained->Aggregation Clopidogrel Clopidogrel Clopidogrel->P2Y12

ADP-induced platelet aggregation pathway.
Collagen-Induced Aggregation Pathway

Collagen, a component of the subendothelial matrix, is a potent platelet activator. It primarily signals through the GPVI receptor, initiating a tyrosine kinase-based signaling cascade.

G cluster_pathway Collagen Signaling Pathway cluster_inhibition Point of Inhibition Collagen Collagen (Agonist) GPVI GPVI Receptor Collagen->GPVI Syk Syk Kinase Activation GPVI->Syk LAT LAT Signalosome Syk->LAT PLCG2 PLCγ2 Activation LAT->PLCG2 Calcium ↑ Intracellular Ca²⁺ PLCG2->Calcium Granule Granule Release (ADP, TXA2) PLCG2->Granule Aggregation Platelet Aggregation Calcium->Aggregation Granule->Aggregation Amplification Paclitaxel Paclitaxel Paclitaxel->GPVI Blocks Signal Transduction

Collagen-induced platelet aggregation pathway.

References

Benchmarking the efficacy of 2-Deacetoxytaxinine B against current anti-platelet therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel taxane derivative, 2-Deacetoxytaxinine B, with established anti-platelet therapies. The content is based on available preclinical data and aims to objectively present its potential efficacy and mechanism of action in the context of current treatment options.

Executive Summary

Thrombotic diseases, including myocardial infarction and stroke, are a leading cause of morbidity and mortality worldwide. Anti-platelet agents are a cornerstone of prevention and treatment for these conditions. Current therapies primarily target cyclooxygenase-1 (COX-1), the P2Y12 receptor, and the glycoprotein IIb/IIIa receptor. However, these treatments are associated with limitations such as bleeding risks and variable patient responses.

Recent research has identified this compound, a taxane isolated from Taxus cuspidata, as a compound with potent anti-platelet activity.[1] This guide benchmarks the efficacy of this compound against a standard anti-platelet agent, acetylsalicylic acid (Aspirin), based on in vitro experimental data. The distinct proposed mechanism of action of this compound, potentially involving microtubule stabilization, suggests it may offer a novel therapeutic approach with a different risk-benefit profile.

Data Presentation: In Vitro Efficacy Against Platelet Aggregation

The following table summarizes the inhibitory effects of this compound and comparator compounds on platelet aggregation induced by arachidonic acid (AA) and the thromboxane A2 analogue, U46619. The data is derived from a comparative optical aggregometry study.[1]

CompoundAgonistIC50 (µM)[1]
This compound Arachidonic Acid16.0
U4661935.0
Acetylsalicylic Acid (ASA)Arachidonic Acid63.0
U46619340
TaxinineArachidonic Acid14.4
U4661934.8
Taxinine AArachidonic Acid64.5
U4661924.9
Taxinine BArachidonic Acid35.5
U4661936.2
TaxacinArachidonic Acid21.9
U4661946.9
Taxchinin BArachidonic Acid28.6
U4661971.9
TaxolArachidonic Acid48.2
U4661968.7

Key Observations:

  • This compound demonstrated significantly more potent inhibition of arachidonic acid-induced platelet aggregation compared to acetylsalicylic acid, with an IC50 value approximately four times lower.[1]

  • Against U46619-induced aggregation, this compound was nearly ten times more potent than acetylsalicylic acid.[1]

  • The presence of a cinnamoyl group at the C(5) position in taxane compounds, as is the case for this compound, was associated with strong inhibitory effects against arachidonic acid-induced aggregation.[1]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

Platelet Aggregation Assay (Optical Aggregometry)

This in vitro assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks.
  • Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
  • The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
  • The resulting PRP is carefully collected.

2. Platelet Count Adjustment:

  • The platelet count in the PRP is determined using a hematology analyzer.
  • The PRP is diluted with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes, to achieve a standardized platelet count (e.g., 3 x 10^8 platelets/mL).

3. Aggregometry Procedure:

  • Aliquots of the adjusted PRP are pre-warmed to 37°C in a specialized aggregometer.
  • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified period.
  • A baseline light transmittance is established.
  • A platelet-aggregating agonist (e.g., arachidonic acid or U46619) is added to the PRP to induce aggregation.
  • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmittance is recorded over time.
  • The maximum aggregation percentage is determined, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for this compound

G cluster_platelet Platelet platelet_agonist Platelet Agonist (e.g., Collagen, Thrombin) receptor Receptor Activation platelet_agonist->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade microtubule_disassembly Microtubule Disassembly signaling_cascade->microtubule_disassembly shape_change Platelet Shape Change (Disc to Sphere) microtubule_disassembly->shape_change aggregation Platelet Aggregation shape_change->aggregation two_deacetoxytaxinine_b This compound microtubule_stabilization Microtubule Stabilization two_deacetoxytaxinine_b->microtubule_stabilization promotes microtubule_stabilization->microtubule_disassembly inhibits G start Start: Plant Material (Taxus cuspidata) extraction Methanol Extraction start->extraction fractionation Activity-Guided Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation aggregation_assay Optical Aggregometry isolation->aggregation_assay Test Compound assay_prep Preparation of Platelet-Rich Plasma assay_prep->aggregation_assay Platelet Source data_analysis IC50 Value Calculation aggregation_assay->data_analysis end End: Efficacy Determined data_analysis->end G cluster_pathways Key Platelet Activation Pathways cluster_drugs Drug Targets arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 txa2 Thromboxane A2 (TXA2) cox1->txa2 platelet_aggregation Platelet Aggregation txa2->platelet_aggregation promotes adp ADP p2y12 P2Y12 Receptor adp->p2y12 p2y12->platelet_aggregation promotes fibrinogen Fibrinogen gp2b3a GP IIb/IIIa Receptor fibrinogen->gp2b3a gp2b3a->platelet_aggregation mediates aspirin Aspirin aspirin->cox1 inhibits clopidogrel Clopidogrel, Prasugrel, Ticagrelor clopidogrel->p2y12 inhibits abciximab Abciximab, Eptifibatide, Tirofiban abciximab->gp2b3a inhibits

References

Evaluating the Specificity of 2-Deacetoxytaxinine B's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory action of 2-Deacetoxytaxinine B, a taxane diterpenoid, focusing on its specificity as a microtubule-stabilizing agent. By presenting key performance metrics alongside those of other well-characterized microtubule inhibitors, this document aims to facilitate an objective evaluation of its potential in drug discovery and development.

Introduction to this compound and its Putative Mechanism of Action

This compound belongs to the taxane family of natural products, a class of compounds renowned for their potent anticancer properties.[1][2] The primary mechanism of action for clinically used taxanes, such as Paclitaxel, involves their ability to bind to the β-tubulin subunit of microtubules.[1][3] This binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for proper mitotic spindle formation and function. This ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5] While this compound is structurally related to other taxanes, its specific inhibitory profile and comparative efficacy remain areas of active investigation. Additionally, some taxane derivatives have been reported to exhibit other biological activities, such as antiplatelet action.

Comparative Analysis of Inhibitory Action

To contextualize the inhibitory potential of this compound, the following table summarizes its performance against representative microtubule-targeting agents from different classes: Paclitaxel (a taxane-site binder) and a hypothetical colchicine-site inhibitor. The data presented here is a synthesis of expected outcomes based on the known activities of taxane compounds and is intended for comparative purposes.

CompoundTarget/MechanismIn Vitro Tubulin Polymerization (IC50)Cytotoxicity (HeLa cells, IC50)Off-Target Kinase Inhibition (Selectivity Score)
This compound β-tubulin stabilization ~0.5 µM ~25 nM >100
Paclitaxelβ-tubulin stabilization0.1 µM5 nM>100
Colchicine-Site Inhibitorβ-tubulin depolymerization1.5 µM50 nM~50

Note: The presented data for this compound is hypothetical and intended for illustrative comparison. A lower IC50 value indicates higher potency. The selectivity score is a hypothetical measure where a higher score indicates greater specificity for the intended target over a panel of off-target kinases.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

In Vitro Tubulin Polymerization Assay

Objective: To determine the concentration of the compound required to inhibit 50% of tubulin polymerization (IC50).

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, Paclitaxel, Colchicine-site inhibitor) dissolved in DMSO

  • Spectrophotometer with temperature control

Procedure:

  • Reconstitute tubulin in polymerization buffer to a final concentration of 1 mg/mL.

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a 96-well plate, add 10 µL of each compound dilution to triplicate wells.

  • Add 80 µL of the tubulin solution to each well.

  • Incubate the plate at 37°C for 5 minutes to allow for compound-tubulin interaction.

  • Initiate polymerization by adding 10 µL of GTP solution (final concentration 1 mM) to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • The rate of polymerization is determined from the linear phase of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cytotoxicity Assay

Objective: To determine the concentration of the compound required to inhibit 50% of cell viability (IC50) in a cancer cell line.

Materials:

  • HeLa human cervical cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by taxanes and a general workflow for evaluating microtubule-targeting agents.

Mechanism of Action of Taxanes cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Dynamics Microtubule Depolymerization->Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis This compound This compound This compound->Microtubule Polymerization Stabilizes

Caption: Mechanism of action of taxanes like this compound.

Experimental Workflow for Inhibitor Evaluation Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Target-Based Assay In Vitro Target-Based Assay Compound Synthesis/Isolation->In Vitro Target-Based Assay Tubulin Polymerization Cell-Based Assay Cell-Based Assay In Vitro Target-Based Assay->Cell-Based Assay Cytotoxicity Specificity Profiling Specificity Profiling Cell-Based Assay->Specificity Profiling Off-target screening Lead Optimization Lead Optimization Specificity Profiling->Lead Optimization

Caption: General experimental workflow for evaluating microtubule inhibitors.

References

Independent Verification of Published Findings on a Taxane Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific independent verification studies on the biological activities of 2-Deacetoxytaxinine B . This guide therefore focuses on the published findings for a closely related taxane diterpenoid, 2-Deacetoxytaxinine J , which has been isolated from the Himalayan Yew (Taxus wallichiana). The information presented here is intended to provide a framework for researchers, scientists, and drug development professionals interested in the verification and further investigation of this class of compounds.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. They are of significant interest in oncology due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The mechanism of action for many taxoids involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis. This guide summarizes the initial findings on the in vitro and in vivo anticancer activities of 2-deacetoxytaxinine J and provides detailed experimental protocols to facilitate independent verification.

Data Presentation

The following tables summarize the quantitative data from the initial report on the anticancer activity of 2-deacetoxytaxinine J.

Table 1: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J

Cell LineCancer TypeConcentration (µM)Observation
MCF-7Breast Adenocarcinoma (Estrogen Receptor-Positive)20Significant activity
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)10Significant activity

Table 2: In Vivo Anticancer Activity of 2-Deacetoxytaxinine J

Animal ModelTumor TypeTreatmentDosageDurationOutcome
Sprague Dawley RatsDMBA-induced Mammary Tumors2-deacetoxytaxinine J (oral)10 mg/kg body weight30 daysSignificant regression of mammary tumors

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to verify the in vitro findings for 2-deacetoxytaxinine J.

Materials:

  • Human breast cancer cell lines (MCF-7 and MDA-MB-231)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2-deacetoxytaxinine J (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-deacetoxytaxinine J in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound (e.g., ranging from 1 µM to 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Anticancer Activity Assay (DMBA-Induced Mammary Tumor Model)

This protocol describes a common method for inducing mammary tumors in rats to test the efficacy of potential anticancer agents.

Materials:

  • Female Sprague Dawley rats (typically 50-60 days old)

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • Corn oil or other suitable vehicle for DMBA administration

  • 2-deacetoxytaxinine J

  • Vehicle for test compound administration (e.g., carboxymethyl cellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Administer a single oral gavage of DMBA (e.g., 50-80 mg/kg body weight) dissolved in corn oil to each rat.

  • Tumor Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors reach a palpable size (e.g., 5-10 mm in diameter), randomize the animals into control and treatment groups.

  • Treatment: Administer 2-deacetoxytaxinine J orally at the specified dose (10 mg/kg body weight) daily or on a predetermined schedule for the duration of the study (30 days). The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice a week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., histopathology). Compare the tumor growth rates and final tumor weights between the treated and control groups.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway potentially involved in the anticancer action of taxoids and a general experimental workflow.

Potential Mechanism of Action: Induction of Apoptosis cluster_0 Cellular Stress (e.g., Taxoid Treatment) cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase Taxoid 2-Deacetoxytaxinine J Bax_Bak Bax/Bak Activation Taxoid->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro Casp3_act Active Caspase-3 Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by 2-deacetoxytaxinine J.

Experimental Workflow for In Vitro Verification cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition cluster_4 Analysis A Seed Cancer Cells (MCF-7, MDA-MB-231) B Treat with 2-Deacetoxytaxinine J A->B C Incubate & Add MTT Reagent B->C D Solubilize Formazan & Measure Absorbance C->D E Calculate Cell Viability D->E

Caption: Workflow for verifying the in vitro anticancer activity.

Replicating Key Bioactivity Experiments for 2-Deacetoxytaxinine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating key experiments to evaluate the bioactivity of 2-Deacetoxytaxinine B, a taxane diterpenoid. Due to a lack of extensive direct experimental data for this compound in the public domain, this document leverages established protocols for the closely related compound, 2-deacetoxytaxinine J, and other taxanes like Paclitaxel. The experimental designs outlined below serve as a robust starting point for investigating the anticancer and potential neuroprotective properties of this compound.

Comparison of Anticancer Activity

The primary bioactivity associated with taxanes is their anticancer effect, primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. To assess the anticancer potential of this compound, a comparative analysis against a well-established taxane, Paclitaxel, is recommended.

Table 1: Comparative In Vitro Anticancer Activity
CompoundCell LineAssayEndpointConcentration/IC50Reference
This compound MCF-7 (Breast)MTT AssayCell ViabilityData to be determinedN/A
MDA-MB-231 (Breast)MTT AssayCell ViabilityData to be determinedN/A
Paclitaxel (Reference) MCF-7 (Breast)MTT AssayCell Viability~10-20 nMPublished Literature
MDA-MB-231 (Breast)MTT AssayCell Viability~5-15 nMPublished Literature
2-deacetoxytaxinine J MCF-7 (Breast)MTT AssayCell Viability20 µM[1][2]
MDA-MB-231 (Breast)MTT AssayCell Viability10 µM[1][2]

Note: The data for 2-deacetoxytaxinine J is provided as a proxy due to its structural similarity. It is crucial to experimentally determine the IC50 values for this compound.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to Paclitaxel.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound

  • Paclitaxel (as a positive control)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Workflow for In Vitro Anticancer Activity Assessment

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture MCF-7 & MDA-MB-231 cells seed_cells Seed cells in 96-well plates cell_culture->seed_cells compound_prep Prepare serial dilutions of this compound & Paclitaxel treat_cells Treat cells with compounds compound_prep->treat_cells seed_cells->treat_cells incubation Incubate for 48-72h treat_cells->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_viability Calculate cell viability read_plate->calc_viability det_ic50 Determine IC50 values calc_viability->det_ic50

Caption: Workflow for determining the in vitro anticancer activity.

Apoptosis Induction: Annexin V-FITC/PI Staining

This assay helps to quantify the percentage of cells undergoing apoptosis after treatment.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Human breast cancer cell lines

  • This compound

  • Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and Paclitaxel at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Analysis

Taxanes are known to induce apoptosis through the intrinsic (mitochondrial) pathway. Key proteins involved include the Bcl-2 family (Bcl-2, Bax) and caspases (Caspase-9, Caspase-3).

Proposed Apoptotic Signaling Pathway of this compound

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptosis Cascade drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest bcl2_family Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis neuroprotection_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture_cells Culture SH-SY5Y or primary neurons pre_treat Pre-treat with compound culture_cells->pre_treat prepare_compounds Prepare this compound prepare_compounds->pre_treat induce_insult Induce oxidative stress or excitotoxicity pre_treat->induce_insult incubation Incubate for 24-48h induce_insult->incubation viability_assay Assess cell viability (MTT) incubation->viability_assay cytotoxicity_assay Measure cytotoxicity (LDH) incubation->cytotoxicity_assay morphology_analysis Analyze neurite outgrowth incubation->morphology_analysis

References

A Comparative Review of the Therapeutic Potential of Different Taxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of key taxane derivatives: paclitaxel, docetaxel, cabazitaxel, and the nanoparticle albumin-bound (nab)-paclitaxel. The information herein is supported by experimental data to aid in research and development decisions.

Introduction to Taxanes

Taxanes are a cornerstone of chemotherapy for a variety of solid tumors, including breast, ovarian, prostate, and non-small cell lung cancer.[1][2][3][4] Their primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.[5][6][7] First-generation taxanes, paclitaxel and docetaxel, have demonstrated significant clinical efficacy but are associated with limitations such as poor solubility and the development of drug resistance.[2][4] These challenges have spurred the development of next-generation taxanes and novel formulations like cabazitaxel and nab-paclitaxel, respectively, which offer improved pharmacological properties and the ability to overcome some of these limitations.[2][6][8]

Mechanism of Action

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[6][9] This binding stabilizes the microtubules, preventing the dynamic instability required for their normal function in mitosis.[5][7] The disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[2][5][9] This process can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the induction of tumor suppressor genes such as p53.[2][5]

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane Taxane Derivative Tubulin β-tubulin (in microtubules) Taxane->Tubulin binds to Microtubule Stabilized Microtubules Tubulin->Microtubule promotes stabilization MitoticArrest G2/M Phase Cell Cycle Arrest Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis P53 p53 Induction MitoticArrest->P53 Bcl2 Bcl-2 Phosphorylation MitoticArrest->Bcl2 P53->Apoptosis Bcl2->Apoptosis (inactivation)

Caption: Taxane Mechanism of Action Signaling Pathway.

Comparative Efficacy

The clinical efficacy of taxane derivatives varies across different cancer types and patient populations. The following table summarizes key efficacy data from pivotal clinical trials.

Taxane DerivativeCancer TypeTrial (if specified)Key Efficacy Outcomes
Paclitaxel Ovarian Cancer-Established as a standard of care, often in combination with platinum-based agents.
Breast Cancer-Widely used in both early-stage and metastatic settings.
Docetaxel Metastatic Breast Cancer-Showed improved efficacy over paclitaxel in some studies.
Prostate Cancer (mCRPC)-A standard first-line chemotherapy, demonstrating a survival benefit.[3]
Cabazitaxel Prostate Cancer (mCRPC)TROPICDemonstrated a survival benefit in patients who had progressed after docetaxel therapy.
Metastatic Breast Cancer-Under investigation, with evidence of activity.
Nab-paclitaxel Metastatic Breast Cancer-Demonstrated higher response rates and improved tolerability compared to solvent-based paclitaxel.[1][2]
Pancreatic CancerMPACTIn combination with gemcitabine, showed a significant survival benefit compared to gemcitabine alone (Median OS: 8.7 vs 6.6 months).[10]
Non-Small Cell Lung Cancer-Showed improved response rates compared to solvent-based paclitaxel.[1]

mCRPC: metastatic castration-resistant prostate cancer; OS: Overall Survival

Comparative Safety and Toxicity

The toxicity profiles of taxane derivatives are a critical consideration in clinical practice. While all taxanes can cause myelosuppression and peripheral neuropathy, the incidence and severity of specific adverse events differ.

Adverse EventPaclitaxelDocetaxelCabazitaxelNab-paclitaxel
Neutropenia CommonMore frequent and severe than paclitaxelHigher incidence of febrile neutropenia than docetaxelLess neutropenia than solvent-based paclitaxel.[10]
Peripheral Neuropathy Dose-limiting toxicityLess frequent but can be more severe than paclitaxelLower incidence than docetaxelModerately more peripheral neuropathy than solvent-based paclitaxel.[10]
Hypersensitivity Reactions Frequent, requires premedicationLess frequent than paclitaxelLow incidenceVirtually absent due to the solvent-free formulation.
Fluid Retention (Edema) InfrequentCommon, requires corticosteroid premedicationLess common than docetaxelInfrequent
Diarrhea Less commonCommonMore common and can be severeLess common
Alopecia CommonCommonCommonCommon

Pharmacokinetic Properties

The pharmacokinetic profiles of taxane derivatives influence their distribution, metabolism, and ultimately, their therapeutic index.

ParameterPaclitaxelDocetaxelCabazitaxelNab-paclitaxel
Formulation Cremophor EL and ethanolPolysorbate 80 and ethanolPolysorbate 80 and ethanolAlbumin-bound nanoparticles
Metabolism Primarily by CYP2C8 and CYP3A4Primarily by CYP3A4Primarily by CYP3A4/5Similar to paclitaxel
Key Features Non-linear pharmacokineticsLinear pharmacokineticsReduced affinity for P-glycoprotein (MDR1) efflux pump.[6]Leverages albumin-based transport, potentially leading to higher tumor uptake.[1][11]

Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of taxane derivatives in cancer cell lines.

  • Objective: To measure the cytotoxic effect of taxane derivatives on cancer cell proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the taxane derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells (96-well plate) Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddDrug Add Taxane Derivatives (serial dilutions) Incubate1->AddDrug Incubate2 Incubate 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: MTT Assay Experimental Workflow.

B. In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of taxane derivatives in a mouse xenograft model.[12][13][14][15]

  • Objective: To assess the in vivo anti-tumor activity of taxane derivatives.

  • Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.[13]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, different taxane derivatives at various doses).

  • Drug Administration: Administer the taxane derivatives via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once or twice weekly).

  • Endpoint Measurement: Monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

  • Efficacy Evaluation: The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and further analyzed (e.g., for histology or biomarker expression).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the different taxane derivatives.

Evolution and Logical Relationships of Taxane Derivatives

The development of taxane derivatives has been driven by the need to improve upon the efficacy and safety of the parent compound, paclitaxel.

Taxane_Evolution Paclitaxel Paclitaxel (First Generation) - Poor solubility - Hypersensitivity Docetaxel Docetaxel (Semi-synthetic analog) - Improved potency Paclitaxel->Docetaxel lead to development of NabPaclitaxel Nab-paclitaxel (Nanoparticle formulation) - Improved solubility - Reduced hypersensitivity Paclitaxel->NabPaclitaxel formulation issues addressed by Cabazitaxel Cabazitaxel (Next Generation) - Overcomes taxane resistance Docetaxel->Cabazitaxel resistance prompted development of

Caption: Evolution of Taxane Derivatives.

Conclusion

The therapeutic landscape of taxane derivatives has evolved significantly since the introduction of paclitaxel. Docetaxel offered an alternative with a different efficacy and toxicity profile. Cabazitaxel provides a valuable option for patients with docetaxel-resistant prostate cancer. Nab-paclitaxel represents a significant advancement in drug delivery, improving the therapeutic index of paclitaxel by eliminating the need for toxic solvents and potentially enhancing tumor targeting. The choice of a specific taxane derivative depends on various factors, including the cancer type, prior treatments, the patient's overall health, and the specific therapeutic goals. Continued research into novel taxane derivatives and formulations holds the promise of further optimizing this important class of anticancer agents.

References

Assessing the Off-Target Effects of 2-Deacetoxytaxinine B in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential off-target effects of 2-Deacetoxytaxinine B, a taxane derivative, in cellular assays. As a member of the taxane family, this compound is presumed to exert its primary on-target effect by stabilizing microtubules, a mechanism shared with clinically established anticancer agents like Paclitaxel and Docetaxel.[1][2][3] However, unintended interactions with other cellular components, known as off-target effects, can lead to unforeseen toxicity or confound experimental results.[4][5] This guide outlines key experimental approaches to identify and compare the off-target profile of this compound against other microtubule-stabilizing agents.

Comparative Analysis of Microtubule-Stabilizing Agents

To provide a comprehensive assessment, this guide proposes a comparative study of this compound alongside two alternative compounds:

  • Paclitaxel: A well-characterized taxane widely used in cancer chemotherapy. Its extensive clinical use provides a benchmark for both on-target efficacy and known off-target toxicities.

  • Epothilone B: A non-taxane microtubule stabilizer that binds to a similar site on β-tubulin but possesses a different chemical scaffold.[6][7] Comparing against a structurally distinct compound can help differentiate class-specific from compound-specific off-target effects.

The following table summarizes hypothetical, yet plausible, quantitative data from a series of cellular assays designed to probe both on-target and off-target activities.

Assay Parameter This compound Paclitaxel Epothilone B
On-Target Activity
Microtubule Polymerization AssayEC50 for Tubulin Assembly250 nM200 nM150 nM
Cell Viability (A549 Lung Cancer Cells)GI50 (Growth Inhibition 50)15 nM10 nM8 nM
Off-Target Activity
Kinase Profiling (KinomeScan)Number of Kinases Inhibited >50% at 1 µM8125
Most Potently Inhibited Off-Target KinaseAurora Kinase ACDK2None significant
Cellular Thermal Shift Assay (CETSA)Thermal Shift of Off-Target Protein X2.5 °C3.1 °CNo significant shift
Reporter Gene Assay (NF-κB Pathway)IC50 for Pathway Inhibition5 µM2 µM> 20 µM
Cytotoxicity in Non-Target Cells (hTERT-RPE1)CC50 (Cytotoxic Concentration 50)500 nM350 nM800 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative table are provided below.

Microtubule Polymerization Assay

This biochemical assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compounds.

  • Procedure:

    • Prepare serial dilutions of this compound, Paclitaxel, and Epothilone B.

    • On ice, add tubulin (final concentration 2 mg/mL) to pre-warmed (37°C) polymerization buffer containing GTP (final concentration 1 mM) and the test compounds.

    • Immediately transfer the mixture to a pre-warmed 384-well plate.

    • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a plate reader.

    • The rate of microtubule polymerization is proportional to the increase in absorbance.

    • Calculate the EC50 value, the concentration of compound that induces 50% of the maximal polymerization rate.

Kinase Profiling (KinomeScan™)

This competitive binding assay screens a large panel of kinases to identify potential off-target interactions.

  • Platform: DiscoverX KinomeScan™.

  • Procedure:

    • A test compound (e.g., this compound at 1 µM) is incubated with a DNA-tagged kinase from a panel of over 400 human kinases.

    • An immobilized, active-site directed ligand is added to the mixture.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • Results are reported as the percentage of kinase bound to the solid support relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.[4]

  • Cell Culture and Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 2 hours.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate soluble proteins from precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of a specific target protein that remains soluble at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Cellular Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 On-Target Pathway: Microtubule Stabilization tubulin αβ-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization stabilized_mt Stabilized Microtubules mt->stabilized_mt Inhibits Depolymerization mitotic_arrest Mitotic Arrest & Apoptosis stabilized_mt->mitotic_arrest drug This compound drug->mt Binds to β-tubulin in polymer

Caption: On-target mechanism of this compound.

cluster_1 Experimental Workflow: Cellular Thermal Shift Assay (CETSA) start Culture Cells treat Treat with Compound or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Aliquots to Different Temperatures harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze end Determine Thermal Shift analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_2 Logical Relationship: On-Target vs. Off-Target Effects compound This compound on_target Primary Target (β-Tubulin) compound->on_target High Affinity off_target Off-Target(s) (e.g., Kinases, Receptors) compound->off_target Lower Affinity on_effect Desired Therapeutic Effect (Anti-cancer Activity) on_target->on_effect off_effect Unintended Effects (Toxicity, Altered Signaling) off_target->off_effect

Caption: On-target vs. potential off-target interactions.

Conclusion

The comprehensive assessment of off-target effects is a critical step in the preclinical evaluation of any new chemical entity.[4][8] For this compound, a systematic comparison against established drugs like Paclitaxel and Epothilone B using a suite of cellular and biochemical assays can provide invaluable insights into its specificity and potential liabilities. The methodologies and comparative framework presented here offer a robust starting point for researchers to rigorously characterize the cellular pharmacology of this and other novel microtubule-stabilizing agents, ultimately facilitating the development of safer and more effective therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 2-Deacetoxytaxinine B. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are inferred from safety protocols established for structurally similar taxane compounds, such as Paclitaxel. Taxanes are potent cytotoxic agents and should be handled with extreme caution.

Disclaimer: These guidelines are based on the known hazards of similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and always defer to a compound-specific SDS when available.

Hazard Assessment and Quantitative Data

Based on the toxicological data for the related compound Paclitaxel, this compound should be presumed to be a hazardous substance with cytotoxic properties. All materials contaminated with this compound are to be treated as cytotoxic waste.

Hazard Classification (Inferred from Paclitaxel)GHS Hazard StatementPrecautionary Action
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Serious Eye DamageH318: Causes serious eye damageP280: Wear eye protection/face protection.
Germ Cell MutagenicityH340: May cause genetic defectsP201: Obtain special instructions before use.
Reproductive ToxicityH360F: May damage fertilityP201: Obtain special instructions before use.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocols: Disposal of this compound

The following step-by-step protocol is designed to ensure the safe disposal of this compound and all associated contaminated materials.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound within a certified chemical fume hood or other approved containment to prevent aerosolization.

  • Mandatory PPE includes:

    • Double nitrile gloves.

    • A disposable gown with a solid front.

    • Safety glasses or goggles.

    • A face shield if there is a splash risk.

  • Change gloves immediately if they become contaminated.

2. Segregation of Waste:

  • Do not mix this compound waste with any other laboratory waste streams.

  • All items that come into contact with the compound are considered cytotoxic waste. This includes:

    • Unused or excess compound.

    • Empty vials and containers.

    • Contaminated PPE (gloves, gowns, etc.).

    • Contaminated labware (pipette tips, tubes, etc.).

    • Spill cleanup materials.

3. Waste Containment:

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste".[1] These containers are often color-coded (e.g., yellow or purple) as per institutional guidelines.[1]

  • Liquid Waste:

    • Collect unused solutions of this compound in a compatible, sealed, and shatter-resistant container.

    • The container must be clearly labeled with "Cytotoxic Waste" and the chemical name.

  • Sharps Waste:

    • All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[1]

4. Labeling and Storage:

  • All waste containers must be clearly labeled with:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste".

    • The name of the compound (this compound).

    • The responsible researcher and laboratory information.

  • Store waste containers in a secure, designated area away from general lab traffic until collection.

5. Final Disposal:

  • Arrange for the collection of cytotoxic waste through your institution's Environmental Health and Safety (EHS) department.

  • Cytotoxic waste must be disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[2][3]

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

6. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • Only trained personnel with appropriate PPE should clean up spills.

  • Use an appropriate spill kit for cytotoxic agents.

  • Decontaminate work surfaces with a suitable agent (e.g., detergent and water, followed by a thorough rinse) after handling is complete.[4]

Mandatory Visualization

The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

Disposal Decision Pathway for this compound start Start: Generation of This compound Waste ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate at Point of Generation ppe->segregate is_sharp Is the waste a sharp? segregate->is_sharp sharp_container Place in Cytotoxic Sharps Container is_sharp->sharp_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No label_waste Ensure Container is Labeled: 'Cytotoxic Waste' 'this compound' sharp_container->label_waste liquid_container Place in Labeled, Sealed Liquid Cytotoxic Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled, Leak-Proof Solid Cytotoxic Waste Container is_liquid->solid_container No liquid_container->label_waste solid_container->label_waste store Store in Secure, Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Incineration by Licensed Facility contact_ehs->end

Caption: Disposal Decision Pathway for this compound.

Experimental Workflow for Waste Handling cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_disposal Final Disposal prep_hood Work in Fume Hood gen_waste Generate Waste (Unused compound, contaminated items) prep_hood->gen_waste prep_ppe Wear Full PPE prep_ppe->gen_waste seg_waste Immediately place in designated cytotoxic waste container gen_waste->seg_waste seal_container Seal Waste Container When Full seg_waste->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate remove_ppe Remove and Dispose of PPE as Cytotoxic Waste decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands ehs_pickup Arrange for EHS Pickup wash_hands->ehs_pickup

Caption: Experimental Workflow for Waste Handling.

References

Personal protective equipment for handling 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 2-Deacetoxytaxinine B. Given its potential cytotoxic properties, analogous to other taxane compounds used in chemotherapy, it is imperative to handle this compound with extreme caution to minimize exposure. The following procedures are based on established guidelines for managing cytotoxic and hazardous materials in a laboratory setting.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier between the handler and the hazardous substance. The level of PPE required depends on the specific handling procedure and the potential for exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Specifications
Storage and Transport (in sealed containers) - Laboratory Coat- Disposable GlovesNitrile or neoprene gloves are recommended.[1][2]
Weighing and Aliquoting (Solid Form) - Dedicated Laboratory Coat or Disposable Gown- Double Gloves- Safety Goggles or Face Shield- N95 or higher-rated RespiratorWork should be conducted in a chemical fume hood or a biological safety cabinet.[3][4]
Preparation of Solutions - Dedicated Laboratory Coat or Disposable Gown- Double Gloves (outer pair should be chemotherapy-rated)- Safety Goggles and Face Shield- N95 or higher-rated RespiratorA full face shield is preferred to protect against splashes.[3]
Administration/Use in Experiments - Dedicated Laboratory Coat or Disposable Gown- Double Gloves- Safety GogglesEye protection is crucial to prevent accidental splashes.[1][5]
Waste Disposal - Dedicated Laboratory Coat or Disposable Gown- Double Gloves- Safety GogglesEnsure all waste is properly segregated and labeled.
Spill Cleanup - Disposable Gown- Double Gloves (heavy-duty)- Safety Goggles and Face Shield- Respirator with appropriate cartridgeA dedicated cytotoxic spill kit must be available.[4]

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard symbols (e.g., "Cytotoxic," "Handle with Gloves").

  • Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked with a warning sign indicating the presence of a potent compound.

B. Preparation of Stock Solutions and Dilutions

All preparation procedures should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize aerosol generation and inhalation exposure.

  • Assemble Materials: Gather all necessary equipment, including the compound, solvent, volumetric flasks, pipettes, and waste containers, inside the fume hood before starting.

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Weighing: If working with a solid form, carefully weigh the required amount in a tared container within the fume hood. Use a spatula to handle the powder and avoid creating dust.

  • Dissolving: Add the solvent to the container with the compound. Gently swirl to dissolve. Avoid sonication, as it may generate aerosols.

  • Transferring: Use a pipette to transfer the solution to a volumetric flask for final dilution.

  • Labeling: Clearly label the final solution with the compound name, concentration, date of preparation, and appropriate hazard warnings.

  • Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then clean water. Dispose of all contaminated wipes as cytotoxic waste.

III. Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.

  • Segregation: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable materials. Place these items in a designated cytotoxic waste bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for cytotoxic waste.

  • Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.

IV. Emergency Procedures

A. Spill Management

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

B. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Visual Workflow and Safety Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Secure Storage Receive->Store Prep_Area Prepare Fume Hood Store->Prep_Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve & Dilute Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Waste Segregate & Dispose Waste Doff_PPE->Waste

Caption: Workflow for the safe handling of this compound.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure to hazardous compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.